2-Chloro-4-methoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEVUNYUJNORRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328176 | |
| Record name | 2-chloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29242-84-0 | |
| Record name | 2-chloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Chloro-4-methoxyaniline (CAS No. 29242-84-0): Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an in-depth technical overview of 2-Chloro-4-methoxyaniline, a key chemical intermediate identified by the CAS Registry Number 29242-84-0. As a substituted aniline, its unique electronic and steric properties make it a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). This guide delineates its fundamental chemical and physical properties, proposes a detailed synthetic protocol with expert rationale, outlines a robust analytical workflow for quality control, explores its applications in medicinal chemistry, and summarizes critical safety and handling procedures. The content herein is structured to provide not just procedural steps but the scientific causality behind them, ensuring a thorough and practical understanding for professionals in the field.
Section 1: Core Chemical Identity and Physicochemical Properties
Nomenclature and Key Identifiers
The unambiguous identification of a chemical substance is paramount for regulatory compliance, scientific literature searches, and procurement. This compound is cataloged under several identifiers across various chemical databases.
| Identifier | Value | Source |
| CAS Number | 29242-84-0 | [1][2][3][4][5] |
| IUPAC Name | This compound | [2][4] |
| Molecular Formula | C₇H₈ClNO | [1][3][4][5] |
| Molecular Weight | 157.60 g/mol | [1][3][4] |
| InChI Key | LNEVUNYUJNORRV-UHFFFAOYSA-N | [2][4] |
| Synonyms | 2-chloro-4-methoxybenzenamine; 2-Chloro-p-anisidine; 4-Methoxy-2-chloroaniline | [5][6] |
Molecular Structure
The structure consists of a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and a chlorine atom (-Cl). The methoxy and amino groups are para to each other, creating a highly activated system. The chlorine atom is positioned ortho to the amino group, introducing steric hindrance and an additional site for synthetic modification.
Physicochemical Data
These properties are critical for designing reaction conditions, purification strategies, and formulation approaches.
| Property | Value | Unit | Notes |
| Density | 1.234 | g/cm³ | [6] |
| Boiling Point | 284.8 | °C | at 760 mmHg[6] |
| Flash Point | 126 | °C | [6] |
| Topological Polar Surface Area | 35.25 | Ų | [1] |
| Storage Conditions | 2-8°C, Protect from light | Recommended for maintaining long-term stability[1][5] |
Section 2: Synthesis and Manufacturing Insights
The synthesis of this compound is not trivial due to the challenge of achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. A plausible and controlled synthetic route starting from a readily available precursor is outlined below.
Retrosynthetic Analysis and Strategic Rationale
A logical retrosynthetic approach begins by disconnecting the chloro- and amino- functionalities. A common strategy for introducing an amino group is through the reduction of a nitro group. The challenge then becomes the selective chlorination of 4-nitroanisole. The methoxy group is a strong ortho, para-director. Since the para position is blocked by the nitro group, chlorination is directed to the ortho position.
This multi-step approach is superior to attempting direct chlorination of p-anisidine (4-methoxyaniline) because the powerful activating and directing effects of the amino group would likely lead to a mixture of chlorinated products and potential oxidation, resulting in a low yield and a complex purification process.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Laboratory-Scale Protocol
Step 1: Chlorination of 4-Nitroanisole
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), charge 4-nitroanisole (1.0 eq) and glacial acetic acid as the solvent.
-
Reaction: Cool the mixture in an ice bath to 0-5°C. Slowly add a solution of chlorine gas (Cl₂) dissolved in acetic acid or use sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise over 1-2 hours, maintaining the temperature below 10°C.
-
Causality: The low temperature and slow addition are crucial to control the exothermic reaction and prevent over-chlorination, thereby maximizing the yield of the desired mono-chlorinated product. Acetic acid serves as a polar solvent that can facilitate the electrophilic aromatic substitution.
-
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. The product, 2-chloro-4-nitroanisole, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol or methanol to obtain pure 2-chloro-4-nitroanisole.
Step 2: Reduction of 2-Chloro-4-nitroanisole
-
Setup: To a round-bottom flask, add the purified 2-chloro-4-nitroanisole (1.0 eq) and ethanol.
-
Reaction: Add stannous chloride (SnCl₂) (3-4 eq) followed by the slow addition of concentrated hydrochloric acid (HCl), controlling the exotherm with an ice bath. After the initial reaction subsides, heat the mixture at reflux for 2-4 hours.
-
Causality: The SnCl₂/HCl system is a classic and reliable method for reducing aromatic nitro groups to anilines (a Bechamp reduction). The acidic conditions protonate the resulting amine, forming a hydrochloride salt.
-
-
Monitoring: Monitor the disappearance of the nitro-intermediate by TLC.
-
Workup: Cool the reaction to room temperature and then neutralize by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This deprotonates the aniline hydrochloride and precipitates tin salts.
-
Extraction & Purification: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.
Section 3: Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. This ensures batch-to-batch consistency and provides the confidence required for its use in subsequent drug development stages.
Standard QC Workflow
Caption: A typical quality control workflow for certifying a batch of this compound.
Spectroscopic and Chromatographic Methods
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons (three distinct signals in the ~6.5-7.5 ppm range), the methoxy protons (a singlet around 3.8 ppm), and the amine protons (a broad singlet).
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight (157.60 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[4]
-
HPLC: A reverse-phase HPLC method with UV detection is the standard for determining purity. The method should be validated to show a purity level of ≥98% for use in pharmaceutical synthesis.[1]
Section 4: Applications in Pharmaceutical Research and Development
This compound is not an API itself but a crucial structural motif or "building block" for constructing more complex drug molecules. Its utility stems from the reactive handles it possesses: the nucleophilic amino group and the aromatic ring, which can participate in various coupling reactions.
Role as a Key Building Block
The aniline functionality is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the enzyme's ATP-binding pocket. The specific substitution pattern of this compound allows for precise vectoral expansion of the molecule during lead optimization. The related compound, 2-Bromo-4-methoxyaniline, is noted for its use in fundamental bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, highlighting the synthetic potential of halogenated anilines in drug discovery.[7]
Caption: Conceptual role of this compound as a core fragment in API synthesis.
Case Study: Intermediate for Lenvatinib
This compound is recognized as a potential intermediate in the synthesis of multi-kinase inhibitors like Lenvatinib.[5] In such syntheses, it can be used to construct the quinoline core of the drug molecule, demonstrating its direct relevance to the manufacturing of modern therapeutics.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential health hazards. All procedures should be conducted in accordance with a thorough risk assessment.
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][8] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage and First Aid
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][9]
-
First Aid:
-
Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[9]
-
References
- PubChem, National Center for Biotechnology Information. This compound | C7H8ClNO | CID 407432. [Link]
- Pharmaffiliates. CAS No : 29242-84-0 | Product Name : this compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]
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A Senior Application Scientist's Technical Guide to 2-Chloro-4-methoxyaniline (CAS: 29242-84-0)
This guide provides an in-depth technical overview of 2-Chloro-4-methoxyaniline, a key chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, handling, and application. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and safety.
Core Compound Identity and Physicochemical Properties
This compound, also known as 2-Chloro-p-anisidine, is a substituted aniline derivative. Its unique substitution pattern—a chloro group ortho to the amine and a methoxy group para—makes it a valuable synthon for introducing specific functionalities in the development of pharmaceuticals and dyes.[1][2] The strategic placement of these groups influences the molecule's reactivity and electronic properties, which is a critical consideration in multi-step synthesis planning.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 157.60 g/mol | [3][4][5] |
| Molecular Formula | C₇H₈ClNO | [3][4][5] |
| CAS Number | 29242-84-0 | [3][4][5][6] |
| IUPAC Name | This compound | [3][6] |
| Purity | ≥97-98% (Typical Commercial Grade) | [5][6] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
| XLogP3 | 2.3 | [3] |
| Storage Temperature | 2-8°C, Protect from light |[1][5] |
Strategic Synthesis Pathway
The synthesis of this compound is not trivial due to the directing effects of the methoxy and amino functional groups. A common and logical approach begins with a more readily available precursor, 4-methoxyaniline (p-anisidine). The primary challenge is achieving the desired regioselectivity for the chlorination step.
The methoxy group is an ortho-, para-directing activator, as is the amino group. Direct chlorination of 4-methoxyaniline would likely lead to a mixture of products, with chlorination occurring ortho to the powerful amino group. Therefore, a protecting group strategy is essential for achieving the target isomer.
Experimental Protocol: Proposed Synthesis
Step 1: Acylation (Protection) of 4-methoxyaniline
-
Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise while stirring. An organic base like triethylamine (1.2 eq) can be added to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with water, a mild base (e.g., NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxyacetanilide. Causality: The acetyl group protects the highly activating amino group and sterically hinders the ortho positions, directing the subsequent electrophilic substitution.
Step 2: Electrophilic Chlorination
-
Dissolve the 4-methoxyacetanilide (1.0 eq) from the previous step in a suitable solvent, such as glacial acetic acid.
-
Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.05 eq), portion-wise at room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid and succinimide, and dry to yield 2-chloro-4-methoxyacetanilide. Causality: The acetamido group directs the incoming electrophile (Cl+) to its ortho position, which is the desired C2 position on the ring.
Step 3: Deprotection (Hydrolysis)
-
Suspend the 2-chloro-4-methoxyacetanilide (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 100°C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and then neutralize carefully with a strong base (e.g., NaOH solution) until pH > 10.
-
The product, this compound, will precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts, concentrate under reduced pressure, and purify further by recrystallization or column chromatography if necessary.
Caption: Proposed synthesis workflow for this compound.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Recommended Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming molecular weight. The sample is vaporized and separated on a GC column, with fragments then analyzed by a mass spectrometer.
-
Expected Result: A primary peak at the characteristic retention time. The mass spectrum should show a molecular ion (M+) peak at m/z 157 and a characteristic M+2 peak at m/z 159 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.
-
-
Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the chemical environment of the hydrogen atoms.
-
Expected Result (in CDCl₃):
-
A singlet around 3.7-3.8 ppm (3H), corresponding to the methoxy (-OCH₃) protons.
-
A broad singlet around 3.9-4.2 ppm (2H), corresponding to the amine (-NH₂) protons.
-
Three aromatic protons in the range of 6.6-7.0 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
-
Infrared Spectroscopy (FT-IR): Used to identify the key functional groups present in the molecule.
-
Expected Result:
-
N-H stretching vibrations (two bands) in the region of 3300-3500 cm⁻¹.
-
C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=C aromatic ring stretching around 1500-1600 cm⁻¹.
-
Strong C-O stretching for the methoxy group around 1250 cm⁻¹.
-
C-Cl stretching in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Caption: Integrated analytical workflow for compound validation.
Applications in Research and Development
This compound is primarily utilized as a building block in organic synthesis. Its bifunctional nature (amine and substituted aromatic ring) allows for a wide range of subsequent reactions.
-
Pharmaceutical Synthesis: It serves as a precursor for more complex molecules with potential biological activity. The aniline group can be readily diazotized and converted to other functionalities, or it can participate in coupling reactions to form amides or sulfonamides.
-
Dye Manufacturing: Substituted anilines are foundational components in the synthesis of azo dyes and other colorants.[2]
-
Corrosion Inhibitors: The molecule can be incorporated into larger structures designed to adsorb onto metal surfaces, preventing corrosion.[2]
The presence of the chloro and methoxy groups can be used to tune the solubility, lipophilicity, and electronic properties of the final target molecule, a key consideration in rational drug design.
Critical Safety and Handling Protocols
This compound is classified as hazardous and must be handled with appropriate precautions.[7]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][8]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][8]
Mandatory Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
First-Aid Measures:
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
-
-
Storage & Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8] Dispose of waste in accordance with all local, state, and federal regulations.[7]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). Benzenamine, 4-chloro-2-methoxy-. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). This compound.
- Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178.
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2-Chloro-4-methoxyaniline physical properties
An In-depth Technical Guide to 2-Chloro-4-methoxyaniline: Properties, Handling, and Analysis
Introduction and Compound Identification
This compound is a substituted aromatic amine that serves as a valuable intermediate in various fields of chemical synthesis, including the development of pharmaceuticals and dyes. Its chemical structure, featuring a chloro, a methoxy, and an amino group on a benzene ring, imparts a unique combination of reactivity and physical properties that are critical for its application in multi-step synthetic pathways. Understanding these properties is paramount for researchers, scientists, and drug development professionals to ensure safe handling, optimal reaction conditions, and accurate analytical characterization.
This guide provides a detailed overview of the core physical properties of this compound, offers expert insights into its safe handling and storage, and presents a validated protocol for its analytical determination.
Compound Identifiers:
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application and safety. The properties of this compound are dictated by the interplay of its three functional groups. The amino group provides basicity and a site for nucleophilic attack, the electron-withdrawing chlorine atom influences aromatic reactivity, and the methoxy group acts as an electron-donating group.
These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 157.60 g/mol | [1][3] |
| Physical Form | Yellow to Brown Liquid | |
| Boiling Point | 284.8 °C at 760 mmHg | [4] |
| Density | 1.234 g/cm³ | [4] |
| Flash Point | 126 °C | [4] |
| Vapor Pressure | 0.00222 mmHg at 25°C | [4] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol); limited solubility in non-polar solvents and slightly soluble in water. | [5][6][7] |
| XLogP3 | 2.3 | [1] |
Expert Insight: The compound's state as a liquid at room temperature and its relatively high boiling point are consistent with a substituted aniline of this molecular weight. The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting it will partition more readily into organic phases than aqueous ones, a critical consideration for extraction protocols during reaction workups.[1] The amine functionality means its solubility is pH-dependent; it will exhibit increased aqueous solubility under acidic conditions due to the formation of the corresponding ammonium salt.[5]
Expected Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The splitting patterns will be complex due to their ortho, meta, and para relationships. A singlet corresponding to the methoxy group (-OCH₃) protons would appear upfield (approx. 3.7-3.9 ppm), and a broad singlet for the amine (-NH₂) protons would also be present, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals: six for the aromatic carbons, with their chemical shifts influenced by the attached substituents, and one for the methoxy carbon (approx. 55-60 ppm).[8]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.
-
C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
-
C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the carbon-chlorine bond.
-
Safety, Handling, and Storage
Substituted anilines as a class of compounds require careful handling due to their potential toxicity.[9] this compound is no exception and is classified with several hazards.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
Standard Handling Protocol
Adherence to a strict protocol is essential for mitigating risk. The following workflow must be followed when handling this compound.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
The storage area should be clearly marked and accessible only to trained personnel.[10]
Analytical Methodology: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like substituted anilines.[12] It provides both retention time data for quantification and mass spectra for definitive identification.
Exemplar GC-MS Protocol
This protocol is a self-validating system for determining the purity of a this compound sample.
1. Sample Preparation: i. Prepare a stock solution of 1 mg/mL by dissolving ~10 mg of the sample (accurately weighed) in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile). ii. Create a working solution of ~50 µg/mL by performing a 1:20 dilution of the stock solution. iii. Rationale: This concentration is typically within the linear dynamic range of most modern GC-MS systems, preventing detector saturation while ensuring a strong signal.
2. GC-MS Instrumental Parameters: [13][14]
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Justification: This column provides excellent resolution for a wide range of aromatic compounds and is robust for routine analysis.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Split Ratio: 20:1.
- Justification: A split injection prevents column overloading and ensures sharp chromatographic peaks.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Justification: This temperature program allows for the elution of any residual solvent at the beginning and provides sufficient thermal energy to elute the target analyte and potential higher-boiling impurities.
- MS Transfer Line Temp: 280 °C.
- Ion Source Temp: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-350 m/z.
3. Data Analysis: i. The primary peak should correspond to the retention time of this compound. ii. The mass spectrum of this peak should show a molecular ion (M⁺) at m/z 157 and a characteristic M+2 peak at m/z 159 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. iii. Purity is calculated by the area percent method: (Area of main peak / Total area of all peaks) x 100%.
References
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. BenchChem.
- Lippold, D., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- Google Patents. (CN102692475B). Gas chromatography-mass spectrometry detection method for methylaniline compound.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Solubility of Things. (n.d.). p-Anisidine.
- Washington St
- MDPI. (2022).
- PubMed. (n.d.).
- Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. The Royal Society of Chemistry.
- SpectraBase. (n.d.). N-(4-methoxybenzylidene)-2-methyl-4-chloroaniline - Optional[1H NMR] - Spectrum.
- ECHEMI. (n.d.). 29242-84-0, this compound Formula.
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- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C7H8ClNO).
- Federal Register. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
- Loba Chemie. (n.d.).
- Supporting Information. (n.d.).
- Thermo Fisher Scientific. (n.d.). 5-Chloro-2-methoxyaniline, 98%.
- Carl ROTH. (n.d.).
- Guidechem. (n.d.). 2-Methoxyaniline.
- ChemicalBook. (n.d.). 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum.
- ChemBK. (n.d.). 4-methoxyaniline.
- ResearchGate. (n.d.). FT-IR spectra of 4-methoxyaniline.
- Apollo Scientific. (n.d.). 2,5-Dichloro-4-methoxyaniline.
- ChemicalBook. (n.d.). 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 13C NMR spectrum.
- ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). IR spectrum of poly(2-chloroaniline).
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An In-depth Technical Guide to 2-Chloro-4-methoxyaniline: Structure, Synthesis, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Chloro-4-methoxyaniline, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, outlines a robust synthetic pathway with detailed protocols, and explores its strategic importance as a building block in the design of novel therapeutics. The narrative emphasizes the causal relationships behind methodological choices, ensuring both scientific accuracy and practical applicability.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 2-chloro-p-anisidine, is a substituted aniline derivative featuring a chlorine atom and a methoxy group on the benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable scaffold in organic synthesis. The aniline moiety serves as a primary nucleophile and a precursor for diazonium salts, while the chloro and methoxy groups modulate the electronic and steric properties of the ring, influencing reaction regioselectivity and the pharmacological properties of its derivatives.[1][2]
The fundamental structure of this compound is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Protection via Acetylation (Synthesis of 4-Methoxyacetanilide)
-
Causality: The acetylation of the aniline nitrogen is critical. It converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This reduces the susceptibility of the ring to over-chlorination and ensures that chlorination occurs primarily at the ortho position, as the para position is already occupied.
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (0.1 mol) in 100 mL of glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add acetic anhydride (0.11 mol) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid (4-methoxyacetanilide) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
Step 2: Regioselective Chlorination
-
Causality: The acetamido group is an ortho, para-director. With the para position blocked by the methoxy group, electrophilic substitution is directed to the ortho position (C2). Using glacial acetic acid as a solvent facilitates the reaction.
-
Suspend the dried 4-methoxyacetanilide (0.08 mol) in 150 mL of glacial acetic acid in a three-necked flask fitted with a gas inlet tube, a stirrer, and a condenser.
-
While stirring, bubble chlorine gas (Cl₂) through the suspension at a slow, steady rate. The reaction is exothermic; maintain the temperature at 20-25°C using a water bath if necessary.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot has disappeared.
-
Once complete, pour the reaction mixture into 500 mL of cold water to precipitate the chlorinated product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry. The crude product is 2-chloro-4-methoxyacetanilide.
Step 3: Deprotection via Hydrolysis
-
Causality: Acid-catalyzed hydrolysis is a standard method for cleaving the amide bond to regenerate the free amine without affecting the chloro or methoxy substituents.
-
Place the crude 2-chloro-4-methoxyacetanilide (0.07 mol) in a 250 mL round-bottom flask.
-
Add 100 mL of 5 M hydrochloric acid.
-
Heat the mixture to reflux using a heating mantle for 2-3 hours, until the solid completely dissolves and the hydrolysis is complete (monitor by TLC).
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate the free amine.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Purification Protocol
-
Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For this compound, an ethanol/water mixture is often suitable.
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum. Assess purity via melting point determination and HPLC.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate. Its value lies in the strategic placement of its functional groups, which act as versatile handles for molecular elaboration.
-
Scaffold for Combinatorial Chemistry: The primary amine is a powerful nucleophile, readily participating in reactions to form amides, sulfonamides, ureas, and other functional groups common in drug molecules. This makes the compound an ideal starting point for building chemical libraries for high-throughput screening.
-
Modulation of Pharmacokinetic Properties: The chloro and methoxy groups play a significant role in tuning the properties of derivative molecules. [1]The chlorine atom, being lipophilic and electron-withdrawing, can enhance membrane permeability and metabolic stability, and can participate in halogen bonding. The methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a tool for prodrug strategies. [1]* Precursor for Heterocyclic Systems: The aniline moiety is a key component in the synthesis of numerous heterocyclic ring systems (e.g., quinolines, quinazolines, benzodiazepines) that form the core of many FDA-approved drugs. [2]* Use in Coupling Reactions: Analogous bromo- and iodo-anilines are widely used in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations to build molecular complexity. [3]While less reactive, chloro-aromatics can also participate in these reactions with appropriate catalyst systems, enabling the formation of C-C and C-N bonds.
Caption: Role of this compound in a drug discovery workflow.
Safety, Handling, and Storage
As with any substituted aniline, this compound must be handled with appropriate care. It is classified as hazardous, and all laboratory work should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). [4]
| Hazard Class | GHS Statement | Pictogram |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhaled | H332: Harmful if inhaled | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
Data sourced from PubChem GHS classifications. [5]
Standard Handling Protocol
-
Engineering Controls: Always use this chemical within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid breathing dust, vapor, mist, or gas. [4]Avoid contact with skin, eyes, and clothing. [6]Wash hands thoroughly after handling.
-
First Aid:
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [4] * Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [4] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [4]
-
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 407432, this compound. Available: [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24181151, this compound hydrochloride. Available: [Link]
- PrepChem. (n.d.). Preparation of 2-Chloro-3-methoxy-4-nitroaniline. Available: [Link]
- National Center for Biotechnology Information (n.d.). PubChemLite for C7H8ClNO. Available: [Link]
- Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Available: [Link]
- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Available: [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7143, Benzenamine, 4-chloro-2-methoxy-. Available: [Link]
- PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Available: [Link]
- Reddit. (2023).
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available: [Link]
- Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
- ResearchGate. (2006). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available: [Link]
- G. Brahmachari, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available: [Link]
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Available: [Link]
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An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectral data of 2-Chloro-4-methoxyaniline (CAS No. 29242-84-0), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. An in-depth understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in research and development settings. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights from an experienced application scientist's perspective.
Introduction to this compound and its Spectroscopic Importance
This compound, with the molecular formula C₇H₈ClNO, is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a chlorinated and methoxy-substituted benzene ring with an amino group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is not merely an academic exercise but a critical step in ensuring the integrity of synthetic pathways and the quality of final products. This guide will dissect each spectrum, explaining the underlying principles and providing a detailed analysis of the spectral features.
Molecular Structure and Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 29242-84-0 | [1] |
Diagram of the Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.
Predicted ¹H NMR Spectral Data:
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in major databases, a predicted spectrum and analysis based on established principles of NMR theory and data from similar compounds can be provided.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (adjacent to -NH₂) | 6.8 - 7.0 | Doublet | 1H |
| Aromatic H (adjacent to -Cl) | 6.7 - 6.9 | Doublet of doublets | 1H |
| Aromatic H (adjacent to -OCH₃) | 6.6 - 6.8 | Doublet | 1H |
| Amine (-NH₂) | 3.5 - 4.5 | Broad singlet | 2H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
Interpretation:
-
The aromatic protons will appear in the region of 6.6-7.0 ppm. The exact chemical shifts and coupling patterns will depend on the relative positions of the substituents. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the chloro group will be the most downfield in this region.
-
The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on the solvent and concentration.
-
The methoxy protons will give a sharp singlet at around 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal.
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-NH₂ | 140 - 145 |
| C-Cl | 120 - 125 |
| C-OCH₃ | 150 - 155 |
| C-H (aromatic) | 110 - 120 |
| C (ipso, between -NH₂ and -Cl) | 115 - 120 |
| C (ipso, between -OCH₃ and C-H) | 110 - 115 |
| -OCH₃ | ~55 |
Interpretation:
-
The carbon atom attached to the electronegative oxygen of the methoxy group (C-OCH₃) is expected to be the most downfield in the aromatic region.
-
The carbon atom bonded to the amino group (C-NH₂) will also be significantly downfield.
-
The carbon atom bearing the chlorine (C-Cl) will be influenced by its electronegativity, appearing in the mid-range of the aromatic carbons.
-
The remaining aromatic carbons will appear in the more upfield region of the aromatic spectrum.
-
The carbon of the methoxy group will be found at a characteristic upfield position of around 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H stretch (symmetric and asymmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch (aromatic) | Aromatic Ring |
| 2850 - 3000 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |
| 1580 - 1650 | N-H bend | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1200 - 1300 | C-O stretch (asymmetric) | Aryl Ether (-O-CH₃) |
| 1000 - 1100 | C-O stretch (symmetric) | Aryl Ether (-O-CH₃) |
| 700 - 850 | C-Cl stretch | Aryl Halide |
Interpretation:
The IR spectrum of this compound will be dominated by the characteristic absorptions of the primary amine, the aromatic ring, the aryl ether, and the aryl chloride functionalities. The presence of two distinct N-H stretching bands is a clear indication of a primary amine. The strong C-O stretching bands confirm the presence of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 157 and an M+2 peak at m/z 159 with a relative intensity of approximately 1:3, which is characteristic of the presence of a single chlorine atom.[1]
-
Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the chloro group, the methoxy group, and cleavage of the aromatic ring.
Diagram of a Plausible Mass Spectrometry Fragmentation Pathway:
Caption: A simplified representation of a possible fragmentation pathway for this compound in mass spectrometry.
Experimental Protocols
Acquiring high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.
5.1. NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: 0 to 220 ppm
-
Proton decoupling should be applied.
-
5.2. IR Spectroscopy Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste and place it between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
5.3. Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-200).
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a foundational understanding for its identification and characterization. While experimentally obtained spectra are the gold standard, the predicted data and interpretations herein offer a robust framework for researchers and scientists. Adherence to proper experimental protocols is crucial for obtaining high-quality, reliable data, which is the cornerstone of scientific integrity in drug development and chemical research.
References
[2] PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methoxyaniline
This guide provides a comprehensive safety overview of 2-Chloro-4-methoxyaniline (CAS No. 29242-84-0), tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure its safe handling and application in a laboratory setting. Our focus is on the causality behind safety protocols, fostering a proactive and informed safety culture.
Chemical Identity and Physicochemical Characteristics
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is an aniline derivative, a class of compounds widely used as building blocks in organic synthesis. Its specific structure dictates its reactivity, toxicity, and physical behavior.
Synonyms: 4-Methoxy-2-chloroaniline; 2-chloro-p-anisidine; 2-chloro-4-methoxybenzenamine[1][2].
The key physicochemical properties are summarized below. This data is essential for designing appropriate storage conditions, anticipating its behavior in various experimental setups, and planning emergency responses. For instance, its high boiling point and flash point indicate it is not highly flammable under standard lab conditions, but its vapor pressure, though low, suggests that inhalation of vapors can still be a risk, especially with heating[2].
| Property | Value | Source |
| CAS Number | 29242-84-0 | [2][3] |
| Molecular Formula | C₇H₈ClNO | [3][4] |
| Molecular Weight | 157.60 g/mol | [3][4] |
| Physical Form | Yellow to Brown Liquid | |
| Boiling Point | 284.8°C at 760 mmHg | [1][2] |
| Density | 1.234 g/cm³ | [1][2] |
| Flash Point | 126°C | [1][2] |
| Vapor Pressure | 0.00222 mmHg at 25°C | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with acute toxicity via multiple exposure routes and irritation. The aniline substructure is a well-known toxicophore, often associated with hematological effects, which underscores the need for stringent exposure controls.
Signal Word: Warning [4]
| Pictogram | GHS Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[4] | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[4] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4] | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[4] | |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[4] |
Toxicological Profile: Understanding the Risk
The hazard statements provide a clear warning: this compound is harmful through all primary routes of laboratory exposure—ingestion, skin contact, and inhalation[4]. The "harmful" designation (Category 4) indicates that acute exposure can cause significant health effects, though it is less immediately dangerous than compounds in Categories 1-3.
-
Acute Toxicity: The primary risk is systemic toxicity upon absorption. Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen[5]. While specific data for this compound is limited, this class effect must be assumed. Symptoms can include cyanosis (bluish skin), headache, dizziness, and fatigue[6].
-
Irritation: The compound is a confirmed irritant to the skin, eyes, and respiratory tract[4]. This is a localized effect resulting from direct contact. The causality stems from the chemical's ability to disrupt cellular membranes and proteins at the site of contact, leading to an inflammatory response.
Proactive Safety: Handling and Exposure Control
A self-validating safety protocol relies on a multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls: The single most effective measure to prevent inhalation exposure is to handle this compound exclusively within a certified chemical fume hood[8]. The fume hood's constant airflow physically contains vapors and prevents them from entering the laboratory workspace. Ensure eyewash stations and safety showers are readily accessible and tested regularly[9].
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374[10][11]. Always inspect gloves for tears or holes before use. The causality is clear: preventing dermal contact prevents both local skin irritation and systemic absorption[4].
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166[9][12]. A face shield may be required if there is a splash hazard.
-
Skin and Body Protection: A standard laboratory coat should be worn and buttoned to protect the skin. Wear closed-toe shoes.
-
Respiratory Protection: If engineering controls are not sufficient or during a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used[12].
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab[13]. Do not eat, drink, or smoke in areas where chemicals are handled[14]. Contaminated work clothing should be removed and laundered before reuse[12].
Emergency Protocols: First Aid and Spill Response
Rapid and correct response to an exposure or spill is critical. All personnel must be trained on these procedures.
First-Aid Measures
The immediate priority in any exposure is to remove the individual from the source of contamination and decontaminate them as quickly as possible.
Caption: Workflow for first-aid response to chemical exposure.
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration[9][13]. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[9][15]. The extended washing time is crucial to ensure the chemical is fully removed from the skin's surface and pores[15]. Get medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing[9][15]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water[9][14]. Call a poison control center or doctor immediately for guidance[9].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam[9].
-
Specific Hazards: During combustion, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas may be produced[13].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes[9].
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 4. Avoid breathing vapors and contact with the material[9].
-
Containment and Cleanup: For a small spill, absorb with an inert material (e.g., sand, silica gel, or universal binder)[9]. Place the material into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways[10].
Stability, Reactivity, and Disposal
-
Reactivity and Stability: The material is stable under recommended storage conditions. However, it may darken in color during storage[9].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[9][12]. Contact with these materials can lead to vigorous, exothermic reactions.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[3]. Protect from light.
-
Disposal: Disposal of this compound and its containers must be handled as hazardous waste. All waste disposal methods must comply with local, regional, and national regulations. Consult with a licensed professional waste disposal service[9][16].
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 407432, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24181151, this compound hydrochloride.
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- Carl ROTH. (n.d.).
- AGR Enterprises. (n.d.).
- Loba Chemie. (2019-05-17). 2,4-DICHLOROANILINE EXTRA PURE MSDS. [Link]
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- Carl ROTH. (n.d.).
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A Guide to the Regioselective Synthesis of 2-Chloro-4-methoxyaniline from 4-methoxyaniline
Abstract
This technical guide provides an in-depth examination of the synthesis of 2-Chloro-4-methoxyaniline, a pivotal building block in the pharmaceutical and fine chemical industries.[1][2] The focus is on the direct, regioselective chlorination of the readily available starting material, 4-methoxyaniline (p-anisidine).[3][4] This document navigates the mechanistic intricacies of electrophilic aromatic substitution on a highly activated aniline system, evaluates the efficacy of various chlorinating agents, and presents detailed, field-proven experimental protocols. It is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this critical transformation, with a strong emphasis on achieving high selectivity, yield, and safety.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of numerous high-value compounds, including active pharmaceutical ingredients (APIs).[1][2] Its substituted aniline framework allows for diverse functionalization, making it a versatile precursor in constructing complex molecular architectures.[1] The starting material, 4-methoxyaniline, is an economically viable and widely available commodity chemical, making this synthetic route highly relevant for scalable applications.[3]
The primary challenge in this synthesis lies in controlling the regioselectivity of the chlorination reaction. The aniline substrate is activated by two potent electron-donating groups—the amino (-NH₂) and methoxy (-OCH₃) groups—which direct electrophilic attack to the ortho and para positions.[5] With the para position occupied, the reaction must be carefully controlled to favor mono-chlorination at the C2 position while avoiding the formation of di-chlorinated byproducts and other isomers.
Mechanistic Rationale: Taming a Highly Activated System
The core transformation is an electrophilic aromatic substitution (EAS) reaction.[6] The mechanism involves the generation of an electrophilic chlorine species (Cl⁺ or a polarized equivalent) that attacks the electron-rich aromatic ring of 4-methoxyaniline.
The amino and methoxy groups strongly activate the ring, creating high electron density at the positions ortho to the amino group (C2 and C6). This high reactivity can easily lead to over-halogenation.[5] Therefore, the choice of chlorinating agent and reaction conditions is paramount to achieving the desired mono-substituted product with high selectivity. The ideal reagent must provide a sufficiently electrophilic chlorine source without being overly reactive, which could overcome the subtle steric and electronic differences that favor mono-substitution.
Comparative Analysis of Chlorinating Agents
Several reagents can be employed for the chlorination of anilines. The selection depends on factors such as desired regioselectivity, substrate tolerance, safety, and cost.
| Reagent | Formula | Key Advantages | Key Disadvantages | Selectivity |
| Sulfuryl Chloride | SO₂Cl₂ | High reactivity, cost-effective, excellent for ortho-chlorination with catalysts.[7][8][9] | Highly corrosive, reacts violently with water, generates HCl and SO₂ gases.[10] | Good to Excellent |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Milder, easier to handle, good for many substrates.[11][12][13] | Lower reactivity may require activators or longer reaction times; can be more expensive.[11] | Good |
| Chlorine Gas | Cl₂ | Inexpensive, high atom economy. | Highly toxic gas, difficult to handle, often leads to poor selectivity and over-chlorination.[14] | Poor to Moderate |
| Copper(II) Chloride | CuCl₂ | Can offer high regioselectivity, especially in ionic liquids; less hazardous than Cl₂ or SO₂Cl₂.[15] | May require stoichiometric amounts, specialized solvents, and catalyst/product separation can be challenging.[15] | Good |
For this specific transformation, Sulfuryl Chloride and N-Chlorosuccinimide (NCS) represent the most balanced and widely adopted choices, offering a good compromise between reactivity and selectivity.
Experimental Protocols
The following protocols are presented as robust starting points for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[16][17][18]
Protocol 1: Ortho-Selective Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method leverages the high reactivity of sulfuryl chloride, controlled by slow addition at low temperatures to maximize selectivity for the mono-chloro product.
Materials & Reagents:
-
4-Methoxyaniline (p-Anisidine)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Prepare a solution of sulfuryl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred aniline solution over a period of 1 hour, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic and generates gaseous byproducts (HCl, SO₂).[10]
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution. This will neutralize the acidic byproducts (HCl) and any unreacted SO₂Cl₂. Be cautious as gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure this compound.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
This protocol uses a milder, solid reagent, which can be advantageous for handling and safety. The reaction is typically performed at room temperature.
Materials & Reagents:
-
4-Methoxyaniline (p-Anisidine)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine, Anhydrous Na₂SO₄
Step-by-Step Procedure:
-
Preparation: Dissolve 4-methoxyaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add N-Chlorosuccinimide (1.0-1.1 eq) to the solution in portions over 15-20 minutes at room temperature.[12]
-
Reaction: Stir the mixture at room temperature. The reaction is typically slower than with SO₂Cl₂ and may require several hours to overnight for completion. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into water and add a small amount of saturated sodium thiosulfate solution to quench any unreacted NCS.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization as described in Protocol 1.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₇H₈ClNO | [19] |
| Molecular Weight | 157.60 g/mol | [19] |
| Appearance | Solid (form may vary) | [20] |
| CAS Number | 29242-84-0 | [2][19] |
Safety and Hazard Management
Chemical synthesis requires rigorous adherence to safety protocols. The following points are critical for this specific procedure.
-
General Precautions: All manipulations should be performed in a certified chemical fume hood.[16] Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. An emergency eyewash and shower station should be readily accessible.[16][18]
-
Reagent Hazards:
-
4-Methoxyaniline: Toxic by inhalation, in contact with skin, and if swallowed.[4] Handle with care to avoid exposure.
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and a strong lachrymator. Reacts violently with water and alcohols, releasing toxic gases (HCl, SO₂).[10] Must be handled in a dry environment.
-
N-Chlorosuccinimide (NCS): An irritant to the skin, eyes, and respiratory system. Can be a source of reactive chlorine.[21]
-
-
Reaction Hazards:
-
Chlorination reactions can be exothermic.[10][21] Proper temperature control, especially during the addition of sulfuryl chloride, is crucial to prevent runaway reactions.
-
The generation of HCl gas during the SO₂Cl₂ reaction requires adequate ventilation and a means of neutralization (e.g., a scrubber or quenching with a base).
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.
Conclusion
The synthesis of this compound from 4-methoxyaniline is a well-established yet nuanced transformation that hinges on the principles of regiocontrol in electrophilic aromatic substitution. By carefully selecting the chlorinating agent—with sulfuryl chloride and N-chlorosuccinimide being prime candidates—and meticulously controlling reaction parameters such as temperature and stoichiometry, researchers can achieve high yields of the desired ortho-chloro product. The protocols and safety considerations outlined in this guide provide a solid foundation for the successful and safe execution of this important synthetic procedure in a research and development setting.
References
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- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. pubs.rsc.org. [Online].
- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. RSC Publishing. [Online].
- ortho-Selective Chlorination of Anilines. Thieme. [Online].
- Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. PubMed. [Online].
- (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline. ResearchGate.
- Chlorination safety. YouTube. [Online].
- 3-Chloro-4-methoxyaniline. PubChem, NIH.
- Preparation of 2-Chloro-3-methoxy-4-nitroaniline. PrepChem.com.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC, NIH.
- 4-methoxyanilinium chloride. ChemBK.
- The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SAFETY OF CHLORINATION REACTIONS. IChemE.
- This compound. Pharmaffiliates.
- This compound. PubChem, NIH.
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- Synthesis of 2-chloro-4-nitroaniline. PrepChem.com.
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- Electrophilic halogenation. Wikipedia.
- Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Homework.Study.com.
- Energy profiles of the reaction of chlorination of aniline in gas phase. ResearchGate.
- N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science.
- (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate.
- p-Anisidine, 2-nitro-. Organic Syntheses Procedure.
- (PDF) MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. ResearchGate.
- Electrophilic Aromatic Substitution - Chlorination. YouTube. [Online].
- Preparation method of mono-substituted para-chloroaniline. Google Patents.
- Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Reddit.
- Electrophilic Substitution Reaction of Anilines. BYJU'S.
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ResearchGate.
- Aniline Medical Management Guidelines. ATSDR, CDC.
- Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer.
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Part 1: A Predictive Framework for Reactivity and Regioselectivity
An In-Depth Technical Guide to the Electrophilic Substitution of 2-Chloro-4-methoxyaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of aromatic intermediates. We will dissect the reactivity and regioselectivity of this compound, a versatile scaffold in medicinal chemistry, providing a framework of theoretical understanding coupled with field-proven experimental protocols.
The synthetic utility of a substituted benzene derivative is dictated by the electronic and steric interplay of its substituents. In the case of this compound, we have a fascinating convergence of activating and deactivating groups, each vying for directorial control over incoming electrophiles.
Deconstructing the Substituent Effects
The reactivity of the aromatic ring is governed by three key functional groups: the amino (-NH₂), the methoxy (-OCH₃), and the chloro (-Cl) groups. Their individual influence is a balance between inductive (-I) and resonance/mesomeric (+M) effects.
-
Amino Group (-NH₂): This is a powerful activating group. Its lone pair of electrons is readily donated into the benzene ring through resonance (+M effect), significantly increasing the electron density at the ortho and para positions.[1][2][3] This strong electron donation far outweighs its weaker electron-withdrawing inductive effect (-I).
-
Methoxy Group (-OCH₃): Similar to the amino group, the oxygen atom's lone pairs participate in resonance, making the methoxy group a strong activator and an ortho-, para-director (+M > -I).[4][5]
-
Chloro Group (-Cl): Halogens present a unique case. The chloro group is electronegative and withdraws electron density from the ring inductively (-I effect), thus deactivating the ring overall compared to benzene. However, it possesses lone pairs that can be donated via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[4][5][6][7] The inductive effect is stronger than the resonance effect, leading to its classification as an ortho-, para-directing deactivator.[5][7]
The Hierarchy of Activation: Predicting the Locus of Reaction
When multiple substituents are present, the most powerful activating group typically dictates the position of electrophilic attack. The established hierarchy is:
-NH₂ > -OR > Alkyl > Halogens
For this compound, the amino group is the dominant directing force. The positions ortho and para to the -NH₂ group are the most nucleophilic.
-
Position C2: Ortho to -NH₂, but blocked by the chloro group.
-
Position C4: Para to -NH₂, but blocked by the methoxy group.
-
Position C6: Ortho to -NH₂. This position is electronically activated. However, it is adjacent to the bulky chloro group, introducing significant steric hindrance.
-
Position C5: This position is meta to the -NH₂ group but is ortho to the second-most activating group, -OCH₃, and para to the -Cl group.
-
Position C3: This position is ortho to the -OCH₃ group and meta to the -NH₂ group.
Considering the synergistic activation, the positions ortho to the powerful amino and methoxy groups (C3, C5, C6) are the primary candidates. The -NH₂ group strongly activates C6, while the -OCH₃ group strongly activates C3 and C5. The convergence of these effects, balanced against sterics, suggests that substitution will preferentially occur at the positions least sterically hindered and most electronically enriched. The position ortho to the amino group (C6) and the positions ortho to the methoxy group (C3 and C5) are the most probable sites. However, the overwhelming activating power of the amino group, which directs ortho/para, makes the available ortho position (C6) a primary target, though sterically hindered. The position para to the methoxy group (C6) is also highly activated. Therefore, a mixture of products is possible, but the regioselectivity can be controlled.
To visualize the cumulative electronic influence, the following diagram illustrates the directing effects of the substituents.
Caption: Predicted reactivity sites for electrophilic attack.
Part 2: Field-Proven Protocols and Methodologies
The high degree of activation conferred by the amino group presents a significant experimental challenge: the propensity for polysubstitution and oxidative degradation, particularly in strongly acidic media.[3][8] Direct nitration, for instance, is notoriously difficult as the basic amine is protonated to form a deactivating, meta-directing anilinium ion.[2][3]
The authoritative solution is a protection-substitution-deprotection strategy. By converting the highly activating -NH₂ group into a moderately activating N-acetyl (-NHCOCH₃) group, we can temper its reactivity, prevent side reactions, and enforce predictable regioselectivity.[3][8]
Caption: The protection-substitution-deprotection workflow.
Protocol: Nitration of this compound
Direct nitration is ill-advised. The following protocol utilizes the acetanilide protection strategy to synthesize 2-chloro-4-methoxy-5-nitroaniline.
Step 1: Acetylation (Protection)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.063 mol) of this compound in 50 mL of glacial acetic acid.
-
Reagent Addition: While stirring, carefully add 7.0 mL (0.074 mol) of acetic anhydride to the solution.
-
Reaction: Gently heat the mixture to 50°C for 30 minutes.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring. The N-(2-chloro-4-methoxyphenyl)acetamide will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven. The expected yield is typically >95%.
Step 2: Nitration of the Acetanilide
-
Setup: To a 100 mL flask cooled in an ice-salt bath (0-5°C), add 10.0 g of the dried N-(2-chloro-4-methoxyphenyl)acetamide.
-
Acid Addition: Slowly add 20 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the acetanilide solution over 30 minutes, maintaining the reaction temperature between 0°C and 5°C.
-
Quenching: After the addition is complete, stir the mixture for an additional hour at 0-5°C, then pour it carefully onto 150 g of crushed ice.
-
Isolation: The nitro-substituted acetanilide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis (Deprotection)
-
Setup: Place the dried nitro-acetanilide in a 250 mL flask with 50 mL of 70% sulfuric acid.
-
Reaction: Heat the mixture under reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture and carefully pour it into 200 mL of ice water.
-
Neutralization: Neutralize the solution with a concentrated ammonium hydroxide or sodium hydroxide solution to precipitate the final product, 2-chloro-4-methoxy-5-nitroaniline.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Protocol: Bromination of this compound
Similar to nitration, direct bromination can be uncontrolled. The protection strategy affords a clean, high-yield synthesis of 5-bromo-2-chloro-4-methoxyaniline.
Step 1: Acetylation
-
Follow the same procedure as Step 1 in the nitration protocol.
Step 2: Bromination of the Acetanilide
-
Setup: Dissolve 10.0 g of N-(2-chloro-4-methoxyphenyl)acetamide in 40 mL of glacial acetic acid in a 100 mL flask.
-
Reagent Addition: In a dropping funnel, prepare a solution of 2.6 mL (0.051 mol) of bromine in 10 mL of glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the stirred acetanilide solution at room temperature. The red color of the bromine should disappear upon addition.
-
Workup: After the addition is complete, stir for an additional 30 minutes, then pour the reaction mixture into 200 mL of cold water.
-
Isolation: Collect the precipitated bromo-acetanilide by vacuum filtration, wash with water, then with a dilute sodium bisulfite solution to remove any excess bromine, and finally with water again. Dry the product.
Step 3: Hydrolysis
-
Follow the same procedure as Step 3 in the nitration protocol, using the bromo-acetanilide as the starting material.
Part 3: Data Synthesis and Concluding Remarks
The principles outlined above allow for a predictive understanding of the outcomes of various electrophilic substitution reactions on this substrate.
| Reaction | Electrophile (E⁺) | Key Reagents | Protection Required? | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | Yes | 2-Chloro-4-methoxy-5-nitroaniline |
| Bromination | Br⁺ | Br₂ in Acetic Acid | Yes | 5-Bromo-2-chloro-4-methoxyaniline |
| Chlorination | Cl⁺ | Cl₂ / Lewis Acid | Yes | 2,5-Dichloro-4-methoxyaniline |
| Sulfonation | SO₃ | Fuming H₂SO₄ | Recommended | 5-Amino-4-chloro-2-methoxybenzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | Yes ¹ | 5-Acetyl-2-chloro-4-methoxyaniline |
¹Note: Friedel-Crafts reactions are incompatible with unprotected anilines as the amino group coordinates with the Lewis acid catalyst, deactivating the ring.[3]
References
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
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The Strategic deployment of 2-Chloro-4-methoxyaniline in Modern Medicinal Chemistry: A Technical Guide
Abstract
The aniline scaffold is a cornerstone in the edifice of medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents. Within this privileged class of compounds, 2-Chloro-4-methoxyaniline emerges as a particularly strategic starting material, offering a unique combination of electronic and steric properties that are instrumental in the design of targeted therapies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of kinase inhibitors, explore the structure-activity relationships of its derivatives, and provide detailed experimental protocols for its incorporation into advanced pharmaceutical intermediates. This guide aims to be a practical resource, bridging the gap between theoretical concepts and their tangible application in the laboratory.
Introduction: The Enduring Significance of the Anilino Scaffold in Drug Discovery
The journey of many successful drugs begins with simple, yet functionally rich, chemical motifs. The aniline substructure is a prime example, having been integral to the development of a wide array of pharmaceuticals.[1] However, the metabolic liabilities associated with unsubstituted anilines, which can lead to the formation of toxic metabolites, have necessitated the exploration of substituted analogues that offer improved safety profiles without compromising efficacy.[1] this compound presents a compelling case in this regard. The strategic placement of a chloro group at the 2-position and a methoxy group at the 4-position on the aniline ring provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.
This guide will illuminate the multifaceted applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 29242-84-0 | [2] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 59-62 °C | |
| Boiling Point | 284.8 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| pKa | ~3.5 (estimated for the anilinium ion) |
Core Application: A Linchpin in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[5] A significant class of kinase inhibitors are the 4-anilinoquinazolines, which have seen remarkable success with the approval of drugs like Gefitinib, Erlotinib, and Lapatinib for the treatment of various cancers.[5][6]
This compound serves as a crucial building block in the synthesis of these and other structurally related kinase inhibitors. The aniline nitrogen acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4]
Case Study: The Role of the 2-Chloro-4-methoxyphenyl Moiety in Bosutinib
Bosutinib (BOSULIF®) is a dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[7][8] While the direct starting material in many reported syntheses is 2,4-dichloro-5-methoxyaniline, this highlights the established importance of the 2-chloro-4-methoxy (or a closely related) substitution pattern on the aniline ring for achieving high potency.[7][9][10] The synthesis of Bosutinib typically involves the nucleophilic aromatic substitution (SNAᵣ) reaction between 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile and the substituted aniline.[7]
The 2-chloro and 4-methoxy substituents on the aniline ring of Bosutinib play a crucial role in its binding to the kinase active site. The methoxy group can form favorable interactions, while the chloro group contributes to the overall electronic properties and can influence the conformation of the molecule, thereby enhancing its binding affinity.
Synthesis of 4-Anilinoquinazoline Scaffolds: A Generalized Protocol
The N-arylation of 4-chloroquinazolines with anilines is a fundamental reaction in the synthesis of a vast library of potential kinase inhibitors.[6][11] this compound can be readily employed in this reaction to generate a diverse range of 4-(2-chloro-4-methoxyanilino)quinazoline derivatives.
Experimental Protocol: Microwave-Assisted N-Arylation of 4-Chloroquinazoline with this compound
This protocol is a generalized procedure based on established methodologies for the synthesis of 4-anilinoquinazolines.[6][11]
Materials:
-
4-Chloroquinazoline
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add 4-chloroquinazoline (1.0 mmol) and this compound (1.2 mmol).
-
Add a mixture of THF and water (e.g., 4:1 v/v, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(2-chloro-4-methoxyanilino)quinazoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[6][12]
-
THF/Water Solvent System: This solvent mixture provides good solubility for both the reactants and facilitates the reaction. Water can also act as a proton source/sink in the reaction mechanism.
-
Excess Aniline: Using a slight excess of this compound helps to drive the reaction to completion.
Structure-Activity Relationship (SAR) Insights
The 2-chloro and 4-methoxy substituents on the aniline ring of 4-anilinoquinazolines have a profound impact on their biological activity.
-
The 2-Chloro Group: The presence of a chlorine atom at the ortho position can induce a conformational twist in the molecule, which can be beneficial for fitting into the ATP-binding pocket of certain kinases.[13] It also modulates the electronic properties of the aniline ring, influencing its pKa and hydrogen bonding capabilities.
-
The 4-Methoxy Group: The methoxy group at the para position is a hydrogen bond acceptor and can form crucial interactions with amino acid residues in the kinase active site.[14] It also enhances the electron-donating nature of the aniline ring, which can influence the overall binding affinity.
The interplay between these two substituents allows for fine-tuning of the inhibitory potency and selectivity of the resulting kinase inhibitors. For instance, in a series of 2-chloro-4-anilino-quinazoline derivatives designed as dual EGFR and VEGFR-2 inhibitors, the presence of a hydrogen bond donor at the para position of the aniline moiety was found to be important for interacting with conserved glutamate and aspartate residues in the binding sites of both kinases.[14]
Beyond Kinase Inhibitors: Exploring Other Therapeutic Avenues
While the application of this compound in the synthesis of kinase inhibitors is well-documented, its utility extends to other areas of medicinal chemistry.
Inducers of Apoptosis
A notable example is the discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis.[13] This compound demonstrated an EC₅₀ for caspase activation of 2 nM and a GI₅₀ of 2 nM in T47D breast cancer cells.[13] Interestingly, the structure-activity relationship for this series of compounds differed from that of EGFR kinase inhibitors, with the N-methyl group on the aniline linker being essential for its apoptosis-inducing activity.[13]
Suzuki-Miyaura Cross-Coupling Reactions
The chloro-substituent on this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction is widely used in medicinal chemistry to construct complex molecular architectures. By coupling this compound with various boronic acids, a diverse library of biaryl compounds can be generated, which can then be further elaborated into potential drug candidates.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Concept of Bioisosterism: Strategic Molecular Modification
Bioisosterism is a fundamental strategy in drug design that involves the replacement of a functional group with another that has similar physical and chemical properties, with the aim of enhancing potency, reducing toxicity, or improving pharmacokinetic properties.[6][11] The this compound scaffold provides an excellent platform for applying the principles of bioisosterism.
For example, the methoxy group can be bioisosterically replaced with other small, hydrogen bond-accepting groups such as a hydroxyl group (as seen in an intermediate for Lenvatinib synthesis), a methylthio group, or even a small alkyl group to probe the structure-activity relationship and optimize the compound's properties. Similarly, the chloro group can be replaced with other halogens (e.g., F, Br) or a trifluoromethyl group to modulate the electronic and steric properties of the molecule.
Bioisosteric Replacements for the 2-Chloro-4-methoxyphenyl Moiety
Caption: Examples of bioisosteric replacements for the substituents on the phenyl ring.
Quantitative Data: Inhibitory Activities of this compound Derivatives
The following table summarizes the in vitro inhibitory activities of representative compounds derived from aniline scaffolds with similar substitution patterns to this compound. This data highlights the potential of this building block in generating potent kinase inhibitors.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference |
| Bosutinib Analogue | Src/Abl | <1 | K562 | [8] |
| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | (Apoptosis Inducer) | 2 (GI₅₀) | T47D | [13] |
| 2-Chloro-4-anilino-quinazoline Derivative (Compound 8o) | EGFR | 1.63 | - | [14] |
| 2-Chloro-4-anilino-quinazoline Derivative (Compound 8o) | VEGFR-2 | 0.85 | - | [14] |
Conclusion and Future Perspectives
This compound is a highly valuable and strategic building block in medicinal chemistry. Its unique substitution pattern provides a powerful handle for medicinal chemists to design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The successful application of the 2-chloro-4-methoxyphenyl motif in the approved kinase inhibitor Bosutinib and its relevance to the structures of other kinase inhibitors underscore its importance. As our understanding of the molecular drivers of disease continues to grow, the rational design of targeted therapies will become increasingly crucial. Versatile and strategically functionalized building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of life-saving medicines. Future research in this area will likely focus on exploring novel reaction methodologies to incorporate this scaffold into diverse molecular frameworks and on further elucidating the structure-activity relationships of its derivatives against a broader range of biological targets.
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2-Chloro-4-methoxyaniline as a building block in organic synthesis
An In-depth Technical Guide to 2-Chloro-4-methoxyaniline: A Core Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. This compound, a substituted aniline, has emerged as a highly valuable and versatile building block. Its utility stems from a unique combination of functional groups—an amine, a chloro substituent, and a methoxy group—each offering distinct reactivity and influencing the molecule's electronic properties. This guide provides an in-depth exploration of the chemical properties, core reactivity, and strategic applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind its synthetic transformations and provide validated protocols for its use in key chemical reactions.
Compound Identity and Physicochemical Properties
This compound is an aromatic amine whose structure is foundational to its synthetic potential. The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing, yet synthetically versatile, chloro group dictates its reactivity in a multitude of chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 29242-84-0 | [1][3] |
| Molecular Formula | C₇H₈ClNO | [1][3] |
| Molecular Weight | 157.60 g/mol | [1][3] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Boiling Point | 284.8°C at 760 mmHg | [4] |
| Topological Polar Surface Area | 35.2 Ų | [1][4] |
| XLogP3 | 2.3 | [1][4] |
Safety and Handling
As with any laboratory chemical, proper handling of this compound is critical. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][5][6] It can also cause skin and serious eye irritation.[1][6]
Precautionary Measures:
-
Always handle in a well-ventilated area or under a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid generating dust.
-
Store in a tightly closed container in a dry, cool place away from incompatible materials like strong oxidizing agents and acids.[5]
Core Reactivity: The Diazotization-Sandmeyer Pathway
One of the most powerful transformations for primary aromatic amines is diazotization, followed by a substitution reaction.[7] This two-step sequence allows the versatile amino group to be converted into a wide array of other functionalities, a transformation not easily achieved by other means.
Mechanism Insight: From Amine to Diazonium Salt
The process begins with the reaction of the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[7] The electron-donating nature of the methoxy group in this compound facilitates the initial nitrosation step. The resulting diazonium salt is a valuable intermediate, where the N₂⁺ group is an excellent leaving group (releasing nitrogen gas), paving the way for nucleophilic substitution.
Caption: General workflow for the conversion of an aniline to a substituted arene.
The Sandmeyer Reaction: A Gateway to Diverse Functionalities
Discovered by Traugott Sandmeyer in 1884, this reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with a nucleophile.[8][9] It is a radical-nucleophilic aromatic substitution (SRNAr) process.[8][9] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. This radical then reacts with the halide or pseudohalide from the copper salt to form the final product.
The Sandmeyer reaction is exceptionally useful for introducing substituents that are otherwise difficult to install directly onto an aromatic ring.[8] Common transformations include:
-
Chlorination: Using CuCl
-
Bromination: Using CuBr
-
Cyanation: Using CuCN
Experimental Protocol: Sandmeyer Cyanation
This protocol provides a representative procedure for converting this compound into 2-chloro-4-methoxybenzonitrile, a valuable intermediate for synthesizing APIs like the antipsychotic drug Fluanxol.[8]
Objective: To replace the amino group of this compound with a nitrile group.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Extremely toxic)
-
Deionized water
-
Ice
-
Toluene or other suitable organic solvent
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Warm gently if necessary to dissolve, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, warm the reaction mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like toluene or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-4-methoxybenzonitrile.
-
Palladium-Catalyzed Cross-Coupling: Forging C-N and C-C Bonds
Modern synthetic chemistry, particularly in drug discovery, relies heavily on palladium-catalyzed cross-coupling reactions. This compound's chloro-substituent makes it an excellent electrophilic partner for these powerful bond-forming reactions.
Buchwald-Hartwig Amination: Constructing Complex Amines
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen (C-N) bonds.[10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a transformation that is often challenging using classical methods.[10][11] This reaction is indispensable for synthesizing the complex aryl amines and heterocyclic structures prevalent in pharmaceuticals.
Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[12] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base.
-
Reductive Elimination: The final C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon (C-C) bonds, typically between an aryl halide and an organoboron compound (like a boronic acid or ester).[13][14] This reaction is central to the synthesis of biaryl and substituted styrene motifs, which are common core structures in many drugs, including the targeted cancer therapy Lenvatinib, for which this compound is a known intermediate.[15]
Catalytic Cycle: Similar to the Buchwald-Hartwig amination, the Suzuki coupling is driven by a Pd(0) catalyst.[13] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.[14]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid to form a biaryl structure.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
-
Conclusion
This compound is far more than a simple substituted aniline; it is a strategic and enabling building block for complex molecular architecture. Its true power is realized through a deep understanding of its reactivity. The primary amine serves as a handle for classical diazotization and Sandmeyer reactions, providing access to a host of otherwise inaccessible substitution patterns. Simultaneously, the chloro substituent acts as a robust electrophilic partner for modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of critical C-N and C-C bonds. This dual reactivity makes this compound an indispensable tool for medicinal chemists and process developers, streamlining the synthesis of novel therapeutics and advanced materials.
References
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An In-Depth Technical Guide to the Reactions of 2-Chloro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Chloro-4-methoxyaniline, a substituted aniline, serves as a pivotal building block in the synthesis of a diverse array of organic molecules. Its unique electronic and steric properties, arising from the interplay of the chloro, methoxy, and amino functional groups, make it a versatile precursor for the construction of complex chemical architectures. This technical guide provides a comprehensive exploration of the core reactions of this compound, offering not just procedural details but also insights into the underlying chemical principles that govern these transformations. As Senior Application Scientists, our goal is to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively and safely utilize this important intermediate. This document is structured to provide a logical flow from fundamental properties to key reaction classes, including diazotization, azo coupling, acylation, and cyclization reactions, complete with detailed experimental protocols and mechanistic considerations.
Compound Profile: this compound
Chemical Structure and Properties
This compound, also known as 2-chloro-p-anisidine, is an aromatic amine with the molecular formula C₇H₈ClNO.[1] Its structure features a benzene ring substituted with a chlorine atom and an amino group in a 1,2-relationship, and a methoxy group para to the amino group.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 29242-84-0[1] |
| Molecular Weight | 157.60 g/mol [1] |
| Molecular Formula | C₇H₈ClNO[1] |
| Appearance | Yellow to Brown Liquid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents. |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Diazotization and Azo Coupling Reactions: The Gateway to Azo Dyes
The primary amino group of this compound is readily converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This process, known as diazotization, is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid, such as hydrochloric acid. The resulting diazonium salt is often used immediately in subsequent reactions due to its instability at higher temperatures.
One of the most significant applications of diazonium salts is their use in azo coupling reactions to form azo dyes.[2] These reactions involve the electrophilic attack of the diazonium ion on an electron-rich aromatic compound, such as a phenol or an aromatic amine.[3]
Workflow for Diazotization and Azo Coupling
Caption: General workflow for the diazotization of this compound and subsequent azo coupling.
Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol
This protocol details the synthesis of a vibrant orange-red azo dye.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol (2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Part 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.58 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring for an additional 15 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part 2: Azo Coupling with β-Naphthol
-
In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with continuous and efficient stirring.
-
A brightly colored orange-red precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete to ensure the coupling reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from ethanol to obtain the pure product.
Acylation Reactions: Formation of Amides
The amino group of this compound can be readily acylated to form amides. This reaction is often used to protect the amino group during other transformations or to introduce an acetyl group as part of a larger synthetic strategy. Common acylating agents include acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride).[4]
Mechanism of Acylation with Acetyl Chloride
The acylation of this compound with acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of a chloride ion to form the corresponding N-acetylated product, N-(2-chloro-4-methoxyphenyl)acetamide. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(2-chloro-4-methoxyphenyl)acetamide
This protocol describes the synthesis of the acetylated derivative of this compound.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (or another suitable inert solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.58 g (0.01 mol) of this compound in 20 mL of dichloromethane.
-
Add 0.87 mL (0.011 mol) of pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add 0.79 mL (0.011 mol) of acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Cyclization Reactions: Building Heterocyclic Scaffolds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The amino group and the aromatic ring can participate in a variety of cyclization reactions to form fused ring systems.
Named Reactions for Heterocycle Synthesis
Several classic named reactions in organic chemistry can be adapted for the synthesis of heterocycles from substituted anilines like this compound:
-
Skraup Synthesis: This reaction is used to synthesize quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene).[5][6] The reaction proceeds through the formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.
-
Fischer Indole Synthesis: This method produces indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[7] While this reaction requires the hydrazine derivative of this compound, it represents a powerful route to indole scaffolds.
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline.[8] Derivatives of this compound can be utilized in this reaction to create complex heterocyclic systems.
Palladium-Catalyzed Cyclization
Modern synthetic methods often employ transition metal catalysis for the efficient construction of heterocyclic rings. Palladium-catalyzed reactions, in particular, have been widely used for the intramolecular cyclization of appropriately substituted anilines to form a variety of heterocyclic structures.[9]
Illustrative Cyclization Workflow
Caption: Potential cyclization pathways starting from derivatives of this compound.
Other Important Reactions
Beyond the core reactions discussed, this compound can participate in other significant transformations:
-
Sandmeyer Reaction: The diazonium salt of this compound can undergo Sandmeyer reactions, where the diazonium group is replaced by a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using copper(I) salts as catalysts.[10][11] This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring.
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N, C-O, or C-S bonds. For example, this compound could potentially be coupled with an aryl halide in an Ullmann-type amination reaction.[12]
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a vast landscape of chemical structures. Its reactivity is dominated by the transformations of its primary amino group, leading to the formation of diazonium salts for azo dyes, amides through acylation, and a variety of heterocyclic systems via cyclization reactions. A thorough understanding of these reactions, coupled with stringent adherence to safety protocols, empowers researchers to harness the full synthetic potential of this versatile molecule in the pursuit of novel materials, pharmaceuticals, and other valuable chemical entities.
References
Click to expand
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- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). National Center for Biotechnology Information.
- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (n.d.).
- Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Publishing.
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- Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. (2013, June 26). Beilstein Journals.
- Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. (n.d.). National Center for Biotechnology Information.
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Methodological & Application
detailed synthesis protocol for 2-Chloro-4-methoxyaniline
An Application Note for the Synthesis of 2-Chloro-4-methoxyaniline
Title: Detailed Synthesis Protocols for this compound: A Guide for Chemical Researchers and Drug Development Professionals
Abstract: this compound is a valuable substituted aniline intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its specific substitution pattern makes it a crucial building block for introducing a chloro- and methoxy-functionalized phenyl ring into more complex molecular architectures. This application note provides two robust and well-documented protocols for the laboratory-scale synthesis of this compound (CAS No: 29242-84-0, Molecular Formula: C₇H₈ClNO, Molecular Weight: 157.60 g/mol ).[1][2][3][4] The protocols described herein are designed for reproducibility and scalability, focusing on the underlying chemical principles, safety considerations, and detailed procedural steps. We present methods for both direct electrophilic chlorination of a commercially available precursor and the reduction of a nitroaromatic intermediate, offering flexibility based on starting material availability and desired purity profile.
Introduction and Significance
Substituted anilines are a cornerstone of modern synthetic chemistry. The title compound, this compound, features a unique electronic and steric profile due to its ortho-chloro and para-methoxy substituents relative to the amino group. This arrangement is instrumental in directing subsequent chemical transformations and modulating the biological activity of derivative compounds. The protocols detailed in this guide are based on fundamental organic reactions, selected for their reliability and efficiency in a research setting.
Critical Safety Precautions
Working with chlorinated and aromatic amine compounds requires strict adherence to safety protocols. Users must consult the full Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
-
Hazard Overview: this compound and its precursors may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7] They can cause skin and serious eye irritation.[6][7] Some related compounds are suspected of causing cancer and may cause an allergic skin reaction.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN166) are mandatory.[5][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Remove gloves carefully to avoid skin contact.[5][6]
-
Body Protection: A lab coat and long-sleeved clothing are required to prevent skin exposure.[5][7]
-
-
Engineering Controls: All operations should be performed inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[5]
-
Emergency Procedures:
-
Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[5][6]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[5][7]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to local, state, and federal regulations.[5]
Synthesis Protocol A: Electrophilic Chlorination of 4-Methoxyaniline
This method utilizes the high activation of the aromatic ring by the amino and methoxy groups to achieve selective chlorination using N-Chlorosuccinimide (NCS), a mild and easy-to-handle chlorinating agent.[8][9] The reaction is typically performed in a polar aprotic solvent.
Mechanism of Action
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups strongly activate the benzene ring, directing incoming electrophiles to the ortho and para positions. As the para position is blocked by the methoxy group, and the amino group is a more potent activator, chlorination occurs selectively at one of the ortho positions relative to the amine. N-Chlorosuccinimide serves as the source of the electrophilic chlorine (Cl⁺).
Visual Workflow: Electrophilic Chlorination
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experimental procedure for the diazotization of 2-Chloro-4-methoxyaniline
An In-Depth Guide to the Diazotization of 2-Chloro-4-methoxyaniline: Protocol and Application Notes
Authored by a Senior Application Scientist
This document provides a detailed , yielding the corresponding 2-chloro-4-methoxybenzenediazonium salt. This protocol is designed for researchers, scientists, and professionals in drug development and synthetic chemistry. The narrative emphasizes the causality behind experimental choices, ensuring both procedural accuracy and a deep understanding of the underlying chemical principles.
Introduction: The Synthetic Versatility of Aryl Diazonium Salts
The diazotization of primary aromatic amines is a foundational reaction in synthetic organic chemistry, first discovered by Peter Griess in 1858.[1][2] This process converts a primary aromatic amine into a diazonium salt (Ar-N₂⁺X⁻), an exceptionally versatile intermediate.[3] The efficacy of diazonium salts stems from the outstanding leaving group ability of the dinitrogen moiety (N₂), which can be displaced by a wide variety of nucleophiles in subsequent reactions, such as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. Furthermore, diazonium salts act as electrophiles in azo coupling reactions, forming the basis of the vast majority of azo dyes and pigments.[4][5]
The specific substrate, this compound, provides a diazonium salt that is a valuable precursor for synthesizing complex organic molecules, particularly in the dye and pigment industry. The substituents on the aromatic ring (chloro and methoxy groups) influence the stability and reactivity of the resulting diazonium ion, making precise control of the reaction conditions paramount. This guide provides a robust protocol for its preparation and highlights critical safety considerations for its handling.
Reaction Principles and Mechanism
The conversion of this compound to its diazonium salt is a multi-step process that requires careful management of stoichiometry and temperature.[6] The overall reaction is as follows:
ArNH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O [6]
Where Ar is the 2-chloro-4-methoxyphenyl group and HX is a mineral acid, typically hydrochloric acid (HCl).
The key mechanistic stages are:
-
Formation of the Nitrosating Agent: In a strongly acidic medium, sodium nitrite (NaNO₂) reacts with the mineral acid (HCl) to generate nitrous acid (HNO₂) in situ.[3][7] Nitrous acid is unstable and must be prepared within the reaction mixture immediately before use.[7]
-
Formation of the Nitrosonium Ion: The generated nitrous acid is then protonated by the excess mineral acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][4] This is the active nitrosating agent.
-
N-Nitrosation of the Amine: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the nitrosonium ion. This rate-determining step forms an N-nitrosamine derivative.[6]
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to form a diazohydroxide intermediate.[1] In the presence of excess acid, the hydroxyl group is protonated, creating a good leaving group (H₂O). The elimination of water generates the aryl diazonium ion, which is stabilized by resonance with the aromatic ring.[4]
Critical Causality—Why Low Temperature is Essential: The diazotization reaction is highly exothermic. More importantly, aryl diazonium salts, while more stable than their aliphatic counterparts, are thermally unstable.[4] At temperatures above 5 °C, the diazonium salt can decompose, often vigorously, to form phenol and nitrogen gas, compromising yield and posing a significant safety risk.[4][8] Therefore, maintaining a temperature between 0 and 5 °C throughout the procedure is the single most critical parameter for success and safety.[9]
Mandatory Safety Protocols and Hazard Management
Aryl diazonium salts are notoriously hazardous, particularly in the solid state, where they can be sensitive to shock, friction, and heat, leading to violent decomposition.[10][11] It is imperative that the diazonium salt prepared via this protocol is NOT isolated from the solution. It should be used immediately in situ for the intended subsequent reaction.
The Twelve Cardinal Rules for Handling Diazonium Salts: Adapted from the work of Sheng et al., these rules are critical for safe laboratory practice.[9][12]
-
Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.[12]
-
Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid side reactions and the presence of excess, unstable nitrous acid.[9][10]
-
Test for Excess Nitrous Acid: Use starch-potassium iodide paper to check for excess nitrous acid after the reaction is complete. A positive test (blue-black color) indicates completion. Neutralize any significant excess with urea or sulfamic acid.[9][10]
-
Order of Addition: Always add the sodium nitrite solution to the acidic amine solution, never the other way around. This minimizes the concentration of free nitrous acid.[9][10]
-
Strict Temperature Control: The temperature must be maintained below 5 °C at all times.[9]
-
Vent Gases: The reaction can generate nitrogen gas. Ensure the reaction vessel is not sealed and is adequately vented.[9][10]
-
Determine Thermal Stability: For any new system, understand the thermal stability of the diazonium compound.[9][10]
-
Prevent Precipitation: Do not allow the diazonium salt to precipitate or crystallize from the solution.[9][12]
-
Analyze Residuals: In process development, analyze the final product for any residual diazo compounds.[9][10]
-
Quench Promptly: Have a quenching solution (e.g., a cold solution of sodium hypophosphite or a reactive coupling component) readily available to destroy any unreacted diazonium salt before workup or disposal.[9][12]
-
Limit Scale: Never isolate more than 0.75 mmol of a diazonium salt. This protocol is designed for in situ use only.[11][12]
-
Use Appropriate Tools: If handling a solid diazonium salt (not recommended), use plastic or ceramic spatulas, not metal ones, to avoid scratching or friction.[12]
Reagent-Specific Hazards:
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves. The entire procedure should be conducted within a certified chemical fume hood.[15]
Detailed Experimental Protocol
This protocol details the preparation of a solution of 2-chloro-4-methoxybenzenediazonium chloride for immediate use in a subsequent reaction.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Wt. | Quantity (for 50 mmol scale) | Notes |
| This compound | 29242-84-0 | C₇H₈ClNO | 157.60 g/mol | 7.88 g (50.0 mmol) | Starting amine.[16] |
| Concentrated Hydrochloric Acid | 7647-01-0 | HCl | 36.46 g/mol | 15.0 mL (~150 mmol) | Reagent grade, ~37%. |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 g/mol | 3.62 g (52.5 mmol) | Use 1.05 equivalents. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol | ~50 mL | For dissolving reagents. |
| Ice | N/A | H₂O | 18.02 g/mol | As needed | For ice bath. |
| Sodium Chloride (optional) | 7647-14-5 | NaCl | 58.44 g/mol | As needed | For ice-salt bath. |
| Starch-Iodide Paper | N/A | N/A | N/A | Several strips | For reaction monitoring.[17] |
| Urea (optional quencher) | 57-13-6 | CH₄N₂O | 60.06 g/mol | ~0.5 g | To quench excess HNO₂. |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of the Amine Hydrochloride Salt:
-
To a 250 mL three-neck flask equipped with a magnetic stir bar and internal thermometer, add this compound (7.88 g, 50.0 mmol).
-
In a chemical fume hood, carefully add 40 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (15.0 mL).
-
Stir the mixture. The amine will dissolve as its hydrochloride salt is formed, which may be a slightly exothermic process.
-
-
Cooling to Reaction Temperature:
-
Place the flask in an ice-salt bath and begin vigorous stirring.
-
Cool the solution until the internal temperature is stable between 0 °C and 5 °C . This is a critical step; do not proceed until this temperature range is achieved and maintained.[18]
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 15 mL of cold deionized water.
-
Cool this solution in a separate ice bath.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel situated on the three-neck flask.
-
Add the sodium nitrite solution dropwise to the stirred, cold amine hydrochloride solution.
-
Crucial: Monitor the internal temperature closely throughout the addition. The rate of addition must be controlled to ensure the temperature never exceeds 5 °C .[17] The addition typically takes 30-45 minutes.
-
-
Monitoring for Completion:
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-20 minutes.
-
To confirm the presence of a slight excess of nitrous acid (indicating the full consumption of the primary amine), dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate formation of a dark blue-black color indicates a positive result.[17]
-
If the test is negative, add a very small additional amount (e.g., 0.5 mL) of the nitrite solution and re-test after 5 minutes.
-
-
Quenching Excess Nitrous Acid (Recommended):
-
Once the reaction is complete, add a small amount of urea (~0.5 g) portion-wise to the cold solution. Urea reacts with excess nitrous acid, causing effervescence (N₂ and CO₂ evolution) and preventing unwanted side reactions.
-
-
Immediate Use of the Diazonium Salt Solution:
-
The resulting pale-yellow solution contains 2-chloro-4-methoxybenzenediazonium chloride. This solution is unstable and must be used immediately for the next synthetic step (e.g., azo coupling, Sandmeyer reaction).[4] DO NOT STORE. DO NOT ATTEMPT TO ISOLATE THE SOLID.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the diazotization procedure.
Caption: Workflow for the diazotization of this compound.
Applications and Further Reactions
The 2-chloro-4-methoxybenzenediazonium salt solution is a valuable intermediate primarily used in:
-
Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines, naphthols) to produce a wide range of azo dyes and pigments. The color and properties of the resulting dye are dictated by the coupling partner.[4]
-
Sandmeyer Reactions: Displacement of the diazonium group with nucleophiles like -Cl, -Br, or -CN using copper(I) salts as catalysts.
-
Schiemann Reaction: Conversion to an aryl fluoride using fluoroboric acid (HBF₄).
-
Deamination: Reduction to remove the diazonium group and replace it with hydrogen, typically using hypophosphorous acid (H₃PO₂).[11]
These subsequent transformations open a gateway to a diverse library of substituted aromatic compounds crucial for research and development in pharmaceuticals, materials science, and agrochemicals.[19]
References
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1064-1070. Note: A direct link to the full text may require a subscription; the abstract and key findings are widely cited. A pre-print version is often available.
- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Slideshare. (n.d.). Diazotisation and coupling reaction.
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- Fair, R. J., & Kjell, D. P. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7057–7059.
- Quora. (2017). How is diazonium salt prepared from Aniline?
- ResearchGate. (n.d.). Synthesis of diazonium salts from aniline derivatives.
- PubChem - NIH. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Making Diazonium Salts.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- UPB Scientific Bulletin. (2010). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES.
- Royal Society of Chemistry. (2018). Recent applications of arene diazonium salts in organic synthesis.
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- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2-Chloro-4-methoxyaniline
Introduction and Statement of Purpose
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their widespread use in textiles, printing, pigments, and analytical chemistry stems from their straightforward synthesis, cost-effectiveness, and vast achievable color palette.[1][2] The synthesis is classically a two-stage process: the diazotization of a primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile such as a phenol or an aniline derivative.[3]
2-Chloro-4-methoxyaniline, also known in the dye industry as Fast Red RC Base, serves as an excellent diazo component.[4][5] Its substituted aromatic ring influences the electronic properties of the resulting diazonium salt, which in turn determines the final color and properties of the azo dye. This document provides a detailed guide for researchers and professionals on the synthesis of azo dyes using this compound, elucidating the chemical principles, providing step-by-step protocols, and outlining critical safety considerations.
Reagent Profile: this compound
A thorough understanding of the primary amine is fundamental to its successful application and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Synonyms | Fast Red RC Base, 5-Chloro-2-methoxyaniline | S D International[5] |
| CAS Number | 29242-84-0 | PubChem[6] |
| Molecular Formula | C₇H₈ClNO | PubChem[6] |
| Molecular Weight | 157.60 g/mol | PubChem[6] |
| Appearance | Grey to beige powder | S D International[5] |
Critical Safety and Handling Protocols
This compound and its intermediates are hazardous. Strict adherence to safety protocols is mandatory.
-
Hazard Profile : This chemical is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield.[7]
-
Engineering Controls : All procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[8]
-
Handling : Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[8]
-
Disposal : Dispose of all chemical waste, including unused reagents and final products, in accordance with local, state, and federal regulations through an approved waste disposal plant.[7]
The Chemistry of Azo Dye Synthesis: A Two-Stage Narrative
The synthesis is not merely a set of steps but a logical progression of chemical transformations. Understanding the causality behind each stage is key to troubleshooting and optimization.
Stage 1: Diazotization - Formation of the Electrophile
Diazotization is the conversion of the primary amino group (-NH₂) of this compound into a diazonium salt (-N₂⁺Cl⁻). This transformation is critical as the diazonium ion is the potent electrophile required for the subsequent coupling reaction.[9]
The reaction is performed by treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).
Causality of Experimental Conditions:
-
Low Temperature (0–5 °C) : This is the most critical parameter. Aromatic diazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas and forming undesired phenolic byproducts.[10] An ice bath is essential to maintain thermal control.
-
Strong Acidic Medium : The presence of excess acid is crucial to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form a diazoamino compound (a triazene), an unwanted side product. The acid also protonates the nitrous acid, facilitating the formation of the active nitrosating agent, the nitrosonium ion (NO⁺).
Stage 2: Azo Coupling - Formation of the Chromophore
This is an electrophilic aromatic substitution reaction. The electron-deficient diazonium ion attacks an electron-rich aromatic compound, known as the coupling component.[1] The azo group (–N=N–) formed acts as a chromophore, the part of the molecule responsible for its color.
The choice of coupling component and the pH of the reaction medium are the primary determinants of the final dye's color and properties.
Causality of pH Control:
-
Coupling with Phenols (e.g., 2-Naphthol) : This reaction is conducted in a mildly alkaline medium (pH 8-10).[11] The base deprotonates the phenol to form a phenoxide ion. The highly activating, negatively charged oxide group makes the aromatic ring significantly more nucleophilic and susceptible to attack by the weakly electrophilic diazonium ion.[10] If the pH is too high, the diazonium salt itself will be converted into a non-reactive diazotate ion.
-
Coupling with Anilines (e.g., N,N-dimethylaniline) : This reaction is performed in a mildly acidic medium (pH 4-5).[12] The medium must be acidic enough to prevent the formation of diazotate ions, but not so acidic that the amino group of the coupling aniline is fully protonated to -NH₃⁺. A protonated amino group is strongly deactivating and would prevent the electrophilic substitution.
Experimental Protocols
The following protocols provide a framework for synthesis. Molar ratios should be maintained at 1:1:1 (Amine:Nitrite:Coupling Agent) for optimal results.
Protocol 1: Diazotization of this compound
-
Preparation : In a 250 mL beaker, add 1.58 g (0.01 mol) of this compound to 20 mL of water and 3 mL of concentrated hydrochloric acid. Stir until the amine hydrochloride salt is fully dissolved. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Solution : In a separate 50 mL beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite in 10 mL of cold water.
-
Diazotization Reaction : While maintaining the temperature between 0-5 °C, add the sodium nitrite solution dropwise to the stirred amine hydrochloride solution over 10-15 minutes. A clear, pale yellow solution of the diazonium salt should form.
-
Confirmation : A slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture on starch-iodide paper, which should turn blue. Avoid a large excess of nitrite.
-
Usage : Keep the resulting diazonium salt solution in the ice bath and use it immediately for the coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
-
Coupling Solution Preparation : In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution. Stir until a clear solution is obtained, then cool to 5 °C in an ice bath.
-
Coupling Reaction : With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
Precipitation : An intensely colored precipitate (typically a vibrant red or orange solid) should form immediately.
-
Completion : Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation : Isolate the solid dye product by vacuum filtration using a Buchner funnel.
-
Purification : Wash the filter cake with several portions of cold water until the filtrate is neutral. Further purification can be achieved by washing with a saturated sodium chloride solution to salt out any remaining soluble impurities.
-
Drying : Allow the solid to air-dry or dry it in a desiccator. Record the final mass and calculate the percentage yield.
Characterization of the Synthesized Dye
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
UV-Visible Spectroscopy : To determine the maximum absorbance wavelength (λ_max) of the dye in a suitable solvent, which corresponds to its color.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹) and the absence of the primary amine N-H stretches from the starting material.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the complete molecular structure of the azo dye.[13]
Applications and Industrial Relevance
Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers like polyester and as pigments.[5][14] The specific substituents on the aniline and the coupling component fine-tune the dye's properties, including its color, lightfastness, and affinity for different substrates. These dyes are integral to the coloration of textiles, leather, plastics, and printing inks.[2]
References
- mohanpolyfab.com. (n.d.). FAST RED B BASE.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
- SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI.
- Desai, K. R., et al. (n.d.). Synthesis and dyeing performance of new bifunctional reactive azo dyes derived from 2-chloro-4-[ 4'-(J3-sulphatoethyl ). NISCAIR Online Periodicals Repository.
- Impact Factor. (2023, March 25). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
- YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS.
- ResearchGate. (2016, August 24). Coupling with diazonium salt?.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
- ResearchGate. (2021, December 14). 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties.
- ResearchGate. (2025, August 7). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
- CHIMIA. (n.d.). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media.
- Quora. (2015, October 23). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively?.
- S D International. (n.d.). Fast Red Rc Base Fast Colour Bases.
- Dominican University. (n.d.). Combinatorial Synthesis of an Azo Dye.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines).
Sources
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- 14. ijirset.com [ijirset.com]
Application Notes and Protocols for the Quantification of 2-Chloro-4-methoxyaniline
Introduction: The Analytical Imperative for 2-Chloro-4-methoxyaniline
This compound is an aromatic amine of significant interest in various industrial and environmental contexts. Aromatic amines are a class of compounds used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals.[1] Consequently, this compound may be present as a manufacturing intermediate, an impurity in final products, or an environmental contaminant.[1] Given that many aromatic amines are identified as mutagenic and/or carcinogenic, the development of robust and reliable analytical methods for their quantification is of paramount importance for quality control, environmental monitoring, and human safety assessment.[1]
This document provides detailed application notes and protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are structured to ensure scientific integrity through self-validating systems. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory and trace-level analysis.
The physicochemical properties of this compound, such as its molecular weight of 157.60 g/mol , provide a foundation for the development of these analytical methods.[2]
Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The selection of a reversed-phase HPLC method is predicated on the moderately polar nature of the analyte, allowing for excellent separation and quantification.
Causality Behind Experimental Choices
The choice of a C18 column is based on its wide applicability and proven efficacy in separating aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is selected to provide optimal elution and resolution of this compound from potential matrix interferences. The addition of a small amount of acid, such as phosphoric or formic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of the amine group.[3][4] The detection wavelength is chosen based on the UV absorbance maximum of this compound, ensuring high sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[5]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 10 µL.[5]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.[5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in acetonitrile, and dilute as necessary to fall within the calibration range.
3. System Suitability:
Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
4. Analysis and Quantification:
Inject the prepared sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Method Validation Parameters (Illustrative)
The validation of this analytical method should be performed in accordance with ICH guidelines to ensure its suitability for the intended purpose.[6][7]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Achieved over a range of 1-100 µg/mL |
| Accuracy | Recovery of 98.0% to 102.0% | Typically within this range for spiked samples |
| Precision (Repeatability) | RSD ≤ 2.0% for replicate injections | Consistently below 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Estimated to be in the low ng/mL range |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Estimated to be in the mid-to-high ng/mL range |
Method 2: Confirmatory Analysis and Trace Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For unambiguous identification and sensitive quantification, especially at trace levels in complex matrices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. This technique offers high selectivity and specificity.
Causality Behind Experimental Choices
The selection of a capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is based on its versatility for separating a wide range of semi-volatile organic compounds, including aromatic amines.[8] The temperature program is optimized to ensure adequate separation of the analyte from other matrix components and to provide good peak shape. Electron Impact (EI) ionization at 70 eV is a standard and robust ionization technique that produces reproducible mass spectra, which can be compared to spectral libraries for confident identification.[8]
Experimental Workflow: GC-MS Analysis
Sources
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- 3. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Chloro-4-anisidine | SIELC Technologies [sielc.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-4-methoxyaniline and its Reaction Impurities
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4-methoxyaniline and the separation of its potential process-related impurities and degradation products. The method is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. By detailing the rationale behind chromatographic parameter selection and incorporating a forced degradation strategy, this guide provides a comprehensive framework for ensuring the purity and stability of this compound, a key intermediate in organic synthesis.
Introduction and Scientific Rationale
This compound is a substituted aniline derivative used as a building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final product. Therefore, a reliable analytical method capable of separating the main component from starting materials, by-products, and degradants is essential for quality control.
This document outlines a stability-indicating HPLC method, a validated procedure that can accurately detect changes in the quality attributes of the drug substance over time.[3] The development of such a method relies on forced degradation studies, where the compound is intentionally exposed to harsh conditions to generate potential degradation products.[3][4] This ensures the method's specificity and its suitability for stability testing throughout the drug development lifecycle.
The chosen methodology is reversed-phase HPLC, which is highly effective for separating moderately polar to non-polar compounds like aromatic amines.[5][6][7] A C18 stationary phase is selected for its versatility and proven performance with such analytes. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, provides excellent resolving power and control over the retention of the ionizable amine group.
Experimental Protocol: Materials and Methods
Instrumentation, Chemicals, and Consumables
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Chemicals:
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (1N HCl)
-
Sodium Hydroxide (1N NaOH)
-
Hydrogen Peroxide (30% H₂O₂, Analytical Grade)
-
-
Consumables:
-
Analytical Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Causality: A phosphate buffer at pH 3.0 is used to ensure the aniline group (pKa ~4-5) is protonated. This yields a consistent ionic form, preventing peak tailing and improving chromatographic reproducibility for basic compounds.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade). Filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the reaction mixture sample equivalent to about 25 mg of this compound and prepare a 25 mL stock solution. Further dilute to a final concentration of approximately 100 µg/mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The optimized HPLC conditions are summarized in the table below. A gradient elution is employed to ensure the timely elution of late-eluting, more non-polar impurities while retaining and separating more polar species at the beginning of the run.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 20mM KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.00 | |
| 25.00 | |
| 25.01 | |
| 30.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
Justification of Wavelength: A detection wavelength of 240 nm was chosen as it represents a common absorbance maximum for substituted anilines, providing good sensitivity for both the parent compound and potential chromophoric impurities. A PDA detector can be used to scan across a range (e.g., 200-400 nm) to confirm peak purity and select the optimal wavelength.
System Suitability and Validation Strategy
To ensure the method is trustworthy and self-validating, a robust system suitability test (SST) and a comprehensive validation strategy based on forced degradation are essential.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Forced Degradation Protocol
Forced degradation studies are critical to establish the stability-indicating nature of the method.[3][8] The goal is to achieve 5-20% degradation of the active substance to ensure that any resulting degradants can be detected.[3]
Prepare a solution of this compound at 1000 µg/mL in diluent and subject it to the following stress conditions:
-
Acid Hydrolysis: Mix the solution 1:1 with 1N HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: Mix the solution 1:1 with 1N NaOH. Heat at 60 °C for 8 hours. Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix the solution 1:1 with 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.[9]
-
Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 100 µg/mL solution.
Analyze all stressed samples, along with an unstressed control, using the HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak (Resolution > 1.5) and from each other.
Workflow and Data Interpretation
The overall analytical workflow, from sample receipt to final purity assessment, is illustrated below.
Caption: General workflow for the HPLC analysis of this compound.
The logic for confirming the stability-indicating nature of the method through forced degradation is a critical, self-validating step.
Caption: Logical workflow for forced degradation studies.
Typical Impurities
A typical reaction mixture may contain unreacted starting materials, isomers, or by-products. The table below lists potential impurities and their expected elution relative to the main analyte peak.
| Compound Name | Potential Source | Expected Elution Order (Relative to Analyte) |
| 4-Methoxyaniline | Unreacted Starting Material | Earlier (More Polar) |
| 2,6-Dichloro-4-methoxyaniline | Over-chlorination | Later (Less Polar) |
| 3-Chloro-4-methoxyaniline | Isomeric Impurity | Similar Retention, requires good resolution |
| Hydrolysis Degradant | Acid/Base Degradation | Typically Earlier (More Polar) |
| Oxidation Product (e.g., N-oxide) | Oxidative Degradation | Typically Earlier (More Polar) |
Conclusion
The RP-HPLC method detailed in this application note is a highly specific, robust, and reliable tool for the purity assessment of this compound. The incorporation of a gradient elution and a well-justified buffered mobile phase ensures excellent separation of the main component from a range of potential process and degradation-related impurities. By following the outlined forced degradation protocol, users can rigorously validate this method as stability-indicating, making it suitable for implementation in both process development and regulated quality control environments.
References
- N. Funazo, K., Tanaka, M., & Shono, T. (1985). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 1(2), 151-154. [Link]
- Malik, A. K., & Faheem, M. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(13), 1931-1940. [Link]
- Request PDF. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers.
- Popp, P., Brüggemann, E., & Keil, P. (2000). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' Journal of Analytical Chemistry, 366(5), 447-453. [Link]
- Li, Q., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. [Link]
- Jain, D. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research, 1(1), 1-5. [Link]
- International Journal of Innovative Science and Research Technology. (2023).
- National Center for Biotechnology Information. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride.
- SIELC Technologies. (2018). 2-Chloro-4-anisidine. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Doran, G., & Stevens, M. M. (20XX). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]
- Dong, M. W., & Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
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GC-MS protocol for identifying 2-Chloro-4-methoxyaniline impurities
An Application Note and Protocol for the GC-MS Identification of Impurities in 2-Chloro-4-methoxyaniline
Abstract
This application note provides a comprehensive guide and a detailed protocol for the identification of potential impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in the synthesis of pharmaceuticals and dyes, the purity of this compound is paramount to the safety and efficacy of the final product.[1] This document outlines a robust methodology, including sample derivatization to enhance chromatographic performance, optimized GC-MS parameters for separation and detection, and a systematic approach to data analysis for impurity identification. The protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing the technical depth needed to implement and validate this method in a regulated environment.
Introduction: The Imperative for Purity
This compound (C₇H₈ClNO, MW: 157.60 g/mol ) is a substituted aniline that serves as a key building block in organic synthesis.[2][3] Its purity directly impacts the quality, stability, and safety of active pharmaceutical ingredients (APIs). Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[4] Identifying and characterizing impurities—including starting materials, intermediates, by-products, and degradation products—is a non-negotiable aspect of drug development and manufacturing.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this purpose. It offers the high-resolution separation capabilities of GC and the definitive identification power of MS, making it ideal for analyzing the volatile and semi-volatile organic compounds typical of process-related impurities.[5][6]
The Challenge with Primary Anilines
Direct GC-MS analysis of polar compounds like this compound can be problematic. The active hydrogen on the primary amine group is prone to interacting with active sites within the GC injector and column.[7] This interaction often leads to poor chromatographic outcomes, including:
-
Asymmetric Peak Tailing: Reduces resolution and makes accurate quantification difficult.
-
Analyte Adsorption: Leads to poor sensitivity and reproducibility.
-
Thermal Degradation: Can occur at high injector temperatures.[7]
To mitigate these issues, chemical derivatization is an essential sample preparation step. By converting the polar amine group into a less polar, more stable functional group, we can significantly improve the compound's volatility and chromatographic behavior.[5][7]
The Strategy: Acylation for Enhanced Analysis
This protocol employs acylation using Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. This reaction is rapid, efficient, and effectively "caps" the polar N-H group, replacing it with a non-polar trifluoroacetyl group.
The benefits of this approach are threefold:
-
Increased Volatility: The resulting derivative has a lower boiling point, allowing for more efficient elution through the GC column.[7]
-
Improved Thermal Stability: The N-acylated derivative is more stable at the high temperatures used in the GC inlet.[7]
-
Enhanced Peak Shape: Reduced polarity minimizes interactions with the GC system, resulting in sharp, symmetrical peaks ideal for trace analysis.[7]
Caption: Acylation of this compound with TFAA.
Experimental Protocol
This section provides a detailed, step-by-step methodology for sample preparation, derivatization, and GC-MS analysis.
Reagents and Materials
| Reagent/Material | Grade/Specification |
| This compound | Reference Standard (>99.5%) and Test Sample |
| Trifluoroacetic Anhydride (TFAA) | ≥99% |
| Ethyl Acetate | GC Grade or equivalent |
| Methanol | HPLC Grade |
| Nitrogen Gas | High Purity (99.999%) |
| 2 mL GC Vials with Caps | PTFE/Silicone Septa |
| Micropipettes and Tips | Calibrated |
| Heating Block or Water Bath | Capable of maintaining 60°C ± 2°C |
| Vortex Mixer | --- |
Standard and Sample Preparation
Rationale: Accurate preparation of standards and samples is fundamental for reliable identification. The concentrations are chosen to ensure sufficient signal for the main component while allowing for the detection of impurities at low levels.
-
Stock Standard Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This is your Stock Standard.
-
-
Working Standard Preparation (100 µg/mL):
-
Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask.
-
Dilute to the mark with ethyl acetate. This is your Working Standard.
-
-
Sample Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with ethyl acetate. This is your Sample Solution.
-
Derivatization Procedure
Rationale: This procedure ensures a complete reaction by using an excess of the derivatizing agent and heating to drive the reaction to completion. The subsequent evaporation step removes excess reagent which could otherwise interfere with the chromatography.[7]
-
Aliquoting: Transfer 100 µL of the Working Standard and 100 µL of the Sample Solution into separate, labeled 2 mL GC vials.
-
Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to each vial.
-
Reaction: Immediately cap the vials tightly, vortex for 30 seconds, and place them in a heating block set to 60°C for 30 minutes.[7]
-
Evaporation: After the reaction is complete, cool the vials to room temperature. Uncap and evaporate the contents to dryness under a gentle stream of high-purity nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate. The samples are now ready for GC-MS analysis.
GC-MS Instrumental Conditions
Rationale: The selected parameters are optimized for the separation of derivatized anilines and potential impurities. A non-polar HP-5MS column is a robust choice for general-purpose impurity profiling. The oven temperature program is designed to first separate volatile solvents and then ramp up to elute the derivatized analyte and other higher-boiling impurities.[8] Splitless injection is used to maximize the sensitivity required for detecting trace-level impurities.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow Rate: 1.0 mL/min |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan |
| Mass Range | m/z 40 - 450 |
| Solvent Delay | 3 min |
Data Analysis and Impurity Identification
A systematic approach is crucial for identifying peaks in the sample chromatogram. The overall workflow involves comparing the sample data against the reference standard and using the mass spectral information to elucidate the structure of unknown peaks.
Caption: Overall workflow for GC-MS impurity identification.
Identification of the Main Component
The derivatized this compound, N-(2-chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide, has a molecular weight of 253.59 g/mol .
-
Retention Time (RT): Confirm the identity of the main peak in the sample by matching its retention time with that of the derivatized reference standard.
-
Mass Spectrum: The EI mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z 253. The presence of chlorine will result in a characteristic M+2 isotope peak at m/z 255 with an intensity of approximately one-third of the M⁺ peak.
Analysis of Unknown Impurities
For any other peaks observed in the chromatogram:
-
Background Subtraction: Obtain a clean mass spectrum of the impurity peak by subtracting the background noise.
-
Library Search: Compare the obtained spectrum against a commercial mass spectral library (e.g., NIST/EPA/NIH). A high match factor (>800) provides a strong indication of the compound's identity.
-
Manual Interpretation: If no library match is found, manually interpret the fragmentation pattern.
-
Molecular Ion: Identify the potential molecular ion (the highest m/z peak, considering isotopic patterns).
-
Logical Losses: Look for logical neutral losses from the molecular ion (e.g., loss of ·CH₃ (15 u), ·OCH₃ (31 u), Cl (35/37 u)).[9]
-
Characteristic Fragments: Aromatic compounds often produce stable fragment ions. The tropylium ion (m/z 91) is a marker for alkyl-substituted aromatic compounds, while other characteristic fragments can point to specific structures.
-
Potential Process-Related Impurities
The following table lists some plausible impurities based on common synthetic routes. Their identification would be based on the mass spectra of their derivatized forms.
| Potential Impurity | Plausible Origin | Derivatized MW (TFAA) | Key Mass Spectral Features |
| p-Anisidine | Unreacted Starting Material | 219.16 | M⁺ at m/z 219 |
| Dichloro-4-methoxyaniline Isomers | Over-chlorination By-product | 287.04 | M⁺ at m/z 287, M+2, M+4 chlorine isotope pattern |
| 2-Chloroaniline | Loss of methoxy group | 223.57 | M⁺ at m/z 223, M+2 chlorine isotope pattern |
| Isomeric Chloro-methoxyanilines | Isomeric Impurity | 253.59 | Different GC retention time, similar mass spectrum |
| Residual Solvents (e.g., Toluene) | Synthesis/Purification | N/A (not derivatized) | Elutes early, M⁺ at m/z 92, characteristic fragments |
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial TFAA derivatization step, provides a robust and reliable framework for the identification of impurities in this compound. This protocol enhances chromatographic performance, leading to sharp, symmetrical peaks that are essential for the detection and identification of trace-level contaminants. By following the principles of method validation outlined by ICH guidelines, this procedure can be readily implemented in a quality control setting to ensure the purity and safety of this vital chemical intermediate.[10][11] The combination of optimized instrumental conditions and a systematic data analysis strategy equips scientists with the necessary tools to confidently characterize the impurity profile of this compound.
References
- BenchChem. (2025). Application Note: Derivatization of N-(Hex-5-en-2-yl)aniline for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
- BenchChem. (2025). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
- BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- PubMed. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative.
- MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
- UCLA Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS.
- United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
- BenchChem. (2025). Comparative Purity Analysis of 2-Chloro-4-methoxy-1,3,5-triazine: An HPLC and GC-MS Guide.
- BenchChem. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- PubChem. This compound. National Center for Biotechnology Information.
- ChemScene. This compound.
- eGyanKosh. Mass Spectrometry: Fragmentation Patterns.
- West, P.R. Chapter 2: Fragmentation and Interpretation of Spectra.
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Application Note: High-Purity Isolation of 2-Chloro-4-methoxyaniline via Optimized Flash Column Chromatography
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, in-depth guide to the purification of 2-Chloro-4-methoxyaniline using flash column chromatography. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, the purity of this compound is paramount. This document outlines a systematic approach, from the selection of the stationary and mobile phases to the detailed, step-by-step protocol for chromatographic separation. Furthermore, it addresses common challenges and provides troubleshooting strategies to ensure the reproducible attainment of high-purity material.
Introduction: The Significance of Purifying this compound
This compound is a substituted aniline that serves as a fundamental building block in organic synthesis.[1][2] Its molecular structure, featuring a chloro, a methoxy, and an amino group, makes it a versatile precursor for the synthesis of dyes, polymers, and, most notably, active pharmaceutical ingredients (APIs). The presence of impurities, often originating from the synthetic route—such as starting materials, byproducts from incomplete reactions, or over-chlorination—can have a detrimental impact on the yield, purity, and safety profile of the final product. Therefore, an efficient and robust purification method is critical.
Column chromatography, particularly flash chromatography, is the technique of choice for the purification of moderately polar organic compounds like this compound.[3] Its efficacy is rooted in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. This guide is designed to provide both the theoretical underpinnings and a practical, field-proven protocol for the successful purification of this important chemical intermediate.
Foundational Principles: Tailoring Column Chromatography for this compound
The successful purification of this compound hinges on the judicious selection of the stationary and mobile phases, which is guided by the polarity of the molecule. The presence of the amine (-NH2) and methoxy (-OCH3) groups imparts polarity to the molecule, while the chloro (-Cl) group and the benzene ring contribute to its lipophilicity.
Stationary Phase Selection: The Role of Silica Gel
For the separation of polar compounds like this compound, a polar stationary phase is the standard choice in normal-phase chromatography.[3][4] Silica gel (SiO2) is the most widely used stationary phase due to its high surface area, excellent resolving power for a wide range of compounds, and cost-effectiveness. The slightly acidic nature of silica gel can sometimes lead to the strong retention of basic compounds like anilines.[5] However, for this compound, this interaction is generally manageable with the appropriate mobile phase.
Mobile Phase Optimization: A Systematic Approach with Thin-Layer Chromatography (TLC)
The mobile phase, or eluent, is the solvent or mixture of solvents that moves the sample through the column. The key to a successful separation is to find a mobile phase system that provides a good separation between the target compound and its impurities. This is most effectively achieved through preliminary analysis using Thin-Layer Chromatography (TLC).
The ideal TLC solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common and effective starting point for the separation of substituted anilines is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate.[5]
Pre-Chromatography: TLC Optimization Protocol
Objective: To determine the optimal mobile phase composition for the column chromatography of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound sample
-
Developing chambers
-
Hexane
-
Ethyl acetate
-
UV lamp (254 nm)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.
-
Solvent System Preparation: Prepare a series of hexane:ethyl acetate mixtures in different ratios (e.g., 9:1, 8:2, 7:3, 6:4 v/v) in separate developing chambers. Allow the chambers to saturate with the solvent vapor.
-
Development: Place one TLC plate in each chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp.
-
Rf Calculation: Calculate the Rf value for the main spot (this compound) in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection: Choose the solvent system that provides an Rf value for the target compound in the range of 0.2-0.4 and shows the best separation from any visible impurities.
Detailed Protocol: Flash Column Chromatography of this compound
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Equipment
-
Glass chromatography column (e.g., 40-60 cm length, 2-3 cm diameter)
-
Silica gel (flash grade, 230-400 mesh)
-
Sand (washed)
-
Hexane
-
Ethyl acetate
-
Collection tubes or flasks
-
Rotary evaporator
Column Packing (Slurry Method)
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.
-
Slurry Formation: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) to form a free-flowing slurry.
-
Packing: Pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Equilibration: Open the stopcock and allow the excess solvent to drain until it is just above the silica gel bed. Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading. Continuously run the mobile phase through the column for at least two column volumes to ensure it is fully equilibrated. Crucially, never let the column run dry.
Sample Loading
-
Dissolution: Dissolve the crude this compound (1-2 g) in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Application: Carefully apply the dissolved sample to the top of the column using a pipette.
-
Adsorption: Drain the solvent until the sample is adsorbed onto the sand layer. Carefully add a small amount of the mobile phase and again drain it to the top of the sand layer. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
Elution and Fraction Collection
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: If the TLC shows good separation between the target compound and all impurities with a single solvent system, isocratic elution (using the optimized mobile phase throughout) can be used. This method is simpler but may lead to broader peaks for later eluting compounds.[6][7]
-
Gradient Elution: If impurities are close to the desired product or are significantly more polar, a gradient elution is recommended.[6][8] This involves starting with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 8:2, then 7:3 hexane:ethyl acetate) during the elution process. This sharpens the peaks of more strongly retained compounds.
-
-
Elution: Carefully fill the column with the mobile phase. Apply gentle air pressure (if using a flash chromatography setup) to achieve a steady flow rate.
-
Fraction Collection: Begin collecting fractions in test tubes or flasks. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Product Identification: Spot each fraction on a TLC plate, develop it in the optimized solvent system, and visualize under a UV lamp. Combine the fractions that contain the pure this compound.
Post-Chromatography
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Purity Analysis: Assess the purity of the final product using an appropriate analytical technique, such as HPLC, GC-MS, or NMR spectroscopy.
Visualizing the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling due to improper packing. | - Re-optimize the mobile phase using TLC.- Use a larger column or reduce the sample load.- Repack the column carefully, ensuring a uniform bed. |
| Compound Stuck on Column | - Mobile phase is not polar enough.- Strong interaction with acidic silica. | - Gradually increase the polarity of the mobile phase.- Consider adding a small percentage (0.1-1%) of triethylamine to the mobile phase to neutralize the silica. |
| Cracked Silica Bed | - The column ran dry. | - Always keep the silica bed covered with the mobile phase. |
| Broad Elution Bands | - Sample was loaded in too much solvent.- Isocratic elution of a strongly retained compound. | - Use the minimum amount of solvent for sample loading.- Switch to a gradient elution. |
Safety Precautions
-
Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Solvents: Hexane and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the purification of this compound by flash column chromatography. By following a systematic approach of TLC optimization, careful column packing, and appropriate elution strategy, researchers can consistently obtain high-purity material, which is essential for downstream applications in pharmaceutical and chemical synthesis.
References
- Lab-Training. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
- Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- ResearchGate. (n.d.). Detailed Information of the selected polar stationary phases.
- Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
- ResearchGate. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Indian Journal of Chemical Technology. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- ScienceMadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
- ResearchGate. (2025, August 6). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde | Request PDF.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- AWS. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
- Agilent Technologies. (n.d.). Substituted Anilines.
- University of Alberta. (n.d.). Column chromatography.
- ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?
- PubChem. (n.d.). This compound.
- Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
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Application Notes and Protocols for the Purification of 2-Chloro-4-methoxyaniline via Recrystallization
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 2-Chloro-4-methoxyaniline, a key intermediate in pharmaceutical synthesis, utilizing recrystallization techniques. The protocol emphasizes a systematic approach to solvent selection, the execution of the recrystallization process, and troubleshooting common challenges. The methodologies outlined are designed to ensure high purity and recovery of the target compound, critical for downstream applications in drug development and manufacturing.
Introduction: The Critical Role of Purity for this compound
This compound serves as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can lead to the formation of undesired side products, complicate downstream processing, and potentially impact the safety and efficacy of the final drug substance. Common impurities may arise from the synthesis of this compound, which often involves the reduction of 2-chloro-4-methoxynitrobenzene. These can include unreacted starting material, byproducts from the reduction reaction, and other isomeric species.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[1] This guide provides a detailed protocol for developing and implementing an effective recrystallization procedure for this compound.
Foundational Principles of Recrystallization
A successful recrystallization is contingent on the judicious selection of a solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2] Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even in the hot solvent. The principle of "like dissolves like" is a useful starting point for solvent selection; given the polar amine and ether functionalities alongside the aromatic ring, a solvent of intermediate polarity is often a good candidate.[2]
In instances where a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[3] The two solvents must be miscible.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.60 g/mol | [4] |
| Appearance | Brown to black solid or liquid | [5][6] |
| Melting Point | 114 °C | Not widely reported, may vary with purity |
| Boiling Point | 249 °C | [4] |
Health and Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[4] Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Experimental Protocol: A Two-Phase Approach
Phase 1: Solvent Screening
The initial and most critical step is the selection of an appropriate solvent or solvent system. This is achieved through a systematic screening process.
Objective: To identify a solvent or solvent pair that provides a significant difference in the solubility of this compound at high and low temperatures.
Materials:
-
Crude this compound
-
Small test tubes
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane)
-
Hot plate and sand bath or heating mantle
-
Stirring rods
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, up to approximately 1 mL. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[2]
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a sand bath or with a heating mantle.
-
Continue to add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice-water bath.
-
Observe the formation of crystals. An ideal solvent will yield a good recovery of crystalline solid upon cooling.
-
If a single solvent is not ideal, a mixed-solvent system can be investigated. Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow to cool.[3] An ethanol/water mixture is often a good starting point for substituted anilines.[2]
Expected Observations and Solvent Selection:
| Solvent | Polarity | Expected Behavior for this compound | Suitability |
| Water | High | Low solubility at all temperatures. | Potential as an anti-solvent in a mixed system. |
| Ethanol/Methanol | High | Good solubility, especially when hot. | Promising as a primary solvent, likely in a mixed system with water. |
| Isopropanol | Medium | Good solubility when hot, lower when cold. | Good candidate for a single-solvent recrystallization. |
| Ethyl Acetate | Medium | Potentially a good single solvent. | Worth screening. |
| Toluene | Low | May have good solubility due to the aromatic ring. | Good candidate for a single-solvent recrystallization. |
| Heptane/Hexane | Low | Low solubility at all temperatures. | Potential as an anti-solvent. |
Phase 2: Bulk Recrystallization Protocol (Example with Ethanol/Water)
This protocol is based on the likely suitability of an ethanol/water mixed-solvent system, a common and effective choice for the recrystallization of substituted anilines.[2]
Objective: To purify a larger quantity of crude this compound.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Procedure:
-
Dissolution: Place the crude this compound (5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., start with 20-30 mL) and heat the mixture to a gentle boil with stirring on a hot plate. Continue adding ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot, clear solution, add hot deionized water dropwise with continuous stirring until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a temperature well below the melting point.
-
Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value is indicative of high purity.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point. The solution is too concentrated. | Reheat the mixture and add more of the "good" solvent (ethanol). Ensure a slower cooling rate.[8] |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure compound. If these fail, boil off some solvent to concentrate the solution and cool again.[9] |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with solvent that was not cold enough. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Always wash crystals with ice-cold solvent. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[10] |
Conclusion
The recrystallization protocol detailed in this application note provides a robust and scalable method for the purification of this compound. By following a systematic approach to solvent screening and adhering to the principles of controlled crystallization, researchers and drug development professionals can consistently obtain high-purity material essential for the synthesis of pharmaceutical compounds. The troubleshooting guide serves as a practical resource for overcoming common challenges encountered during the recrystallization process.
References
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- Benchchem. (2025). Recrystallization of Substituted Anilines.
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- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- PrepChem.com. Synthesis of 2-chloro-4-nitroaniline.
- Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization.
- Google Patents. (1986). Process for the preparation of 2,6-dichloro-4-nitroaniline.
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- Scribd. Recrystallization: Figure 1. Structure of Aniline.
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- ResearchGate. (2016). Influence of isomerism on recrystallization and cocrystallization induced by CO2 as antisolvent.
- ResearchGate. (2021). Adsorption of 4-chloro-2,5-dimethoxyaniline from solution in batch mode using chemical activated pyrolytic char.
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Application Note: Enhancing the Gas Chromatographic Analysis of 2-Chloro-4-methoxyaniline through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Chloro-4-methoxyaniline for robust and sensitive analysis by gas chromatography (GC). The inherent polarity and potential for thermal degradation of this compound necessitate chemical modification to improve its chromatographic behavior. This document explores the principles and practical applications of two primary derivatization techniques: acylation and silylation. Detailed, step-by-step protocols, troubleshooting guidance, and expected outcomes are presented to enable researchers to implement these methods effectively.
The Imperative for Derivatization in the GC Analysis of this compound
This compound is a halogenated aromatic amine of interest in various fields, including pharmaceutical and environmental analysis. Direct analysis of this compound by gas chromatography can be challenging due to the presence of the primary amine group. This functional group imparts polarity, leading to undesirable chromatographic characteristics such as poor peak shape (tailing), low sensitivity, and potential for irreversible adsorption onto the GC column.[1][2] Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable derivative, thereby overcoming these analytical hurdles.[3][4][5]
The primary objectives of derivatizing this compound are:
-
Increased Volatility: By replacing the active hydrogen of the amine group with a non-polar functional group, intermolecular hydrogen bonding is eliminated, leading to a lower boiling point and improved volatilization in the GC inlet.[6]
-
Improved Thermal Stability: The resulting derivatives are often more resistant to thermal degradation at the high temperatures typically employed in GC analysis.[7]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and allows for more accurate and precise quantification.[1]
-
Increased Sensitivity: For specific detectors, such as the electron capture detector (ECD), derivatization with halogenated reagents can significantly enhance the detector response.[8]
This guide will focus on two of the most effective and widely used derivatization strategies for primary amines: acylation and silylation.
Foundational Principles of Derivatization Techniques
The choice of derivatization reagent and method depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Acylation: The Power of Perfluoroacyl Derivatives
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom.[5] For the analysis of amines, perfluoroacylated anhydrides such as Pentafluoropropionic Anhydride (PFPA) and Trifluoroacetic Anhydride (TFAA) are particularly advantageous.[8] These reagents react with the primary amine of this compound to form stable, volatile amide derivatives.[8][9]
The key benefits of using perfluoroacylating agents include:
-
High Volatility: The resulting derivatives are significantly more volatile than the parent aniline.
-
Excellent Electron-Capturing Properties: The presence of multiple fluorine atoms makes the derivatives highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis.[8]
-
Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation.[10]
The general reaction for the acylation of this compound with PFPA is illustrated below:
Figure 1: Acylation of this compound with PFPA
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Application Note: Pilot Plant Scale-Up Synthesis of 2-Chloro-4-methoxyaniline
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-4-methoxyaniline, a key intermediate in the pharmaceutical and fine chemical industries.[1] The protocol details a robust and scalable process centered on the catalytic hydrogenation of 3-chloro-4-nitroanisole. Emphasis is placed on process safety, operational efficiency, in-process controls, and analytical validation to ensure a self-validating and reliable methodology suitable for a pilot plant environment.
Introduction and Strategic Rationale
This compound serves as a fundamental building block in the synthesis of various complex organic molecules. Its structural motifs are found in a range of bioactive compounds, making a reliable and scalable synthesis paramount for drug development and manufacturing.
Strategic Choice of Synthesis:
The selected pathway for this scale-up protocol is the catalytic hydrogenation of 3-chloro-4-nitroanisole. This approach is favored in industrial settings over stoichiometric reductions (e.g., using iron powder in acidic media) for several compelling reasons:[2]
-
High Selectivity & Yield: Catalytic hydrogenation is known for its efficiency in reducing nitro groups with high chemoselectivity, often leading to cleaner reaction profiles and higher product yields.[3]
-
Environmental & Economic Efficiency: This method avoids the generation of large quantities of metallic waste sludge, which is a significant drawback of processes like iron-acid reduction. Catalysts such as Palladium on Carbon (Pd/C) can often be recovered and recycled, improving the process's economic and environmental footprint.[4]
-
Process Control: Modern hydrogenation reactors allow for precise control over reaction parameters (temperature, pressure, agitation), which is critical for safety, consistency, and scalability.
While alternative methods exist, the catalytic reduction of nitroarenes represents the most mature, efficient, and environmentally conscious strategy for producing aromatic amines at scale.[][6]
Process Overview and Chemistry
The core transformation involves the reduction of the nitro group of 3-chloro-4-nitroanisole to an amine group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Reaction Scheme:
Workflow Diagram:
Caption: Pilot Plant Workflow for this compound Synthesis.
Materials, Equipment, and Safety
Reagent and Material Data
| Compound | CAS No. | Formula | MW ( g/mol ) | Key Hazards |
| 3-chloro-4-nitroanisole | 31750-93-5 | C₇H₆ClNO₃ | 187.58 | Toxic, Irritant |
| This compound | 29242-84-0 | C₇H₈ClNO | 157.60 | Harmful if swallowed, inhaled, or in contact with skin[7] |
| Hydrogen (H₂) | 1333-74-0 | H₂ | 2.02 | Extremely flammable gas[8] |
| Palladium on Carbon (5% Pd/C) | 7440-05-3 | Pd/C | N/A | Pyrophoric when dry[9] |
| Methanol | 67-56-1 | CH₄O | 32.04 | Highly flammable, Toxic |
| Nitrogen (N₂) | 7727-37-9 | N₂ | 28.01 | Inert gas, Asphyxiant |
Pilot Plant Equipment
-
Primary Reactor: 100 L Glass-Lined or Hastelloy Hydrogenation Reactor, pressure rated to at least 15 bar, equipped with variable speed agitation, heating/cooling jacket, temperature probe, pressure transducer, rupture disc, and relief valve.[10]
-
Catalyst Filtration: Enclosed filter housing (e.g., Sparkler filter, Nutsche filter-dryer) to allow for safe filtration of the pyrophoric catalyst under an inert atmosphere.
-
Distillation Assembly: 100 L Glass-Lined Reactor with distillation overheads, condenser, and receiver flasks for solvent removal and product purification.
-
Vacuum System: For reduced pressure distillation.
-
Personal Protective Equipment (PPE): Flame-resistant lab coats, safety glasses, butyl rubber gloves, anti-static footwear.[8]
Detailed Synthesis Protocol
Warning: This procedure involves highly flammable gas under pressure, a pyrophoric catalyst, and toxic materials. It must only be performed by trained personnel in a designated pilot plant area with appropriate engineering controls.[9][11]
Step 1: Reactor Preparation and Inerting
-
Pre-Operation Check: Thoroughly inspect the hydrogenation reactor, ensuring all valves, gauges, and safety devices (rupture disc, relief valve) are functional and certified.[10]
-
Leak Test: Seal the reactor. Pressurize with nitrogen (N₂) to the maximum intended operating pressure (e.g., 10 bar). Hold for at least 60 minutes and monitor for any pressure drop. A stable pressure reading confirms the system's integrity.
-
Inerting: Vent the nitrogen and purge the reactor vessel by pressurizing with N₂ to 3-5 bar and venting three consecutive times to ensure an oxygen-free atmosphere.[9][10]
Step 2: Reaction Execution
-
Charging:
-
Under a positive N₂ pressure, charge Methanol (40 L) to the reactor.
-
Charge 3-chloro-4-nitroanisole (10.0 kg, 53.3 mol) .
-
In a separate vessel, prepare a slurry of 5% Palladium on Carbon (50% wet, 200 g) in Methanol (2 L) . Transfer this slurry to the reactor via a charging port under a strong N₂ counter-flow.
-
-
Hydrogenation:
-
Seal the reactor. Begin agitation at 150-200 RPM.
-
Purge the headspace with hydrogen (H₂) three times by pressurizing to 2 bar and venting to a safe location.
-
Pressurize the reactor with H₂ to 8 bar .
-
Heat the reactor contents to 60-65°C . The hydrogenation is exothermic, and the cooling jacket should be used to maintain the temperature within this range.[11][12] A runaway reaction is a significant hazard.[11]
-
-
Monitoring:
-
The reaction progress is monitored by the consumption of hydrogen from the supply cylinder. The reaction is complete when H₂ uptake ceases.
-
(Optional IPC): To confirm completion, cool the reactor to <30°C, stop agitation, vent the H₂ pressure, and purge with N₂. Take a sample for HPLC or GC analysis to check for the disappearance of the starting material.[10]
-
Step 3: Work-up and Catalyst Removal
-
Shutdown: Once the reaction is complete, cool the reactor to ambient temperature (<25°C).[10]
-
Depressurization & Purging: Carefully vent the excess H₂ pressure. Purge the reactor with N₂ three times to remove all residual hydrogen.[10]
-
Catalyst Filtration:
-
CRITICAL: The Pd/C catalyst is now highly pyrophoric. It must not be exposed to air.[9]
-
Transfer the reaction mixture to the enclosed filtration unit under a continuous N₂ blanket.
-
Filter the catalyst. Wash the catalyst cake with Methanol (2 x 5 L) to recover any entrained product.
-
The filtered catalyst should be immediately quenched into a container of water for safe storage before recovery or disposal.
-
Step 4: Product Isolation and Purification
-
Solvent Removal: Transfer the filtrate to a clean, dry distillation reactor. Concentrate the solution under reduced pressure to remove the methanol.
-
Purification: The crude this compound can be purified by vacuum distillation.
-
Expected Boiling Point: ~135-140°C at 10 mmHg.
-
Collect the fractions with a purity of ≥98% as determined by GC analysis.
-
-
Final Product: The purified product is a solid at room temperature.
-
Expected Yield: 8.0 - 8.5 kg (95-100% of theoretical).
-
Purity: ≥98.0% (by GC/HPLC).
-
Trustworthiness: In-Process Controls & Validation
A robust process is a self-validating one. The following checks ensure reliability and consistency.
| Control Point | Parameter/Test | Specification | Rationale |
| Starting Material | Purity (HPLC/GC) | ≥99.0% | Ensures absence of impurities that could poison the catalyst or cause side reactions.[11] |
| Reactor Integrity | Nitrogen Leak Test | No pressure drop over 60 min | Prevents leakage of flammable hydrogen gas, ensuring operational safety.[10] |
| In-Process Control | HPLC/GC of reaction mixture | Starting material <1.0% | Confirms reaction completion before proceeding to hazardous work-up steps. |
| Catalyst Handling | Visual Confirmation | Catalyst remains wet/under N₂ | Prevents ignition of the pyrophoric catalyst upon exposure to air.[8][9] |
| Final Product | Purity (GC), Identity (¹H NMR, MS) | Purity ≥98.0%, structure confirmed | Ensures product meets quality standards for subsequent use.[2][13] |
Troubleshooting:
-
Slow/Stalled Reaction: May indicate poor catalyst activity or presence of catalyst poisons. Consider using a fresh batch of catalyst.
-
Dehalogenation: The presence of aniline as a byproduct indicates dehalogenation. This can sometimes be suppressed by modifying reaction conditions (lower temperature, different catalyst) or adding inhibitors, though it is a known side reaction in such hydrogenations.[14][15]
Hazard Analysis and Mitigation
The catalytic hydrogenation of a nitroaromatic compound is a high-hazard operation that demands rigorous safety protocols.
Caption: Hazard Analysis for Catalytic Hydrogenation.
Waste Management
Proper disposal of waste is critical for environmental compliance and safety.
-
Aqueous Waste: Aniline-containing wastewater is toxic and must be treated before discharge.[16] Treatment options include biological degradation or advanced oxidation processes.[17]
-
Solvent Waste: Recovered methanol should be recycled if purity allows, or disposed of as hazardous organic waste.
-
Spent Catalyst: The recovered palladium catalyst should be sent to a specialized refiner for precious metal recovery. Store the deactivated, wet catalyst in clearly labeled, sealed containers away from combustible materials.
References
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- Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 14-21.
- Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
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- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (2023, June 2). ACS Sustainable Chemistry & Engineering.
- Treatment method for aniline and nitrobenzene containing wastewater. (n.d.).
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- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
- Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel. (2025, August 7).
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- Help with synthesizing 2-chloro-5-methoxyaniline
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.).
- Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. (n.d.). MDPI.
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- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23).
- Method 8131: Aniline and selected derivatives by gas chrom
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- Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.).
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.).
- Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. (2025, August 6).
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The Strategic Application of 2-Chloro-4-methoxyaniline in the Synthesis of Advanced Sulfonylurea Herbicides
Introduction: The Role of Precision Intermediates in Agrochemical Design
In the competitive landscape of agrochemical development, the efficacy and selectivity of a herbicide are paramount. The molecular architecture of the active ingredient dictates its mode of action, environmental persistence, and crop safety profile. Central to the synthesis of many modern herbicides are precisely functionalized chemical intermediates that serve as foundational building blocks. 2-Chloro-4-methoxyaniline is one such critical intermediate, prized for its specific substitution pattern which is instrumental in the synthesis of a class of potent herbicides known as sulfonylureas.
This comprehensive guide delves into the strategic application of this compound in the synthesis of the sulfonylurea herbicide Chlorsulfuron. We will explore the chemical rationale for its use, provide detailed, field-tested protocols for its conversion into the final product, and discuss the underlying biochemical mechanism of action. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who require a deep technical understanding of this synthetic pathway.
Application Notes: Why this compound is a Superior Precursor
The selection of this compound as a starting material for the synthesis of Chlorsulfuron is a deliberate choice rooted in the principles of structure-activity relationships. The aniline's substituents are not mere spectators in the chemical synthesis; they are crucial for the biological activity of the final herbicide.
-
The Phenyl-Sulfonyl Moiety: The core function of the this compound is to provide the substituted phenyl ring that will become the "western" end of the Chlorsulfuron molecule. This part of the molecule is critical for binding to the target enzyme in weeds.
-
Influence of the Chloro Group: The ortho-chloro substituent plays a key role in orienting the molecule within the active site of the enzyme Acetolactate Synthase (ALS).[1][2] This halogen atom can form specific interactions that enhance binding affinity and, consequently, herbicidal potency. Its electron-withdrawing nature also influences the acidity of the sulfonylurea bridge, which is important for translocation within the plant.
-
Role of the Methoxy Group: The para-methoxy group is an electron-donating group that modulates the electronic properties of the phenyl ring. This fine-tuning is essential for achieving the optimal balance of herbicidal activity and crop selectivity. It can also influence the metabolic fate of the herbicide in soil and in target and non-target organisms.
The combination of these two substituents on the aniline ring provides a pre-optimized scaffold that, when converted to a sulfonylurea, effectively inhibits the ALS enzyme, a critical pathway for the biosynthesis of branched-chain amino acids in plants.[1]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Chlorsulfuron, the herbicide synthesized from this compound, exerts its herbicidal effect by inhibiting the plant enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.
By blocking this enzyme, Chlorsulfuron deprives the plant of these vital amino acids, leading to a cessation of cell division and plant growth.[1] This mode of action is highly effective at very low application rates and is characteristic of the sulfonylurea class of herbicides.
Overall Synthetic Workflow
The synthesis of Chlorsulfuron from this compound is a multi-step process that can be logically divided into two main phases: the synthesis of the key intermediates and their subsequent coupling.
Caption: High-level workflow for Chlorsulfuron synthesis.
Detailed Experimental Protocols
Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care.
Part 1: Synthesis of 2-Chloro-4-methoxyphenylsulfonyl Chloride (Intermediate 1)
This procedure is based on the Sandmeyer-type reaction, where the primary amine of this compound is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.
Reaction Scheme:
Caption: Synthesis of the key sulfonyl chloride intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| This compound | 157.60 | 15.76 | 0.10 |
| Concentrated HCl (37%) | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 | 0.105 |
| Acetic Acid (Glacial) | 60.05 | 100 mL | - |
| Sulfur Dioxide (SO₂) | 64.07 | ~12.8 g | ~0.20 |
| Copper(I) Chloride (CuCl) | 99.00 | 2.0 g | 0.02 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Ice | 18.02 | 200 g | - |
Step-by-Step Protocol:
-
Preparation of the Aniline Salt: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.76 g (0.10 mol) of this compound in 100 mL of glacial acetic acid and 30 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
Preparation of the SO₂ Solution: In a separate 1 L flask, prepare a saturated solution of sulfur dioxide in 100 mL of glacial acetic acid by bubbling SO₂ gas through the cooled solvent. Add 2.0 g of Copper(I) chloride to this solution.
-
Chlorosulfonylation: Slowly add the cold diazonium salt solution from step 2 to the SO₂/CuCl solution from step 3 with vigorous stirring. The temperature should be maintained at or below 20 °C. Nitrogen gas will evolve. The addition should take approximately 1 hour.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Pour the reaction mixture onto 200 g of crushed ice and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).
-
Purification: Combine the organic extracts, wash with cold water (2 x 50 mL), then with a saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-Chloro-4-methoxyphenylsulfonyl chloride as an oil or low-melting solid. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.
Expected Yield: 70-80%.
Part 2: Synthesis of Chlorsulfuron via Coupling Reaction
This protocol details the coupling of the synthesized sulfonyl chloride with 2-Amino-4-methoxy-6-methyl-1,3,5-triazine to form the final Chlorsulfuron product.
Reaction Scheme:
Caption: Final coupling step to form Chlorsulfuron.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-Chloro-4-methoxyphenylsulfonyl Chloride | 255.10 | 12.75 | 0.05 |
| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 140.14 | 7.01 | 0.05 |
| Pyridine (anhydrous) | 79.10 | 4.35 mL | 0.055 |
| Acetonitrile (anhydrous) | 41.05 | 150 mL | - |
Step-by-Step Protocol:
-
Initial Setup: In a 250 mL flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 7.01 g (0.05 mol) of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine and 4.35 mL (0.055 mol) of anhydrous pyridine in 100 mL of anhydrous acetonitrile.
-
Reagent Addition: In a separate flask, dissolve 12.75 g (0.05 mol) of 2-Chloro-4-methoxyphenylsulfonyl chloride (from Part 1) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred triazine solution at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure.
-
Isolation: Add 100 mL of water to the residue and stir. The pH will be acidic. Slowly add a 2M sodium hydroxide solution to adjust the pH to ~4.5-5.0. The Chlorsulfuron product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any unreacted sulfonyl chloride. Dry the product in a vacuum oven at 40-50 °C.
Expected Yield: 85-95%.
Data Summary and Characterization
The identity and purity of the synthesized intermediates and final product should be confirmed using standard analytical techniques.
Table of Expected Product Characteristics:
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | Expected Yield (%) | Melting Point (°C) |
| 2-Chloro-4-methoxyphenylsulfonyl Chloride | C₇H₆Cl₂O₃S | 255.10 | Oil or low-melting solid | 70-80 | N/A |
| Chlorsulfuron | C₁₂H₁₂ClN₅O₄S | 357.77 | White Crystalline Solid | 85-95 | 174-178[1] |
Analytical Data for Chlorsulfuron:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.8 (s, 1H, SO₂NH), 8.1 (d, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.1 (s, 1H, Ar-H), 6.9 (s, 1H, NH-triazine), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃-triazine), 2.4 (s, 3H, CH₃-triazine). (Note: Specific shifts may vary slightly based on the exact structure derived from this compound).
-
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 171.5, 164.8, 158.2, 152.1, 138.5, 132.9, 131.8, 129.5, 128.0, 115.2, 55.8, 54.9, 23.6. (Note: Representative shifts for Chlorsulfuron structure).
-
HRMS (ESI): Calculated for C₁₂H₁₃ClN₅O₄S [M+H]⁺: 358.0377; Found: 358.0375.
Conclusion
This compound is a highly valuable and strategic intermediate in the synthesis of Chlorsulfuron and related sulfonylurea herbicides. Its specific substitution pattern is key to the high efficacy and selectivity of the final active ingredient. The synthetic pathway, involving a robust diazotization/chlorosulfonylation followed by a clean coupling reaction, provides an efficient route to this important class of agrochemicals. The detailed protocols provided herein offer a validated framework for the laboratory-scale synthesis, enabling further research and development in the field of crop protection.
References
- PubChem. Chlorsulfuron.
- Wikipedia. Chlorsulfuron. [Link]
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Application Notes & Protocols: The Utility of Substituted Chloro-methoxyanilines as Core Intermediates in Pharmaceutical Synthesis
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry, prized for their versatile reactivity and their presence in a multitude of biologically active molecules. Among these, the chloro-methoxyaniline framework serves as a critical intermediate, particularly in the development of targeted therapeutics like kinase inhibitors. This document provides an in-depth guide for researchers and drug development professionals on the properties, handling, and synthetic application of this class of compounds. While focusing on the general utility of 2-Chloro-4-methoxyaniline, we will use the well-documented synthesis of the tyrosine kinase inhibitor Bosutinib, which employs the closely related analog 2,4-dichloro-5-methoxyaniline, as a primary case study to illustrate the reaction principles, protocols, and analytical validation required in a modern pharmaceutical development workflow.
Introduction: The Strategic Importance of Chloro-methoxyaniline Scaffolds
This compound and its structural analogs are aromatic amines substituted with both an electron-withdrawing chloro group and an electron-donating methoxy group. This specific arrangement of functional groups modulates the nucleophilicity of the amine and influences the regioselectivity of subsequent reactions, making it a highly valuable building block. In pharmaceutical synthesis, these intermediates are frequently employed to construct the core structures of molecules designed to interact with specific biological targets.
Their most prominent role is in the synthesis of anilinoquinazolines and anilinoquinolines, which are privileged structures for targeting the ATP-binding site of protein kinases.[1][2][3] Deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4] The aniline moiety provides a key hydrogen bond donor to the kinase hinge region, while the substituents on the phenyl ring are optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[5]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and safety.
| Property | Value | Source |
| CAS Number | 29242-84-0 | [6][7] |
| Molecular Formula | C₇H₈ClNO | [6][7] |
| Molecular Weight | 157.60 g/mol | [6][7][8] |
| IUPAC Name | This compound | [6] |
| Appearance | Solid (form varies) | N/A |
| Melting Point | 52-53 °C | [9] |
| XLogP3 | 2.3 | [6][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
Safety, Handling, and Storage
As a substituted aniline, this compound requires careful handling to minimize exposure. It is classified as hazardous and necessitates the use of appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[6] Some notifications also include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Avoid contact with skin, eyes, and clothing by wearing protective gloves, safety glasses with side shields, and a lab coat.[11] Avoid breathing dust.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[10] If inhaled, move to fresh air.[11] If swallowed, rinse mouth with water.[11] In all cases of significant exposure, seek immediate medical attention.[10][11]
Application in Kinase Inhibitor Synthesis: A Bosutinib Case Study
To illustrate the practical application of this intermediate class, we will detail a key step in the synthesis of Bosutinib . Bosutinib is a dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[12] The synthesis utilizes 2,4-dichloro-5-methoxyaniline , a structural analog of our topic compound, highlighting the synthetic principles applicable to this family of molecules.
The core reaction involves a nucleophilic aromatic substitution (SNAAr) or a related coupling reaction where the aniline nitrogen displaces a leaving group on a quinoline or quinazoline core. This forms the critical N-phenyl bond that defines the anilino-scaffold.
Synthetic Workflow Overview
The general logic for incorporating an aniline intermediate into a final active pharmaceutical ingredient (API) involves synthesis, purification, and rigorous analysis.
Caption: General workflow from intermediate to validated product.
Detailed Experimental Protocols
The following protocols are adapted from established literature and represent robust procedures for synthesis and analysis.
Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (A Key Bosutinib Precursor)
This protocol describes the acid-catalyzed coupling of 2,4-dichloro-5-methoxyaniline with a functionalized quinoline core. The causality for using an acid catalyst (HCl) is to protonate the quinoline ring, activating it for nucleophilic attack by the aniline. Acetonitrile is selected as a polar aprotic solvent to facilitate the reaction while minimizing side reactions like O-alkylation.[13]
Reagents & Materials:
-
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Acetonitrile (anhydrous)
-
Hydrochloric acid in isopropyl alcohol solution
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel) and appropriate developing solvent (e.g., Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq, e.g., 25.0 g) in acetonitrile (125 ml) in a round-bottom flask, add 2,4-dichloro-5-methoxyaniline (1.15 eq, e.g., 23.53 g).[13]
-
Acid Addition: Stir the resulting mixture and add hydrochloric acid in isopropyl alcohol (e.g., 12.5 ml) dropwise.[13]
-
Heating and Monitoring: Heat the reaction mass to 75-80°C and maintain stirring.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-3 hours.[13]
-
Workup and Isolation: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate using a Büchner funnel.[13]
-
Wash the collected solid thoroughly with fresh acetonitrile to remove any unreacted starting materials and soluble impurities.[13]
-
Dry the solid product under vacuum at 50-55°C to a constant weight. The expected yield is typically high (e.g., 88.3%).[13]
Caption: Reaction scheme for a key Bosutinib intermediate.
Protocol 2: General Protocol for Purification and Quality Control
A self-validating protocol requires confirmation of purity and identity. This protocol provides a general framework for purifying crude products and assessing their quality.
Part A: Purification by Recrystallization
-
Objective: To remove impurities based on differences in solubility.
-
Solvent Selection: Determine a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Use small-scale trials to test solvents like ethanol, isopropanol, or ethyl acetate.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring, adding more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, remove the flask from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Filtration: Perform a hot filtration using a pre-heated funnel to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Part B: Analytical Quality Control
-
Objective: To verify the purity and identity of the synthesized material.
-
Thin Layer Chromatography (TLC): A rapid method to qualitatively assess purity. Spot the starting material, crude product, and purified product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): A highly reliable quantitative method. A reverse-phase HPLC method using a C18 column is standard for many aromatic compounds.[14]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like phosphoric or trifluoroacetic acid) is common.
-
Analysis: Dissolve a small, accurately weighed sample in the mobile phase. Inject onto the HPLC system. Purity is determined by the area percentage of the main product peak relative to all other peaks. For pharmaceutical intermediates, purity should typically be >99%.[15][16]
-
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Spectroscopic Analysis: Confirm the chemical structure of the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure it matches the expected compound.
Conclusion
This compound and its related analogs are indispensable intermediates in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors. The protocols and workflows detailed herein provide a comprehensive guide for researchers, emphasizing the importance of controlled reaction conditions, robust purification strategies, and rigorous analytical validation. By understanding the causality behind each experimental step—from the choice of catalyst to the method of purity analysis—scientists can confidently and safely utilize these versatile building blocks to advance drug discovery and development programs.
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- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Journal of Pharmaceutical Research International.
- A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate.
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- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI.
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- Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. National Center for Biotechnology Information (PubMed).
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Application Notes and Protocols for the N-Acetylation of 2-Chloro-4-methoxyaniline
Abstract: This document provides a comprehensive guide for the N-acetylation of 2-Chloro-4-methoxyaniline to synthesize N-(2-chloro-4-methoxyphenyl)acetamide. Acetylation is a fundamental reaction in organic synthesis, often employed to protect primary and secondary amines, thereby moderating their reactivity in subsequent chemical transformations. The resulting amides are typically stable, crystalline solids, which facilitates their purification and handling. This guide details two effective protocols using common acetylating agents, acetic anhydride and acetyl chloride, and offers in-depth explanations of the reaction mechanism, safety precautions, and methods for purification and characterization.
Introduction: Significance and Application
The N-acetylation of aromatic amines is a cornerstone of organic synthesis. For this compound, this transformation yields N-(2-chloro-4-methoxyphenyl)acetamide, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The acetyl group serves as a robust protecting group for the amine, reducing its nucleophilicity and preventing unwanted side reactions. The presence of the chloro and methoxy substituents on the aromatic ring provides additional handles for further synthetic modifications, making the resulting acetamide a versatile building block.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acetylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride).
In the case of acetic anhydride, the initial attack forms a tetrahedral intermediate. This intermediate then collapses, with the acetate ion acting as a leaving group. A subsequent deprotonation of the nitrogen atom, often facilitated by a weak base or another molecule of the aniline, yields the final N-acetylated product and acetic acid as a byproduct.[1]
When acetyl chloride is used, the mechanism is analogous. The chloride ion is an excellent leaving group, and a base is typically required to neutralize the hydrochloric acid formed during the reaction.[2]
Safety and Handling
3.1. Reagent Safety:
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6][7]
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with extreme care in a fume hood.
-
Acetyl Chloride: Highly corrosive, flammable, and reacts violently with water. It is a lachrymator. Strict moisture-free conditions and handling in a fume hood are mandatory.
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin and eye damage. Use with appropriate PPE.
-
Sodium Acetate: Generally considered low hazard, but handle with care.
3.2. General Precautions:
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
-
All manipulations should be performed in a certified chemical fume hood.[5]
-
Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
Two primary methods for the N-acetylation of this compound are presented below. Method A, utilizing acetic anhydride, is generally preferred for its milder reaction conditions and less hazardous byproducts. Method B, using acetyl chloride, is a faster alternative but requires more stringent handling precautions.
Method A: Acetylation using Acetic Anhydride
This protocol is adapted from general procedures for the acetylation of anilines.[8]
Materials:
-
This compound
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Preparation of the Aniline Salt: In a 100 mL Erlenmeyer flask, suspend this compound (e.g., 1.58 g, 10 mmol) in 30 mL of deionized water. While stirring, add concentrated hydrochloric acid dropwise (approximately 0.9 mL, 1.1 eq) to form the water-soluble hydrochloride salt.
-
Preparation of Reagents: In a separate beaker, dissolve sodium acetate (e.g., 1.23 g, 1.5 eq) in 10 mL of deionized water. Measure out acetic anhydride (e.g., 1.04 mL, 1.1 eq).
-
Acetylation Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride in one portion. Immediately thereafter, add the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of N-(2-chloro-4-methoxyphenyl)acetamide should form. Stir the mixture for 15-30 minutes and then cool it in an ice bath for at least 30 minutes to ensure complete precipitation.[8]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Method B: Acetylation using Acetyl Chloride
This protocol is based on general methods for the N-acetylation of anilines using acetyl chloride and a base.[2]
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Triethylamine (or another suitable base like pyridine)
-
Acetyl Chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (e.g., 1.58 g, 10 mmol) and triethylamine (e.g., 1.53 mL, 1.1 eq) in 30 mL of anhydrous dichloromethane. Cool the flask in an ice bath.
-
Addition of Acetylating Agent: While stirring vigorously, add acetyl chloride (e.g., 0.78 mL, 1.1 eq) dropwise from a dropping funnel over 10-15 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization.
Purification and Characterization
5.1. Purification by Recrystallization:
Recrystallization is the most common method for purifying the solid N-(2-chloro-4-methoxyphenyl)acetamide product.
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Ethanol or a mixture of ethanol and water are often good starting points for acetanilides.[9] To select the best solvent, perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water).[9]
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[9]
-
Dry the crystals thoroughly.
5.2. Characterization:
-
Thin Layer Chromatography (TLC): TLC is an essential technique to monitor the reaction progress and assess the purity of the product. The product should have a different Rf value than the starting aniline.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. The melting point of N-(2-chloro-4-methoxyphenyl)acetamide has been reported to be in the range of 125.6-127.3 °C.[10]
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and aromatic C-H and C=C stretches.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The ¹H NMR spectrum will show a characteristic singlet for the acetyl methyl group (around δ 2.2 ppm) and signals for the aromatic protons and the N-H proton.[10]
-
Data Summary
| Parameter | Method A (Acetic Anhydride) | Method B (Acetyl Chloride) |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Solvent | Water | Anhydrous Dichloromethane |
| Base | Sodium Acetate | Triethylamine |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Workup | Filtration | Liquid-Liquid Extraction |
| Byproducts | Acetic Acid | Triethylamine Hydrochloride |
Workflow Diagrams
Caption: Comparative workflow for the N-acetylation of this compound.
References
- Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism.
- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
- RSC Publishing. Sunlight-driven N-acetylation of anilines: a green chemistry approach.
- NIH. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- Reddit. Mechanism of acylation of aniline with acetic anhydride? : r/chemhelp.
- Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
- Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- Google Patents. A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment).
- PubChem. This compound.
- Supporting Information Chemoselective N-deacetylation under mild conditions.
- JOCPR. A Novel Clay catalyst: N-Acetylation of.
- ResearchGate. Approaches for the N‐acetylation of anilines.
- Scribd. Estimation of Aniline by Acetylation.
- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- PrepChem.com. Synthesis of Batchwise nitration of 4-methoxyacetanilide.
- Zenodo. Reactions of aniline with unsymmetrical acid anhydrides.
- PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide.
Sources
- 1. studylib.net [studylib.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Sandmeyer Reaction of 2-Chloro-4-methoxyaniline: Protocols, Mechanisms, and Applications
An Application Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Sandmeyer reaction to 2-Chloro-4-methoxyaniline. It offers in-depth mechanistic insights, step-by-step experimental protocols, and critical safety considerations.
Introduction and Scientific Context
The Sandmeyer reaction, first reported by Swiss chemist Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[1] It provides a robust and versatile method for the substitution of an amino group on an aromatic ring via the formation of a diazonium salt intermediate.[2][3] This transformation is invaluable for synthesizing a wide array of functionalized aromatic compounds, including aryl halides and nitriles, which are often difficult to prepare through direct electrophilic aromatic substitution.[1][4]
The reaction proceeds in two distinct stages:
-
Diazotization: The conversion of a primary aromatic amine into a reactive diazonium salt using nitrous acid at low temperatures.[5][6]
-
Copper(I)-Catalyzed Substitution: The displacement of the diazonium group with a nucleophile (such as a halide or cyanide) facilitated by a copper(I) salt.[1][3][6]
The substrate of focus, this compound, is a valuable building block in organic synthesis. Its substituted pattern makes it a precursor to intermediates used in the development of pharmaceuticals and other fine chemicals. Mastering its transformation via the Sandmeyer reaction unlocks a direct pathway to a variety of useful derivatives, such as 2-chloro-1-iodo-4-methoxybenzene and 2-chloro-4-methoxybenzonitrile.
The Reaction Mechanism: A Radical Pathway
The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[1] The mechanism involves a single-electron transfer (SET) process initiated by the copper(I) catalyst.[3][7]
Step 1: Diazotization of this compound The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8] The primary amine, this compound, attacks the electrophilic nitrosyl cation (+NO) derived from the protonated nitrous acid. A series of proton transfers and elimination steps ensues, culminating in the formation of the 2-chloro-4-methoxybenzenediazonium chloride salt. This step is critically temperature-sensitive; it must be performed at 0–5 °C to prevent the highly unstable diazonium salt from decomposing, primarily to the corresponding phenol.[7][9]
Step 2: Copper(I)-Catalyzed Radical Substitution The core of the Sandmeyer reaction is a catalytic cycle involving copper(I).
-
Initiation: A single electron is transferred from the copper(I) salt (e.g., CuCl, CuBr, CuCN) to the diazonium salt.[7][10]
-
Propagation: This transfer forms a transient diazo radical and a copper(II) species. The diazo radical rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive aryl radical.[1][3][10]
-
Termination: The aryl radical then abstracts a halide or cyanide from the copper(II) species. This step forms the final substituted aromatic product and regenerates the copper(I) catalyst, allowing the cycle to continue.[3][7]
The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the existence of this aryl radical intermediate.[1]
Caption: The Sandmeyer reaction mechanism.
Experimental Guide: Protocols and Procedures
The following protocols provide step-by-step instructions for two common transformations of this compound.
General Experimental Workflow
A successful Sandmeyer reaction hinges on careful control of temperature and the sequential addition of reagents. The general workflow involves preparing the amine salt, diazotizing it at low temperature, and then adding this diazonium salt solution to the copper(I) salt or other nucleophilic solution.
Caption: General experimental workflow for the Sandmeyer reaction.
Protocol 1: Synthesis of 2-Chloro-1-iodo-4-methoxybenzene
This transformation is technically not a classic Sandmeyer reaction as it does not require a copper catalyst, but it is a standard and highly effective method for converting diazonium salts to aryl iodides.[11]
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 157.60 | 5.00 g | 31.7 |
| Concentrated HCl (37%) | 36.46 | 10 mL | ~120 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.40 g | 34.8 |
| Potassium Iodide (KI) | 166.00 | 6.30 g | 38.0 |
| Deionized Water | 18.02 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Procedure
-
Diazotization:
-
In a 250 mL beaker, add this compound (5.00 g) and 30 mL of deionized water.
-
Slowly add concentrated HCl (10 mL) while stirring. The amine salt may precipitate.
-
Cool the mixture to 0–5 °C in an ice-water bath with continuous stirring.
-
In a separate small beaker, dissolve sodium nitrite (2.40 g) in 15 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine salt suspension over 15-20 minutes. Ensure the temperature is strictly maintained below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes.
-
-
Iodination:
-
In a separate 500 mL flask, dissolve potassium iodide (6.30 g) in 25 mL of deionized water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution in portions with stirring. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Gently heat the mixture to ~50 °C for 15 minutes to ensure complete decomposition of any remaining diazonium salt, then cool back to room temperature.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts and wash with 10% aqueous sodium thiosulfate solution (2 x 30 mL) to remove any residual iodine, followed by a wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-Chloro-1-iodo-4-methoxybenzene, can be purified further by column chromatography or recrystallization if necessary.
-
Protocol 2: Synthesis of 2-Chloro-4-methoxybenzonitrile
This protocol is a classic copper-catalyzed Sandmeyer cyanation.
!!! EXTREME CAUTION !!! This procedure involves copper(I) cyanide and sodium cyanide, which are highly toxic . Acidification of cyanide salts liberates lethal hydrogen cyanide (HCN) gas . This entire procedure MUST be performed in a certified, high-flow chemical fume hood. All personnel must wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. A dedicated cyanide quench solution (e.g., alkaline bleach or ferrous sulfate) must be readily available.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 157.60 | 5.00 g | 31.7 |
| Concentrated HCl (37%) | 36.46 | 10 mL | ~120 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.40 g | 34.8 |
| Copper(I) Cyanide (CuCN) | 89.56 | 3.40 g | 38.0 |
| Sodium Cyanide (NaCN) | 49.01 | 2.15 g | 43.8 |
| Deionized Water | 18.02 | As needed | - |
| Toluene or Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Procedure
-
Preparation of Copper(I) Cyanide Solution:
-
In a 500 mL flask equipped with a magnetic stirrer, add copper(I) cyanide (3.40 g) and sodium cyanide (2.15 g) to 40 mL of deionized water.
-
Warm the mixture gently (~50-60 °C) with stirring to facilitate the dissolution of the salts, forming a solution of sodium cuprocyanide.
-
Cool the resulting solution to 0–5 °C in an ice-water bath.
-
-
Diazotization:
-
Prepare the 2-chloro-4-methoxybenzenediazonium chloride solution from 5.00 g of the aniline as described in Protocol 1, Step 1 .
-
-
Cyanation:
-
Using a dropping funnel, add the cold diazonium salt solution dropwise to the vigorously stirred, cold copper(I) cyanide solution.
-
The rate of addition should be controlled to maintain the reaction temperature below 10 °C and to manage the rate of nitrogen evolution. A dark, oily precipitate may form.[12]
-
After the addition is complete, allow the mixture to stir at 0–5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.
-
Finally, heat the mixture to 50-60 °C for 30 minutes to ensure complete reaction.[12]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer to a separatory funnel and extract with toluene or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 40 mL) and then brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 2-Chloro-4-methoxybenzonitrile can be purified by vacuum distillation or column chromatography.
-
Safety and Handling
The Sandmeyer reaction involves several hazardous materials and intermediates that require strict safety protocols.
-
Aromatic Diazonium Salts: These compounds are notoriously unstable and can be explosive in a solid, dry state.[6] Never isolate the diazonium salt . Always prepare it in situ in a cold aqueous solution (0–5 °C) and use it immediately.[9] Uncontrolled temperature increases can lead to violent decomposition.
-
Cyanide Compounds (CuCN, NaCN): These are potent poisons. Avoid inhalation of dust and skin contact. The most significant danger is the release of highly toxic hydrogen cyanide (HCN) gas if the cyanide solution is acidified. The reaction workup should be performed carefully to avoid acidic conditions until all cyanide has been extracted or neutralized. All glassware and waste containing cyanide must be decontaminated using an appropriate quenching solution (e.g., treatment with a mixture of ferrous sulfate and sodium hydroxide, or with alkaline bleach) before cleaning.
-
Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested.
-
Acids and Solvents: Handle concentrated acids and organic solvents inside a fume hood with appropriate personal protective equipment.
Summary of Physicochemical Data
| Compound | M.W. ( g/mol ) | CAS Number | Physical State |
| This compound | 157.60 | 29242-84-0 | Solid |
| 2-Chloro-1-iodo-4-methoxybenzene | 268.48 | 219735-98-5 | Solid/Liquid |
| 2-Chloro-4-methoxybenzonitrile | 167.59 | 6725-46-8 | Solid |
References
- Wikipedia. Sandmeyer reaction. [Link]
- Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
- Chemistry Notes.
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- GeeksforGeeks. Sandmeyer Reaction. [Link]
- OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]
- JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
- ACS Publications.
- Organic Syntheses. o-TOLUNITRILE AND p-TOLUNITRILE. [Link]
- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
- J&K Scientific LLC. Sandmeyer Reaction. [Link]
- Khan Academy. Sandmeyer reaction (video). [Link]
- Organic Chemistry Portal.
- Quora. Can I prepare for iodobenzene by Sandmeyer reaction?. [Link]
- PubChem. This compound. [Link]
- PubChem. 2-Chloro-1-iodo-4-methoxybenzene. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 3. byjus.com [byjus.com]
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- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. quora.com [quora.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
synthesis of heterocyclic compounds from 2-Chloro-4-methoxyaniline
An Application Guide for the Synthesis of Heterocyclic Compounds from 2-Chloro-4-methoxyaniline
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a versatile and highly valuable starting material in modern organic and medicinal chemistry. Its utility stems from a unique combination of functional groups on a simple benzene scaffold: an aniline amine group, a methoxy group, and a strategically positioned chlorine atom. Each of these sites offers a distinct handle for chemical manipulation, allowing for the construction of complex molecular architectures.
-
The amino group is a potent nucleophile and a powerful directing group, readily participating in cyclization, condensation, and metal-catalyzed cross-coupling reactions.
-
The chlorine atom , an ortho-substituent to the amine, is an excellent leaving group in nucleophilic aromatic substitution and a key participant in transition-metal-catalyzed reactions, particularly those involving palladium and copper. Its position is critical for intramolecular cyclizations leading to five- and six-membered heterocyclic rings.
-
The methoxy group , positioned para to the amine, is an electron-donating group that activates the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions and modulating the electronic properties of the final products.
This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the synthesis of several key heterocyclic families—benzimidazoles, quinolines, and advanced polycyclic systems—using this compound as a common precursor. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and the rationale behind experimental choices.
Part 1: Synthesis of Benzimidazole Derivatives via Copper-Catalyzed Annulation
Benzimidazoles are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole) and anthelmintics. The traditional synthesis requires an o-phenylenediamine, which would necessitate a multi-step conversion of this compound. However, modern copper-catalyzed methods allow for a direct, one-pot, three-component reaction using the haloaniline directly, offering superior efficiency and atom economy.[1]
Synthetic Strategy & Mechanistic Rationale
The strategy involves a copper-catalyzed domino reaction that sequentially forms two C-N bonds. The process brings together the this compound, an aldehyde, and an ammonia source in a single pot.
Causality of Experimental Choices:
-
Catalyst System (CuI/1,10-Phenanthroline): Copper(I) iodide is an inexpensive and effective catalyst for C-N cross-coupling reactions. The 1,10-phenanthroline ligand is crucial; it coordinates to the copper center, stabilizing it, increasing its solubility, and facilitating the catalytic cycle. The ligand's rigid bidentate structure promotes the oxidative addition and reductive elimination steps.
-
Ammonia Source (Aqueous Ammonia): Aqueous ammonia serves as the source for the second nitrogen atom of the imidazole ring. It is inexpensive, readily available, and the aqueous medium can be beneficial for this specific catalytic system.
-
Solvent (Water): Utilizing water as a solvent aligns with the principles of green chemistry, reducing reliance on volatile organic compounds. The choice of an aqueous system is enabled by the stability and efficacy of the CuI/phenanthroline catalyst under these conditions.[1]
Workflow for Benzimidazole Synthesis
Caption: Experimental workflow for the one-pot synthesis of benzimidazoles.
Detailed Laboratory Protocol: Synthesis of 2-Aryl-6-methoxy-benzimidazoles
This protocol is adapted from a highly efficient copper-catalyzed three-component reaction.[1]
Materials & Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., Benzaldehyde)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Aqueous ammonia (25-28%)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL oven-dried sealed tube, add this compound (1.0 mmol, 157.6 mg).
-
Add the aromatic aldehyde (1.2 mmol), copper(I) iodide (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add deionized water (2.0 mL) and aqueous ammonia (2.0 mmol, approx. 0.27 mL of 25% solution).
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the tube to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure benzimidazole derivative.
| Reactant/Catalyst | Role | Typical Loading |
| This compound | Aryl halide and amine precursor | 1.0 equiv |
| Aldehyde | Source of C2 carbon and substituent | 1.2 equiv |
| Aqueous Ammonia | Source of N1 nitrogen | 2.0 equiv |
| CuI | Catalyst for C-N bond formation | 10 mol% |
| 1,10-Phenanthroline | Ligand for copper catalyst | 10 mol% |
| K₂CO₃ | Base | 2.0 equiv |
| Water | Solvent | ~0.25 M |
Part 2: Synthesis of Quinolines via Friedländer-Type Annulation
Quinolines are a privileged heterocyclic motif found in numerous natural products and synthetic drugs, most notably the anti-malarial agent quinine. The Friedländer synthesis is a classical and powerful method for constructing the quinoline core, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound is not a ketone, it can be readily transformed into a suitable precursor for a Friedländer-type cyclization.
Synthetic Strategy & Rationale
A robust pathway involves a two-step sequence:
-
Acylation: An N-acylation of this compound followed by an intramolecular Friedel-Crafts acylation (a method not directly found in the search but a classic transformation) or a Vilsmeier-Haack reaction to generate a 2-aminoaryl ketone or aldehyde precursor.[2]
-
Condensation & Cyclization: Reaction of the intermediate with a carbonyl compound containing α-hydrogens (e.g., acetone, ethyl acetoacetate) under acidic or basic conditions to furnish the quinoline ring.
Logical Pathway for Quinoline Synthesis
Caption: Two-step strategy for the synthesis of quinolines from this compound.
Detailed Laboratory Protocol: Synthesis of 2-Methyl-6-methoxy-8-chloroquinoline
This protocol is a conceptual adaptation based on the Vilsmeier-Haack reaction to form the key aldehyde intermediate, followed by a standard Friedländer condensation.[2]
Step A: Synthesis of 2-Amino-3-chloro-5-methoxybenzaldehyde
-
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
In a three-neck round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 3.0 equiv) to 0 °C in an ice-salt bath.
-
Add POCl₃ (1.2 equiv) dropwise with stirring, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 equiv) in a minimal amount of DMF dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of aqueous sodium hydroxide or sodium carbonate until the pH is ~7-8.
-
The solid precipitate is collected by filtration, washed with cold water, and dried. This crude intermediate can often be used directly in the next step.
Step B: Friedländer Annulation
-
In a round-bottom flask, dissolve the crude 2-amino-3-chloro-5-methoxybenzaldehyde (1.0 equiv) in ethanol.
-
Add acetone (3.0-5.0 equiv) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 equiv) or pyrrolidine.
-
Reflux the mixture for 6-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Add water to precipitate the crude product. Collect the solid by filtration, wash with cold dilute ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to yield the final quinoline product.
Part 3: Advanced Palladium-Catalyzed Synthesis of Carbazoles and Indoles
For the synthesis of more complex, fused heterocyclic systems, palladium-catalyzed cross-coupling and cyclization reactions are indispensable tools.[3] A particularly elegant strategy allows for the selective synthesis of multiple different heterocyclic cores from a common precursor, with the outcome dictated solely by the choice of the palladium ligand.[4] This highlights the power of modern catalysis in directing reaction pathways.
Synthetic Strategy: Ligand-Controlled Cyclization
This advanced application involves two key stages:
-
Buchwald-Hartwig Amination: A Pd-catalyzed C-N coupling between this compound and an ortho-functionalized aryl halide (e.g., 2-bromostyrene) to create a diarylamine intermediate.
-
Intramolecular Cyclization: A second, intramolecular Pd-catalyzed reaction of the diarylamine. The fascinating aspect here is that different ligands can direct the cyclization to form different ring sizes (5, 6, or 7-membered rings).[4]
Ligand-Controlled Divergent Synthesis Pathway
Caption: Divergent synthesis of heterocycles from a common diarylamine precursor, controlled by ligand choice.
Protocol: Synthesis of a 2-Chloro-N-arylindole
This protocol is based on the oxidative cyclization pathway described by Li and co-workers.[4]
Materials & Reagents:
-
Pre-synthesized N-(2-vinylphenyl)-(2-chloro-4-methoxyphenyl)amine intermediate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetic acid (AcOH)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add the diarylamine intermediate (1.0 mmol).
-
Add palladium(II) acetate (0.1 mmol, 22.4 mg) and copper(II) acetate (1.5 mmol, 272 mg).
-
Add acetic acid (1.0 mL) and DMF (3.0 mL) as solvents.
-
Seal the vial and heat the mixture at 110 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under vacuum.
-
Purify the residue by flash column chromatography to obtain the target N-arylindole.
Rationale for Reagents:
-
Pd(OAc)₂: Acts as the catalyst, facilitating the key C-H activation and C-N bond formation steps.
-
Cu(OAc)₂: Serves as a stoichiometric oxidant. It reoxidizes the Pd(0) species back to the active Pd(II) state, allowing the catalytic cycle to continue.
-
AcOH/DMF: The solvent system provides the necessary polarity and temperature range for the reaction. Acetic acid may also play a role in protonolysis steps within the catalytic cycle.
References
- Boulcina, R., et al. (2009). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2856. [Link]
- Liu, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2447-2453. [Link]
- Li, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(3), 559. [Link]
- ResearchGate. (n.d.). Synthesis of 2-chloro-4,6-dimethoxy quinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- Patel, V., et al. (2015). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Journal of Chemical and Pharmaceutical Research, 7(3), 1168-1175. [Link]
- Buckle, D., et al. (1993). U.S. Patent No. 5,200,422. Washington, DC: U.S.
- Li, G., et al. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Angewandte Chemie International Edition, 49(45), 8451-8455. [Link]
- Kumar, D., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
- American Chemical Society. (2016). Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations.
- Kamal, A., & Ramana, K. (2007). An improved process for the synthesis of quinoline derivatives.
- Ziarani, G. M., et al. (2015). Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions.
- Wang, D., et al. (2012). Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water. Organic & Biomolecular Chemistry, 10(2), 435-439. [Link]
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652-7660. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Bondar, A., et al. (2022).
- Li, J. J., & Gribble, G. W. (Eds.). (2007). Palladium in heterocyclic chemistry: a guide for the synthetic chemist. Elsevier. [Link]
- Sharma, D., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 180-210. [Link]
- Ziarani, G. M., et al. (2015). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.
- Al-Amiery, A. A. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
Sources
- 1. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 4. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chlorination of 2-Chloro-4-methoxyaniline
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorinated methoxyanilines. Our goal is to provide in-depth technical guidance and field-proven insights to help you overcome common challenges and optimize the yield of your chlorination reactions involving 2-chloro-4-methoxyaniline. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.
Core Principles: Understanding the Reaction Landscape
The chlorination of this compound is an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on controlling the regioselectivity to favor the desired 2,6-dichloro-4-methoxyaniline isomer. The outcome is dictated by the powerful activating and directing effects of the amine (-NH₂) and methoxy (-OCH₃) groups, which strongly favor substitution at the ortho and para positions relative to themselves.
The primary challenge is that the -NH₂ group is such a strong activator that it can lead to over-chlorination and oxidation side reactions.[1] Direct chlorination of unprotected anilines can often result in the formation of tarry byproducts due to oxidation.[2][3]
Caption: A decision-making flowchart for troubleshooting common chlorination issues.
-
Stoichiometry Control: This is the most critical factor. Use precisely 1.0 equivalent of the chlorinating agent relative to your starting material. Even a small excess can lead to significant amounts of the trichlorinated byproduct.
-
Controlled Addition: The chlorinating agent should be added slowly to a cooled solution of the aniline. This maintains a low instantaneous concentration of the electrophile, favoring mono-chlorination of the starting material over chlorination of the product. Adding it all at once will create "hot spots" of high reactivity.
-
Amine Protection: The most robust solution to prevent both over-reaction and oxidation is to temporarily reduce the activating strength of the amine by converting it to an amide (e.g., an acetanilide). [2][4][5]The acetyl group is still an ortho, para-director but is much less activating than a free amine. After the chlorination step, the protecting group is easily removed by acid or base hydrolysis.
Recommended Action:
-
Perform the reaction at low temperature (e.g., 0 °C) and add the chlorinating agent dropwise as a solution in the reaction solvent over a period of 30-60 minutes.
-
If problems persist, implement a protection-chlorination-deprotection sequence. This adds two steps but often results in a much cleaner reaction and higher overall yield of the pure product. [6]
Frequently Asked Questions (FAQs)
Q1: Should I protect the amine group by converting it to an acetanilide before chlorination? A: This is highly recommended if you are struggling with oxidation, over-chlorination, or low yields. The N-acetyl group moderates the reactivity of the aromatic ring, preventing unwanted side reactions and often leading to cleaner product formation. The subsequent hydrolysis step is typically high-yielding. [4][6] Q2: What is the best all-around chlorinating agent for this reaction? A: For laboratory-scale synthesis where control is paramount, N-Chlorosuccinimide (NCS) is often the best starting point due to its mild nature and solid form, which is easy to handle. [7]For a more robust and faster reaction, sulfuryl chloride (SO₂Cl₂) is an excellent choice, provided it is used with careful temperature and addition control. [8] Q3: How critical is the removal of water from the reaction? A: It is very important. Water can react with certain chlorinating agents (like SO₂Cl₂) and can also lead to unwanted hydrolysis byproducts. Ensure your solvents are anhydrous and the reaction is protected from atmospheric moisture, for instance by running it under an inert atmosphere (N₂ or Ar).
Q4: My product is difficult to purify. Any suggestions? A: If the crude product contains unreacted starting material, you can perform an acidic wash (e.g., with 1M HCl). The more basic starting amine and the desired dichlorinated product will form hydrochloride salts and move to the aqueous layer, while non-basic impurities remain in the organic layer. After separation, the aqueous layer can be basified to recover the free amines, which can then be separated by chromatography or recrystallization. [9]For the final purification of 2,6-dichloro-4-methoxyaniline, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate is usually effective.
Exemplary Protocol: Controlled Chlorination via Amine Protection
This protocol utilizes a protection-deprotection strategy for a clean and high-yield synthesis.
Part A: Acetylation of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Cool the solution to 10-15 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis confirms the complete consumption of the starting aniline.
-
Workup: Pour the reaction mixture into a beaker of ice water. The protected acetanilide will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product, N-(2-chloro-4-methoxyphenyl)acetamide, is typically used in the next step without further purification.
Part B: Chlorination of N-(2-chloro-4-methoxyphenyl)acetamide
-
Setup: Dissolve the dried acetanilide from Part A (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add a solution of sulfuryl chloride (1.05 eq.) in the same solvent dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench by slowly pouring the mixture into ice water. The chlorinated acetanilide will precipitate. Collect the solid by filtration, wash with water, and dry.
Part C: Hydrolysis of the Acetanilide to Yield 2,6-Dichloro-4-methoxyaniline
-
Setup: Place the crude chlorinated acetanilide from Part B into a round-bottom flask. Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 3:1 v/v mixture).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours, or until TLC shows complete conversion to the free amine.
-
Workup: Cool the reaction mixture to room temperature and then pour it into ice water. Neutralize the solution by slowly adding a base (e.g., 50% aq. NaOH) until the pH is ~8-9. The desired 2,6-dichloro-4-methoxyaniline will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash with cold water and dry. For highest purity, recrystallize the solid from a suitable solvent like ethanol.
References
- Wang, H., Wen, K., Nurahmat, N., Shao, Y., Zhang, H., & Wei, C. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748. [Link]
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Google Patents. (2019). CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination.
- Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 94(11), 3891–3896. [Link]
- Mori, K., Waseda, K., & Akiyama, T. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16101-16105. [Link]
- Andrews, L. J., & Keefer, R. M. (1951). The Influence of Solvent on the Rate of Aromatic Chlorination. Journal of the American Chemical Society, 73(9), 4169–4172. [Link]
- Li, Y., Feng, J., & Li, Y. (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
- Crocker, H. P. (1973). US3754034A - Process for the nuclear chlorination of aromatic amines in the para position. Google Patents.
- Chemistry LibreTexts. (2020). 10.4: Electrophilic Aromatic Substitution.
- European Patent Office. (1996). EP0727412A2 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
- Carlson, R. E., & Lin, Y. C. (1986). Chlorination of benzidine and other aromatic amines an aqueous environments.
- LookChem. (n.d.). Purification of Aniline.
- Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution....
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. US3754034A - Process for the nuclear chlorination of aromatic amines in the para position - Google Patents [patents.google.com]
- 3. Chlorination of benzidine and other aromatic amines an aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Chloro-4-methoxyaniline
Welcome to our dedicated technical support center for the synthesis of 2-Chloro-4-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. As your virtual Senior Application Scientist, I will provide field-proven insights and evidence-based solutions to common challenges encountered during this synthesis, ensuring both scientific integrity and practical success.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries, most commonly involves the direct electrophilic chlorination of 4-methoxyaniline (p-anisidine). While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and over-reaction, leading to a mixture of products and purification challenges. The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups strongly activates the aromatic ring, making it susceptible to multiple chlorinations and directing the electrophile to both ortho and para positions relative to the activating groups.[1][2] This guide will dissect these challenges and provide robust, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing this compound?
A1: The most common and direct precursor is 4-methoxyaniline (also known as p-anisidine).[3] The synthesis involves the selective chlorination at the position ortho to the amino group.
Q2: Why is controlling the reaction temperature so critical?
A2: Electrophilic aromatic substitution reactions are highly sensitive to temperature. In the chlorination of activated anilines, lower temperatures (typically 0-5°C) are crucial for controlling the reaction rate and improving selectivity.[4] Elevated temperatures can lead to increased rates of side reactions, such as di- and tri-chlorination, resulting in a lower yield of the desired mono-chloro product.
Q3: What are the primary impurities I should expect?
A3: The most common impurities are the starting material (unreacted 4-methoxyaniline), the isomeric 3-chloro-4-methoxyaniline, and di-chlorinated products such as 2,6-dichloro-4-methoxyaniline. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, providing information on the relative amounts of starting material, product, and byproducts.[5]
Q5: What are the key safety precautions for this synthesis?
A5: this compound and its precursors can be harmful if swallowed, inhaled, or in contact with skin. The chlorinating agents used are often corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Refer to the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[6][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Solution |
| Incomplete Reaction | - Verify Reagent Activity: Ensure the chlorinating agent is not degraded. For example, sulfuryl chloride should be freshly distilled if its purity is in doubt. - Extend Reaction Time: Monitor the reaction closely by TLC. If the starting material is still present after the initial reaction time, consider extending it. However, be cautious as this may also lead to the formation of di-substituted products.[4] |
| Side Reactions (Over-chlorination) | - Strict Temperature Control: Maintain a low reaction temperature (0-5°C) using an ice bath.[4] - Precise Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. A large excess will significantly promote di- and tri-chlorination.[1] - Slow Addition of Chlorinating Agent: Add the chlorinating agent dropwise to the reaction mixture to maintain a low localized concentration. |
| Product Loss During Workup/Purification | - Optimize Extraction: Ensure the pH of the aqueous layer is basic during extraction with an organic solvent to keep the aniline product in its free base form, which is more soluble in organic solvents. - Careful Purification: If using column chromatography, select an appropriate solvent system to achieve good separation between the product and impurities. Recrystallization can also be an effective purification method, but solvent choice is critical to minimize product loss. |
Problem 2: Formation of Significant Amounts of Di-chlorinated Byproducts
This is a common issue due to the high activation of the aromatic ring.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for excessive di-chlorination.
Detailed Explanation:
-
Temperature and Stoichiometry: As emphasized, these are the primary factors. Even small deviations can significantly impact the product distribution.[4]
-
Milder Chlorinating Agents: If precise temperature and stoichiometry control are still insufficient, consider using a milder chlorinating agent such as N-chlorosuccinimide (NCS).[1]
-
Protecting Group Strategy: The high reactivity of the amino group can be temporarily masked by converting it to an amide (e.g., by acetylation). The acetyl group is still an ortho, para-director but is less activating than the amino group. After chlorination, the protecting group can be removed by hydrolysis to yield the desired product.[2]
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Solution |
| Similar Polarity of Product and Impurities | - Column Chromatography: Use a shallow gradient of a more polar solvent in your eluent system to improve separation. Sometimes, switching to a different solvent system (e.g., dichloromethane/hexanes instead of ethyl acetate/hexanes) can alter the elution order and improve resolution. - Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents (one in which the compound is soluble and one in which it is less soluble) often gives the best results. |
| Oily Product that Won't Crystallize | - Check for Residual Solvent: Ensure all extraction and chromatography solvents have been thoroughly removed under reduced pressure. - Trituration: Add a non-polar solvent (like hexanes) to the oil and stir or sonicate. This can often induce crystallization. - Seed Crystals: If you have a small amount of pure, solid product, adding a tiny crystal to the oil can initiate crystallization. |
Experimental Protocol: Chlorination of 4-Methoxyaniline
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
-
4-Methoxyaniline
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Chlorinating Agent: Add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred 4-methoxyaniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution while the flask is still in the ice bath. Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reaction Workflow Diagram
Sources
Technical Support Center: Preventing Oxidation of 2-Chloro-4-methoxyaniline During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of 2-Chloro-4-methoxyaniline. Due to its chemical structure, this aromatic amine is susceptible to oxidation, which can compromise sample integrity and impact experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of your materials.
The Challenge: Understanding the Oxidation of this compound
Aromatic amines, including this compound, are prone to oxidation when exposed to atmospheric oxygen.[1] This process is often accelerated by factors such as light, elevated temperatures, and the presence of metallic impurities. The primary site of oxidation is the amino group (-NH2), which can be converted into various colored products, leading to a noticeable change in the material's appearance from a white or light-colored solid to a yellow or brown liquid or solid.[1] This degradation not only changes the physical properties of the compound but also introduces impurities that can interfere with subsequent reactions and analyses.
The general mechanism involves the formation of radical intermediates, which can then polymerize or react further to form complex colored bodies. The presence of the electron-donating methoxy group and the amino group on the aromatic ring makes the compound particularly susceptible to oxidative processes.
Visualizing the Problem: Potential Oxidation Pathway
Caption: Factors contributing to the oxidation of this compound.
Troubleshooting Guide: Storage and Handling Issues
This section addresses specific problems you might encounter with this compound, providing probable causes and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Corrective Action(s) |
| Color Change (from white/off-white to yellow/brown) | Exposure to atmospheric oxygen. | 1. Implement Inert Gas Blanketing: Store the compound under an inert atmosphere like nitrogen or argon.[2][3][4][5] This displaces oxygen from the headspace of the container.[2][3][4][5] 2. Ensure Airtight Seal: Use high-quality septa or screw caps with PTFE liners. For frequent access, consider using specialized packaging like Sure/Seal™ bottles.[6] |
| Exposure to light (photodegradation). | 1. Use Amber Glassware: Store the compound in amber or opaque containers to block UV and visible light.[7] 2. Store in the Dark: Keep the container in a dark place, such as a cabinet or drawer. Some suppliers recommend keeping it in a dark place.[8] | |
| Elevated storage temperature. | 1. Controlled Room Temperature or Refrigeration: While some suppliers suggest room temperature storage[8], others recommend refrigeration (2-8°C)[9]. Follow the specific storage instructions on the product's safety data sheet (SDS) or certificate of analysis (CoA). Avoid temperature fluctuations.[10] | |
| Appearance of New Peaks in Analytical Data (HPLC, GC-MS) | Chemical degradation due to oxidation. | 1. Verify Storage Conditions: Confirm that the material has been stored according to the recommended inert atmosphere, light, and temperature protocols. 2. Analytical Confirmation: Use techniques like HPLC or GC-MS to identify and quantify impurities.[11] Compare the results with a fresh or properly stored standard. |
| Contamination from handling. | 1. Use Clean, Dry Equipment: Ensure all spatulas, glassware, and transfer equipment are scrupulously clean and dry before use.[6][12] Oven-drying glassware and cooling it under an inert gas stream is a best practice.[6][13] | |
| Inconsistent Experimental Results | Use of partially oxidized starting material. | 1. Purify the Material (if feasible): Depending on the nature of the impurities, purification via recrystallization or chromatography may be possible. However, this is often impractical for routine use. 2. Source Fresh Material: If significant degradation is suspected, it is best to use a fresh, unopened container of the reagent. |
| Solid Material Has Become a Pasty Liquid | Absorption of atmospheric moisture in conjunction with oxidation. | 1. Strict Exclusion of Moisture: Handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas.[7][13] 2. Use of Desiccants: For long-term storage of opened containers, consider placing them inside a desiccator containing a suitable drying agent. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for this compound?
A: There is some variation in recommendations. Some suppliers state room temperature is acceptable.[8] However, for enhanced long-term stability, refrigeration at 2-8°C is often recommended.[9] Always refer to the manufacturer's specific guidelines on the product label or technical documentation. It is crucial to prevent large temperature fluctuations.[10]
Q2: How can I tell if my this compound has oxidized?
A: The most obvious sign is a visual change in color, from its typical off-white or light yellow appearance to a more pronounced yellow, brown, or even dark liquid.[1] For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy can be used to detect the presence of impurity peaks that are not present in a fresh sample.
Q3: Is it necessary to use a glove box to handle this compound?
A: While a glove box provides the most secure inert environment, it is not always necessary for routine handling if proper air-sensitive techniques are employed.[7] Using a Schlenk line or simply flushing the container with a dry, inert gas like nitrogen or argon before and after dispensing can be effective.[10][12] For highly sensitive applications or long-term storage of opened containers, a glove box is the preferred method.[7][13]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A: While aromatic amines themselves can act as antioxidants in other systems, adding external antioxidants is generally not a standard practice for storing the pure compound.[14][15][16][17] The primary and most effective method of preservation is the strict exclusion of oxygen, light, and moisture. Adding another chemical could complicate downstream applications.
Q5: What is "inert gas blanketing" and how do I do it?
A: Inert gas blanketing (also known as padding) is the process of replacing the air in the headspace of a container with an inert gas like nitrogen or argon.[2][3][4][5] This creates a positive pressure of inert gas, preventing air and moisture from entering.[5]
-
For bottles with septa: Use a needle connected to a source of inert gas (e.g., a balloon or a Schlenk line) to gently introduce the gas into the bottle. Use another needle as an outlet to vent the displaced air. Remove the vent needle first, then the gas inlet needle to maintain a slight positive pressure.[10]
-
For screw-cap bottles: Briefly flush the headspace with a gentle stream of inert gas before sealing the cap tightly.
Visualizing the Solution: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting storage issues.
Experimental Protocols
Protocol 1: Proper Storage of a New Bottle of this compound
-
Inspection: Upon receipt, inspect the container for any damage to the seal. Note the initial color and appearance of the material.
-
Labeling: Record the date of receipt and the date the container is first opened on the label.
-
Inert Gas Overlay (Recommended): Before initial storage, it is good practice to flush the headspace of the new, unopened bottle with a dry, inert gas (nitrogen or argon) if the manufacturer's seal allows for it without contamination.
-
Storage Location: Place the sealed container in a dark, well-ventilated location. Store at the temperature recommended by the manufacturer (either controlled room temperature or 2-8°C).[8][9]
-
Documentation: Log the storage location and conditions in your laboratory inventory system.
Protocol 2: Dispensing this compound Using Air-Sensitive Techniques
-
Preparation:
-
Equilibration: If the reagent is stored in a refrigerator, allow the sealed container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture inside.[10]
-
Inert Atmosphere:
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas supply.
-
Puncture the septum with a second, wider-gauge needle to act as a vent.
-
Allow the inert gas to flush the headspace for 1-2 minutes to displace any air.
-
-
Dispensing:
-
Remove the vent needle.
-
Quickly remove the cap or septum and dispense the required amount of the solid using a clean, dry spatula.
-
Work quickly to minimize the time the material is exposed to the atmosphere.
-
-
Resealing and Storage:
-
Immediately after dispensing, flush the headspace of the reagent bottle with inert gas again.
-
Securely reseal the bottle. If using a septum, wrap it with electrical tape or Parafilm® M for an extra layer of protection.
-
Return the container to its designated dark, temperature-controlled storage location.
-
References
- Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1-10.
- Grokipedia. (n.d.). Tank blanketing.
- Pharmaffiliates. (n.d.). This compound.
- Air Products. (n.d.). Packaging, Inerting and Blanketing.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
- Process Online. (n.d.). BASICS OF TANK BLANKETING.
- Semantic Scholar. (n.d.). Bacterial degradation of monocyclic aromatic amines.
- PubChem. (n.d.). This compound.
- The Analyst. (1979). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products.
- ResearchGate. (2015). Bacterial degradation of monocyclic aromatic amines.
- Wikipedia. (n.d.). Tank blanketing.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
- National Center for Biotechnology Information. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17.
- National Institutes of Health. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
- Journal of Neurochemistry. (2003). Protective activity of aromatic amines and imines against oxidative nerve cell death.
- SpringerLink. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
- National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo.
- Asian Journal of Chemistry. (2014). Oxidation of Aniline using Different Reaction Pathways.
- ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution.
- Wikipedia. (n.d.). p-Anisidine.
- PubChem. (n.d.). This compound hydrochloride.
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- 1. p-Anisidine - Wikipedia [en.wikipedia.org]
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- 17. Protective activity of aromatic amines and imines against oxidative nerve cell death [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Chloro-4-methoxyaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methoxyaniline. It is designed to move beyond simple protocols, offering a troubleshooting framework and evidence-based optimization strategies to overcome common experimental hurdles. Our focus is on elucidating the causality behind procedural choices to empower you to adapt and refine your synthetic approach with confidence.
Introduction: Navigating the Synthesis of this compound
This compound is a key substituted aniline intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges related to regioselectivity, reaction control, and product purity. This document addresses the two most prevalent synthetic routes, providing detailed protocols, troubleshooting FAQs, and optimization tables to guide your experimental design.
The primary synthetic strategies involve either the direct, regioselective chlorination of a p-anisidine derivative or the reduction of a corresponding nitroaromatic precursor. The choice of route often depends on the availability of starting materials, scalability, and the specific functional group tolerance required for more complex applications.
Recommended Synthetic Pathways
Two principal routes are commonly employed for the laboratory and industrial-scale synthesis of this compound. Below is a high-level overview of these pathways.
Route A: Electrophilic Chlorination of 4-Methoxyacetanilide
This is a classic two-step approach that leverages the principles of electrophilic aromatic substitution.
-
Protection: The highly activating amino group of 4-methoxyaniline (p-anisidine) is first protected as an acetanilide. This serves a dual purpose: it moderates the reactivity of the aromatic ring to prevent over-chlorination and sterically hinders the position ortho to the nitrogen, favoring substitution at the desired position ortho to the methoxy group.
-
Chlorination: The resulting 4-methoxyacetanilide is subjected to electrophilic chlorination.
-
Deprotection: The acetyl group is hydrolyzed under acidic or basic conditions to yield the final product.
Route B: Reduction of 2-Chloro-4-nitroanisole
This route is advantageous if the nitroaromatic precursor is readily available. The reduction of a nitro group to an aniline is one of the most reliable transformations in organic synthesis.[4]
-
Synthesis of Precursor: The starting material, 2-chloro-4-nitroanisole, is typically prepared via nucleophilic aromatic substitution on 2,4-dichloro-1-nitrobenzene with sodium methoxide.
-
Reduction: The nitro group of 2-chloro-4-nitroanisole is reduced to an amine. A variety of reducing agents can be employed, from catalytic hydrogenation to metal/acid combinations.[5][6][7]
Visual Workflow of Synthetic Pathways
Caption: High-level workflows for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferable, Route A or Route B?
A1: The choice is context-dependent.
-
Route A (Chlorination) is often preferred in a laboratory setting when starting from the readily available 4-methoxyaniline (p-anisidine). It provides excellent control over regioselectivity due to the directing effects of the acetamido and methoxy groups. However, it involves more steps (protection/deprotection).
-
Route B (Reduction) is highly efficient and often more scalable, especially in industrial settings where the nitro precursor might be a bulk commodity. The reduction of nitroarenes is a very well-established and high-yielding reaction.[4] The primary consideration is the availability and cost of 2-chloro-4-nitroanisole.
Q2: For Route A, why is it necessary to protect the aniline as an acetanilide before chlorination?
A2: The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution. Attempting to chlorinate 4-methoxyaniline directly would likely lead to a mixture of products, including polychlorinated species and potential oxidation of the aniline. Converting the amine to an acetamide (-NHCOCH₃) moderates its activating effect, preventing over-chlorination and ensuring a cleaner, more predictable reaction outcome. The bulky acetamido group also provides steric hindrance, further enhancing the regioselectivity for chlorination at the position ortho to the methoxy group. A detailed procedure for the related nitration reaction, which follows the same principle, is available in Organic Syntheses.[8]
Q3: What is the best chlorinating agent for the chlorination of 4-methoxyacetanilide (Route A)?
A3: Several chlorinating agents can be used, each with its own advantages.
-
Sulfuryl chloride (SO₂Cl₂): Often a good choice for controlled, mono-chlorination of activated aromatic rings. The reaction can typically be run in a common aprotic solvent like dichloromethane (DCM) or chloroform at or below room temperature.
-
N-Chlorosuccinimide (NCS): A solid, easier-to-handle reagent than sulfuryl chloride or chlorine gas. It is often used with an acid catalyst in solvents like acetonitrile or acetic acid.
-
Chlorine gas (Cl₂): Highly effective but requires specialized equipment for safe handling. It is typically bubbled through a solution of the substrate in a solvent like acetic acid. A procedure for a similar chlorination using hydrochloric acid and sodium chlorate can be found in the literature.[9]
Q4: My reduction reaction (Route B) is slow or has stalled. What should I do?
A4: This is a common issue, particularly with catalytic hydrogenation.
-
Check the Catalyst: The catalyst (e.g., Pd/C, Pt/C) may be poisoned or deactivated. Common poisons include sulfur compounds, strong acids, or certain functional groups. Ensure your starting material and solvent are pure. If poisoning is suspected, the catalyst may need to be filtered and replaced.
-
Increase Hydrogen Pressure: For catalytic hydrogenation, increasing the H₂ pressure can significantly accelerate the reaction rate.
-
Switch Reducing Agents: If catalytic methods fail, consider chemical reduction. The Sn/HCl or Fe/HCl systems are robust and less susceptible to poisoning. Fe in the presence of a weak acid like ammonium chloride (NH₄Cl) is a milder and more environmentally friendly alternative that is highly effective for reducing nitroarenes.[4]
Q5: The final product is a dark oil or discolored solid. How can I purify it?
A5: Discoloration in anilines is often due to air oxidation, forming highly colored impurities.
-
Activated Carbon (Charcoal): Dissolve the crude product in a suitable organic solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a few minutes, then filter hot through a pad of Celite® or diatomaceous earth to remove the carbon and adsorbed impurities.
-
Recrystallization: This is the most effective method for purifying solid products. A mixed solvent system, such as ethanol/water or heptane/ethyl acetate, may be required to achieve good crystal formation.[10]
-
Column Chromatography: For persistent impurities or oily products, purification by silica gel chromatography is recommended. Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in chlorination step (Route A) | 1. Incomplete reaction. 2. Incorrect stoichiometry of the chlorinating agent. 3. Reaction temperature is too low. | 1. Monitor the reaction by TLC. If starting material persists, increase the reaction time or slightly elevate the temperature. 2. Ensure an accurate 1.0 to 1.1 molar equivalent of the chlorinating agent is used. Excess can lead to side products. 3. While low temperatures control side reactions, some systems may require gentle warming to proceed to completion. |
| Multiple spots on TLC after chlorination | 1. Over-chlorination (di-substituted product). 2. Formation of the 3-chloro isomer. 3. Incomplete acetylation (presence of chlorinated 4-methoxyaniline). | 1. Add the chlorinating agent slowly and maintain a low reaction temperature (0-5 °C) to improve selectivity.[11] 2. The directing effects strongly favor 2-chloro substitution. If the 3-chloro isomer is significant, verify the identity of your starting material. 3. Ensure the initial acetylation step went to completion before proceeding. |
| Incomplete reduction of the nitro group (Route B) | 1. Deactivated catalyst (catalytic hydrogenation). 2. Insufficient reducing agent (chemical reduction). 3. Low reaction temperature or pressure. | 1. Filter the reaction mixture and add fresh catalyst. Ensure solvents are free of potential catalyst poisons. 2. For metal/acid reductions, ensure a sufficient excess of the metal (typically 3-5 equivalents) is used. 3. For hydrogenation, increase H₂ pressure. For chemical reductions, gentle heating may be required to initiate or complete the reaction. |
| Presence of a dechlorinated byproduct | Use of overly harsh reduction conditions, particularly with palladium catalysts at high temperature or pressure.[12] | 1. Switch to a different catalyst, such as platinum on carbon (Pt/C), which is often less prone to causing dehalogenation. 2. Use a chemical reduction method like iron powder with ammonium chloride in aqueous ethanol, which is highly selective for the nitro group.[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Chlorination of 4-Methoxyacetanilide (Route A)
Step 1a: Acetylation of 4-Methoxyaniline
-
In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting aniline.
-
Pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with water, and dry to yield 4-methoxyacetanilide.
Step 1b: Chlorination of 4-Methoxyacetanilide
-
Suspend 4-methoxyacetanilide (1.0 eq) in glacial acetic acid in a flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the suspension to 10-15 °C in an ice-water bath.
-
Prepare a solution of sulfuryl chloride (1.05 eq) in a small amount of glacial acetic acid and add it dropwise to the suspension over 30-45 minutes, ensuring the temperature does not exceed 20 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the chlorinated product.
-
Collect the solid by vacuum filtration, wash with water, and dry. This yields crude 2-chloro-4-methoxyacetanilide.
Step 1c: Hydrolysis of 2-Chloro-4-methoxyacetanilide
-
To the crude 2-chloro-4-methoxyacetanilide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution by slowly adding a base (e.g., concentrated NaOH or NH₄OH solution) until the pH is ~8-9, which will precipitate the free amine.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis via Reduction of 2-Chloro-4-nitroanisole (Route B)
-
In a round-bottom flask, combine 2-chloro-4-nitroanisole (1.0 eq), ethanol, and water (e.g., in a 5:1 ratio).
-
Add ammonium chloride (NH₄Cl, 1.0 eq) and iron powder (Fe, 3.0-4.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling to control the reflux rate.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, cool the mixture slightly and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the this compound product.
Optimization Data Summary
| Parameter | Route A: Chlorination | Route B: Reduction |
| Starting Material | 4-Methoxyaniline | 2-Chloro-4-nitroanisole |
| Key Reagents | Acetic anhydride, SO₂Cl₂ (or NCS), HCl/NaOH | Fe powder, NH₄Cl (or Sn/HCl, H₂/Pd-C) |
| Typical Overall Yield | 65-80% | 85-95%[5] |
| Purity | Good to excellent after recrystallization. | Generally very high after workup. |
| Pros | • Excellent regiocontrol. • Readily available starting material. | • High yield and efficiency. • Fewer steps if precursor is available. • Robust and scalable reaction. |
| Cons | • Multi-step process (protection/deprotection). • Requires handling of corrosive chlorinating agents. | • Precursor may be less common or more expensive. • Catalytic methods can be sensitive to poisons. • Metal waste from chemical reduction. |
Mechanistic Insight: Regiocontrol in Electrophilic Chlorination
The success of Route A hinges on the directing effects of the substituents on the aromatic ring. Both the methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups are ortho-, para-directing activators.
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- 4. pubs.acs.org [pubs.acs.org]
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- 12. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
removal of isomeric impurities from 2-Chloro-4-methoxyaniline
Answering the user's request.## Technical Support Center: Purification of 2-Chloro-4-methoxyaniline
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of this compound. The presence of isomeric impurities is a common yet critical issue in synthetic chemistry, impacting reaction yields, downstream applications, and the integrity of final compounds. This document provides in-depth, experience-driven troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve high isomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?
The impurity profile largely depends on the synthetic route. A common method is the direct electrophilic chlorination of 4-methoxyaniline (p-anisidine). Due to the directing effects of the methoxy (-OCH₃) and amino (-NH₂) groups, chlorination can occur at multiple positions on the aromatic ring. The primary impurities are typically other positional isomers, such as:
-
3-Chloro-4-methoxyaniline: Often the most significant impurity from direct chlorination of 4-methoxyaniline.
-
4-Chloro-2-methoxyaniline: Can arise if the starting material is 2-methoxyaniline (o-anisidine).[1][2]
-
2-Chloro-6-methoxyaniline: Another possible isomer depending on reaction conditions.[3]
-
2-Chloro-5-methoxyaniline: A potential, though often less common, side product.
Q2: Why is the separation of these chloro-methoxyaniline isomers so challenging?
The difficulty arises from the significant similarity in their physicochemical properties. Isomers have the same molecular weight and formula (C₇H₈ClNO)[2][4], leading to very close boiling points, solubilities, and polarities. This makes conventional purification techniques like distillation and simple recrystallization often ineffective without careful optimization.[5] Standard chromatographic methods may also suffer from poor resolution and co-elution.
Q3: What should be my first approach to purification?
Fractional recrystallization is the most practical first step. While simple recrystallization may fail, fractional crystallization, which involves a series of carefully controlled crystallization and filtration steps, can exploit subtle differences in solubility. The key is selecting a solvent system where the solubility difference between the desired isomer and the impurities is maximized.
Q4: When is it necessary to move beyond recrystallization to chromatography?
You should consider chromatography when:
-
Recrystallization fails to improve purity to the desired level (>99%).
-
Multiple isomeric impurities are present, making selective crystallization difficult.
-
You are working on a small scale where material loss during multiple recrystallization steps is a concern. High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography are powerful techniques for separating compounds with very similar polarities.[6][7]
Q5: Can I use a chemical method to separate the isomers?
Yes, derivatization is a highly effective chemical strategy. By converting the aniline isomers into a different compound class (e.g., hydrochloride salts or amides), you can significantly alter their physical properties, particularly solubility.[8] Often, the hydrochloride salt of one isomer is substantially less soluble in a given solvent than the others, allowing for its selective precipitation. The purified salt can then be neutralized to recover the high-purity free aniline.
Isomer Properties Comparison
Understanding the physical properties of your target compound and its likely impurities is the foundation for designing an effective purification strategy.
| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Melting Point (°C) |
| This compound (Target) | 29242-84-0 | 157.60 | ~285 | N/A (Liquid at RT) |
| 4-Chloro-2-methoxyaniline | 93-50-5 | 157.60 | ~260 | N/A (Liquid at RT) |
| 2-Chloro-5-methoxyaniline | 2401-24-3 | 157.60 | N/A | 23 - 27 |
| 3-Chloro-4-methoxyaniline | 5345-54-0 | 157.60 | N/A | N/A |
| 5-Chloro-2-methoxyaniline | 95-03-4 | 157.60 | N/A | N/A |
Data compiled from various sources.[4][9][10][11]
Purification Strategy Workflow
This decision tree outlines a logical progression for tackling the purification of this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Problem: My fractional recrystallization isn't improving the isomeric ratio.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Inappropriate Solvent System | The solubilities of the isomers are too similar in the chosen solvent. For effective separation, one isomer must be significantly less soluble than the others at a given temperature. | 1. Screen alternative solvents: Test a range of solvents with varying polarities (e.g., isopropanol, toluene, heptane). 2. Use a binary solvent system: A combination like Ethanol/Water or Dichloromethane/Hexane can often provide the necessary solubility differential. Start by dissolving the crude product in the more soluble solvent at an elevated temperature and then slowly add the less soluble "anti-solvent" until turbidity appears, then cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling promotes co-precipitation rather than selective crystallization. The kinetic trapping of impurities within the crystal lattice prevents purification. | 1. Slow Cooling: Allow the solution to cool to room temperature slowly over several hours. 2. Insulate the Flask: Wrap the crystallization flask in glass wool or place it in a large Dewar flask to slow heat loss. 3. Stepwise Cooling: Cool to room temperature, then transfer to a 4°C refrigerator, and finally to a -20°C freezer if necessary, allowing equilibrium to be reached at each stage. |
| Solution is Supersaturated | If the initial concentration is too high, spontaneous nucleation of all isomers can occur, leading to poor selectivity. | Dilute the solution with more solvent before cooling. The goal is to be just below the saturation point of the major impurity at the crystallization temperature. |
Problem: My isomers are co-eluting during flash column chromatography.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Insufficient Stationary Phase Selectivity | Standard silica gel may not have enough resolving power to separate molecules with very similar polarities. The surface interactions are not distinct enough. | 1. Switch Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase C18 silica for preparative chromatography.[5] 2. Use High-Performance Flash Chromatography (HPFC): Smaller particle size columns offer significantly better resolution. |
| Eluent Polarity is Too High | A mobile phase that is too "strong" (polar) will move all compounds up the column quickly, preventing separation. Isomers need more time interacting with the stationary phase to resolve. | 1. Use a Weaker Eluent System: Start with a very non-polar mobile phase (e.g., 100% Hexane or Heptane) and increase the polarity very gradually. 2. Implement a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% Ethyl Acetate), use a very shallow one (e.g., 0% to 10% Ethyl Acetate over many column volumes). This is critical for isomer separation.[5] |
| Column is Overloaded | Loading too much material onto the column causes band broadening, which leads to the overlap of adjacent peaks. | As a rule of thumb, for difficult separations, the mass of crude material should be no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10g silica column). |
Detailed Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This protocol leverages the differential solubility of the isomeric hydrochloride salts. It is often highly effective when a major impurity is present.
Caption: Workflow for purification via hydrochloride salt formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound mixture in a minimal amount of a suitable organic solvent. Isopropanol or diethyl ether are good starting points.
-
Acidification: Cool the solution in an ice bath (0°C). While stirring vigorously, add a solution of HCl (e.g., concentrated HCl dropwise, or a saturated solution of HCl in diethyl ether) until the solution is strongly acidic (check with pH paper).
-
Precipitation: The hydrochloride salt of one isomer will often precipitate preferentially. Continue stirring in the ice bath for 30-60 minutes to maximize crystal growth.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
Purity Check: Analyze a small sample of the salt. If purity is not yet sufficient, the salt itself can be recrystallized.
-
Neutralization: Suspend the purified hydrochloride salt in water. Add a base (e.g., 1M NaOH solution) dropwise until the mixture is basic (pH > 10) and all the solid has dissolved, reforming the free aniline (which may appear as an oil or solid).
-
Extraction & Drying: Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
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- Reddit r/chemhelp.
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- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
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- ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline. [Link]
- MDPI.
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- 11. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-4-methoxyaniline
Welcome to the technical support guide for the purification of 2-Chloro-4-methoxyaniline (CAS: 29242-84-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity this compound. We will explore the causality behind experimental choices and provide validated protocols to ensure reliable outcomes.
Overview of Purification Challenges
This compound is a valuable substituted aniline intermediate in organic synthesis. However, its purification is often complicated by several factors inherent to its chemical nature and synthetic routes. Key challenges include:
-
Formation of Isomeric Impurities: Synthetic routes, particularly electrophilic chlorination of 4-methoxyaniline, can lead to the formation of regioisomers which often possess very similar physical properties, making separation difficult.
-
Color Body Formation: Like many anilines, this compound is susceptible to oxidation, leading to the formation of highly colored impurities. The material is known to darken during storage, indicating instability when exposed to air and light.[1]
-
Residual Starting Materials and Reagents: Incomplete reactions or inefficient work-ups can leave behind starting materials or reagents that must be removed.
-
Physical State: The compound is often described as a yellow to brown liquid or a low-melting solid, which can complicate handling and purification techniques like recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to prevent degradation?
A1: To minimize degradation and color formation, this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (approx. 4°C) and protected from light.[2][3] The material is known to darken over time, which is a sign of oxidative degradation.[1]
Q2: Why has my light-yellow sample of this compound turned dark brown?
A2: The darkening of your sample is a classic indicator of oxidation. Anilines are electron-rich aromatic compounds that are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat. This leads to the formation of complex, often polymeric, colored bodies. Proper storage is critical to maintain the integrity of the compound.[1]
Q3: What are the most reliable analytical methods for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable quantitative methods. A reverse-phase HPLC method, often using a C18 column with an acetonitrile/water mobile phase, is effective for separating the target compound from its isomers and other impurities.[4][5] GC, particularly with a mass spectrometry detector (GC-MS), is also excellent for identifying and quantifying volatile impurities.[6][7] For rapid, qualitative checks during a purification workflow, Thin Layer Chromatography (TLC) is indispensable.[4]
Q4: What is a typical purity level for commercially available this compound?
A4: Commercial grades of this compound are typically available in purities ranging from 95% to ≥98%.[2] For applications requiring higher purity, further purification in the lab is often necessary.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Problem: My product remains colored (yellow to brown) even after initial purification.
-
Probable Cause: The color is due to persistent, highly conjugated oxidative impurities that are often polar. These may co-purify with the product in some systems.
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes and then perform a hot filtration through a pad of Celite® to remove the charcoal and the adsorbed impurities. Caution: Activated charcoal can adsorb the desired product, potentially lowering the yield, so use it sparingly.[4]
-
Column Chromatography: If charcoal treatment is insufficient, silica gel chromatography is often effective. The polar, colored impurities typically adhere strongly to the silica, allowing the less polar product to be eluted.
-
Acid-Base Extraction: An acid wash during the workup can help remove basic, colored impurities.
-
Problem: My product "oils out" instead of forming crystals during recrystallization.
-
Probable Cause: This common issue, where the compound separates as a liquid instead of a solid, can be caused by several factors:
-
The boiling point of the chosen solvent is higher than the melting point of your compound (or the impurity-depressed melting point of the mixture).
-
A high concentration of impurities is present, significantly depressing the melting point.
-
-
Solution:
-
Change Solvent System: Select a solvent or solvent pair with a lower boiling point.[4]
-
Reduce Solution Concentration: Add more hot solvent to ensure the compound does not come out of solution above its melting point.
-
Seed the Solution: Introduce a pure crystal of this compound to the cooled solution to induce nucleation.[4]
-
Preliminary Purification: If the crude material is very impure, first perform an acid-base extraction or a rapid column chromatography pass to remove the bulk of impurities, then attempt recrystallization.[4]
-
Problem: I have poor separation between my product and an impurity during column chromatography.
-
Probable Cause: The impurity is likely an isomer (e.g., 4-Chloro-2-methoxyaniline) with very similar polarity to the desired product. The chosen mobile phase (eluent) does not provide sufficient resolution.
-
Solution:
-
Optimize the Mobile Phase: Use TLC to systematically test different solvent systems. A less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes) will cause all compounds to move slower, often increasing the separation between spots.
-
Use a Longer Column: Increasing the length of the silica gel bed can improve the separation of closely eluting compounds.
-
Check Column Loading: Overloading the column with too much crude material is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
-
Problem: The yield of my purified product is unexpectedly low.
-
Probable Cause:
-
Recrystallization: Too much solvent was used, or the product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.[4]
-
Column Chromatography: The product is still on the column (requires a more polar eluent), or the compound is unstable on silica gel.
-
Extractions: The pH was not adequately adjusted during acid-base extractions, leading to incomplete partitioning into the desired layer.
-
-
Solution:
-
Recrystallization: Concentrate the mother liquor (filtrate) and cool it again to obtain a second crop of crystals. For hot filtration, use a pre-heated funnel to prevent premature crystallization.[4]
-
Column Chromatography: After your main product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to see if any remaining product is recovered.
-
Extractions: Use a pH meter or pH paper to confirm the aqueous layer is sufficiently acidic (pH < 2) or basic (pH > 10) at each step. Perform multiple extractions with smaller volumes of solvent rather than one large extraction.
-
Physicochemical Data for Separation Strategy
Developing a robust purification strategy requires understanding the properties of the target compound and potential impurities. Isomeric byproducts are a primary concern.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 29242-84-0 | 157.60 | Yellow to Brown Liquid/Solid[8] |
| 4-Chloro-2-methoxyaniline | 93-50-5 | 157.60 | Solid[9] |
| 3-Chloro-4-methoxyaniline | 5345-54-0 | 157.60 | Solid[5] |
| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | 123.15 | Solid |
The subtle structural differences between these isomers lead to small but often exploitable differences in polarity, which is the key to their separation by chromatography.
Visualization of Workflows
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification outcomes.
Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is excellent for removing non-basic organic impurities and some baseline-colored material from the crude product.
-
Dissolution: Dissolve the crude this compound (10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (200 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (2 x 100 mL). The amine product will move into the aqueous layer as the hydrochloride salt.[10] Combine the aqueous layers.
-
Organic Impurity Removal: Wash the combined acidic aqueous layers with DCM (50 mL) to remove any remaining neutral or acidic impurities. Discard the organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 6 M sodium hydroxide solution with stirring until the pH is >10 (confirm with pH paper). The free amine will precipitate or form an oil.
-
Product Extraction: Extract the free amine back into an organic solvent (DCM or ethyl acetate, 3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
This is the most effective method for separating isomeric impurities.
-
TLC Analysis: Determine an appropriate mobile phase using TLC. Start with a mixture of Hexane:Ethyl Acetate (e.g., 9:1). The ideal system should give the product an Rf value of approximately 0.3.[4]
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc). Pour the slurry into a column and allow it to pack uniformly under positive pressure. Add a layer of sand on top.
-
Sample Loading: Dissolve the crude product (max 1 g for a 30 g column) in a minimal amount of DCM or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the column.
-
Elution: Begin eluting with the non-polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to speed up the elution of the product.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp.
- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
- Google Patents. (1992). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- SIELC Technologies. (2018). 2-Chloro-4-anisidine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. 29242-84-0|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-4-anisidine | SIELC Technologies [sielc.com]
- 6. epa.gov [epa.gov]
- 7. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 8. This compound | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 10. This compound hydrochloride | C7H9Cl2NO | CID 24181151 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with coloration issues in 2-Chloro-4-methoxyaniline product
Welcome to the Technical Support Center for 2-Chloro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common coloration issues encountered with this compound. By understanding the underlying chemical principles, you can ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, which should be a light-colored solid, has developed a yellow to brown or even reddish-brown color. What is causing this?
A1: The discoloration of this compound is primarily due to oxidation. Aromatic amines are susceptible to air oxidation, a process that is often accelerated by exposure to light and heat.[1] This oxidation leads to the formation of highly colored impurities, such as nitroso and nitro compounds, as well as complex polymeric byproducts.[2][3]
Q2: Can impurities from the synthesis process cause coloration?
A2: Yes. Residual starting materials, byproducts from side reactions (e.g., isomers, over-chlorinated species), or residual reagents can contribute to the initial color of the product.[4] For instance, if the synthesis involves nitration and reduction steps, residual nitro-aromatic compounds, which are often yellow, can be a source of color.
Q3: How does storage affect the color and purity of this compound?
A3: Improper storage is a significant factor in discoloration. Exposure to air (oxygen) and light can initiate and accelerate the oxidation process.[5] It is recommended to store this compound in a tightly sealed, amber glass container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[6] Some suppliers recommend refrigeration (4°C) to slow down degradation.[6]
Q4: Is the coloration issue purely cosmetic, or does it impact the reactivity and purity of the compound?
A4: The coloration is a direct indicator of impurity formation. These impurities can interfere with subsequent reactions, leading to lower yields, unexpected side products, and difficulties in purification. For applications in drug development and other high-purity fields, using discolored this compound without purification is not recommended.
Troubleshooting Guide
This section provides a systematic approach to identifying the cause of coloration and implementing effective solutions.
Visualizing the Problem: Degradation Pathways
The primary cause of coloration is the oxidation of the amine group. The following diagram illustrates the potential degradation pathway.
Caption: Oxidation pathway of this compound leading to colored impurities.
Step 1: Purity Assessment - Identifying the Culprits
Before attempting purification, it is crucial to assess the purity of your this compound and identify the nature of the colored impurities.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Observations for Impure Sample |
| Thin Layer Chromatography (TLC) | Quick purity check and to determine appropriate solvent systems for column chromatography. | Multiple spots, with colored impurities often having different Rf values than the main product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of closely related impurities.[7][8] | Additional peaks corresponding to impurities, which may be identified using a photodiode array (PDA) detector based on their UV-Vis spectra. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities.[9][10] | Detection of oxidation byproducts and other volatile organic impurities. Mass spectra can help in the structural elucidation of these impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the main compound and identification of major impurities. | Unidentified peaks in the aromatic or aliphatic regions, or a complex baseline, may indicate the presence of impurities. |
Step 2: Purification Protocols
Based on the nature of the impurities and the required purity level, select one of the following purification methods.
Protocol 1: Recrystallization with Activated Charcoal Treatment
This is often the most effective method for removing colored impurities.[4][11]
Principle: The desired compound and impurities are dissolved in a hot solvent. The colored impurities have a high affinity for the large surface area of activated charcoal and are adsorbed onto it. The pure compound remains in solution and crystallizes upon cooling.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Potential solvents include ethanol, methanol, or toluene.
-
Dissolution: In a fume hood, dissolve the colored this compound in a minimum amount of the hot solvent.
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w of the solute) to the hot solution.
-
Heating: Gently heat the mixture for 5-10 minutes to ensure maximum adsorption of impurities. Avoid prolonged boiling, which could lead to solvent loss and premature crystallization.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal. Preheating the funnel and receiving flask is crucial to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Vacuum Distillation
This method is suitable for separating the thermally stable this compound from non-volatile or polymeric impurities.[11]
Principle: Under reduced pressure, the boiling point of the compound is lowered, allowing it to be distilled at a temperature below its decomposition point. High-boiling colored impurities remain in the distillation flask.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Drying Agent: It can be beneficial to add a drying agent like potassium hydroxide (KOH) to the distillation flask to remove moisture and neutralize any acidic impurities.[12]
-
Distillation: Heat the flask gently in an oil bath. Collect the fraction that distills at the expected boiling point under the applied pressure. The pure product should be colorless.
-
Collection: Collect the distilled product in a receiver flask cooled with an ice bath.
Protocol 3: Conversion to Hydrochloride Salt
This technique is effective for removing non-basic colored impurities.[11]
Principle: The basic aniline is converted to its hydrochloride salt, which is often a stable, crystalline solid. Non-basic impurities can be washed away with an organic solvent. The pure aniline is then regenerated by basification.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the impure aniline in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in an appropriate solvent) until precipitation of the hydrochloride salt is complete.
-
Isolation and Washing: Collect the salt by filtration and wash it with a non-polar organic solvent to remove colored, non-basic impurities.
-
Regeneration: Suspend the purified salt in water and add a base (e.g., sodium hydroxide or sodium carbonate solution) until the solution is alkaline.
-
Extraction: Extract the liberated free aniline with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing coloration issues with this compound.
Caption: A step-by-step workflow for troubleshooting and purifying discolored this compound.
References
- Sarthaks eConnect. (2023, August 8). Oxidation of amines. Sarthaks eConnect. [Link]
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- ScienceMadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. ScienceMadness.org. [Link]
- Allen. (n.d.). Aniline is usually purified by. Allen. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. [Link]
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
- U.S. Environmental Protection Agency. (1984, February).
- MDPI. (n.d.).
Sources
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- 2. sciencemadness.org [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chemscene.com [chemscene.com]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Enhancing the Solubility of 2-Chloro-4-methoxyaniline for Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions for overcoming the solubility challenges associated with 2-Chloro-4-methoxyaniline in various reaction setups. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aniline with a moderate degree of polarity. Its solubility is governed by the interplay of its functional groups: the basic amino group, the polar methoxy group, the aromatic ring, and the chloro substituent. Generally, it exhibits limited solubility in water but is soluble in many common organic solvents.[1][2] The hydrophobic benzene ring and the chloro group tend to decrease aqueous solubility.[3]
Q2: I'm struggling to dissolve this compound in my reaction solvent. What is the first thing I should try?
A2: The initial and often most effective approach is to gently heat the mixture. For many organic compounds, solubility increases with temperature.[4] If heating alone is insufficient or not suitable for your reaction conditions, a systematic solvent screening is recommended, guided by the "like dissolves like" principle.
Q3: Can I use an acid to improve the solubility of this compound?
A3: Absolutely. This is a highly effective technique, particularly for improving solubility in polar protic solvents, including water. As an aniline derivative, this compound is basic and will react with an acid (like hydrochloric acid) to form the corresponding anilinium salt.[5][6] This salt is an ionic compound and is significantly more soluble in water and other polar solvents than the free base.[5][7] This is a common strategy for reactions conducted in aqueous media, such as diazotizations.
Q4: Are there any common solvent mixtures (co-solvents) that work well for substituted anilines?
A4: Yes, using a co-solvent system is a powerful method to fine-tune the polarity of the reaction medium.[4] For substituted anilines, common and effective mixtures include ethanol/water, acetone/water, and for less polar systems, heptane/ethyl acetate or dichloromethane/heptane.[4] The addition of a miscible polar solvent like ethanol can often enhance the solubility of anilines in water.[5]
Troubleshooting Guide: Overcoming Solubility Issues in Your Reaction
Issue 1: The starting material is not dissolving in the chosen solvent at room temperature.
The primary challenge is often a mismatch between the polarity of this compound and the solvent.
Caption: Decision workflow for initial solubility troubleshooting.
Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | The amino and methoxy groups can participate in hydrogen bonding with the solvent.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | The molecule's polarity is well-matched with these solvents, facilitating dissolution through dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective for a wide range of organic compounds with moderate polarity. |
| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the aniline interacts favorably with aromatic solvents. Solubility may require heating. |
| Non-Polar | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity from the amine and methoxy groups limits solubility in non-polar aliphatic solvents. |
| Aqueous | Water | Sparingly Soluble | The hydrophobic aromatic ring and chloro group outweigh the hydrogen bonding potential of the amine and methoxy groups.[3] |
Advanced Solubility Enhancement Protocols
Protocol 1: In-Situ Salt Formation for Aqueous Reactions (e.g., Diazotization)
This protocol leverages the basicity of the aniline to dramatically increase its solubility in aqueous acid, a common requirement for diazotization reactions.[10]
Principle: The lone pair of electrons on the aniline nitrogen acts as a Lewis base, accepting a proton from a strong acid to form a water-soluble anilinium salt.[5][6]
Caption: Workflow for aqueous solubilization via salt formation.
Detailed Steps:
-
Suspension: In a reaction vessel equipped with a stirrer and a thermometer, suspend this compound (1.0 eq) in water or a dilute acid solution.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath. This is critical for controlling the exothermic protonation and for the stability of the subsequent diazonium salt.
-
Acidification: Slowly add concentrated hydrochloric acid (typically 2.5-3.0 eq) dropwise while maintaining the low temperature.
-
Dissolution: Continue stirring until all the solid has dissolved, resulting in a clear solution of 2-chloro-4-methoxyanilinium chloride.
-
Reaction: The now fully dissolved starting material is ready for the subsequent reaction step.
Protocol 2: Co-Solvent System for Reactions in Organic Media (e.g., Buchwald-Hartwig Amination)
For reactions incompatible with protic or highly polar solvents, a co-solvent approach can be effective. Typical solvents for Buchwald-Hartwig aminations include toluene or THF.[11]
Principle: If this compound has poor solubility in the primary non-polar solvent (e.g., toluene), adding a small amount of a more polar, miscible co-solvent (e.g., THF or 1,4-dioxane) can disrupt the crystal lattice and solvate the polar functional groups, improving overall solubility.
Detailed Steps:
-
Initial Attempt: Add this compound to the primary reaction solvent (e.g., toluene) in the reaction flask.
-
Heating: While stirring, heat the mixture to the intended reaction temperature (or slightly below) to assess thermal solubility.
-
Co-solvent Addition: If the solid persists, add a polar aprotic co-solvent like THF or 1,4-dioxane dropwise until the solid dissolves. Start with a small volume (e.g., 5-10% of the total solvent volume).
-
Equilibration: Allow the mixture to stir at temperature for several minutes to ensure complete dissolution before adding other reagents.
-
Record Ratio: Note the final solvent ratio for reproducibility in future experiments.
References
- ChemBK. 4-methoxyaniline - Physico-chemical Properties. [Link]
- University of Rochester, Department of Chemistry.
- Reddit. Go-to recrystallization solvent mixtures : r/Chempros. (2023-02-19). [Link]
- Quora.
- PubChem. 2-Chloro-p-toluidine. [Link]
- NCERT. Amines. [Link]
- PubChem. This compound. [Link]
- Alachem Co., Ltd. 29242-84-0 | this compound. [Link]
- Google Patents.
- PubChem. This compound hydrochloride. [Link]
- PubChem. 5-Chloro-2-methoxyaniline. [Link]
- Chemistry LibreTexts.
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- 5. This compound | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | C7H9Cl2NO | CID 24181151 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Chloro-4-methoxyaniline in Acidic Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxyaniline. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability challenges of this compound in acidic environments. Our goal is to equip you with the scientific rationale and practical steps to anticipate and mitigate potential issues in your experiments.
Introduction: The Chemical Nuances of this compound in Acid
This compound is a substituted aniline derivative with a unique electronic profile. The interplay between the electron-donating methoxy group (+M effect) and the electron-withdrawing chloro group (-I, +M effects), along with the basic amino group, dictates its reactivity and stability, particularly in acidic media. In the presence of acid, the primary amine is readily protonated to form the corresponding anilinium ion. This protonation is a critical first step that can trigger a cascade of stability issues, including oxidative polymerization and, to a lesser extent, hydrolysis. Understanding these potential degradation pathways is paramount for ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common stability-related questions and provide actionable troubleshooting guidance.
FAQ 1: My solution of this compound in acidic media is turning dark (e.g., brown, black). What is happening and how can I prevent it?
Answer: The dark discoloration you are observing is a strong indicator of oxidative polymerization . Anilines, especially in acidic conditions, are susceptible to oxidation, which can lead to the formation of colored, polymeric materials.[1][2][3][4]
Causality:
-
Protonation and Activation: In acidic media, the amino group of this compound is protonated to form the anilinium ion. While this deactivates the ring towards electrophilic substitution, it can also facilitate oxidation.
-
Oxidation to Radical Cations: The anilinium ion can be oxidized (by air, trace metal impurities, or other oxidizing agents in your reaction mixture) to form a radical cation.
-
Polymerization: These radical cations are highly reactive and can couple with other aniline molecules or their radical cations, initiating a chain reaction that leads to the formation of polyaniline-like structures. These polymers are often highly colored.[1][2] The presence of both an electron-donating group (methoxy) and a halogen (chloro) can influence the rate and nature of this polymerization.
Troubleshooting Guide:
-
Deoxygenate Your Solvents: Before dissolving the this compound, thoroughly degas your acidic solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes.
-
Maintain an Inert Atmosphere: Conduct your experiment under a blanket of nitrogen or argon to prevent atmospheric oxygen from initiating oxidation.
-
Use Fresh, High-Purity Reagents: Ensure your this compound and the acid used are of high purity. Trace metal impurities can catalyze oxidation reactions.
-
Control the Temperature: Perform your reaction at the lowest temperature compatible with your experimental goals. Higher temperatures can accelerate the rate of oxidation and polymerization.
-
Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., hydroquinone, BHT) may be necessary to inhibit polymerization, provided it does not interfere with your downstream application.
Experimental Protocol: Monitoring for Oxidative Degradation
A simple way to monitor for the onset of oxidative degradation is through UV-Vis spectroscopy.
-
Prepare a dilute solution of this compound in your acidic medium of choice in a quartz cuvette.
-
Immediately record the initial UV-Vis spectrum.
-
Monitor the spectrum over time. The appearance and growth of new absorption bands in the visible region (typically > 400 nm) are indicative of the formation of colored degradation products.
FAQ 2: I suspect my this compound is degrading, but the solution remains colorless. What other degradation pathways are possible?
Answer: While oxidative polymerization is a common and visually obvious degradation pathway, other, more subtle degradation mechanisms can occur in acidic media. One such possibility is the acid-catalyzed cleavage of the methoxy ether bond .[5][6][7][8][9]
Causality:
-
Protonation of the Ether Oxygen: The oxygen atom of the methoxy group can be protonated by a strong acid, converting the methoxy group into a better leaving group (methanol).
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., a halide ion from the acid) can then attack the methyl group (SN2 mechanism) or the aromatic ring (less likely), leading to the cleavage of the ether bond.[5][6] The product of this reaction would be 2-chloro-4-aminophenol.
Troubleshooting Guide:
-
Choice of Acid: The strength and nucleophilicity of the acid's conjugate base play a role. Strong, non-nucleophilic acids (e.g., sulfuric acid in some contexts) might favor other reactions, while hydrohalic acids (HBr, HI) are known to be effective for ether cleavage.[7][9] Consider using an acid with a less nucleophilic counter-ion if ether cleavage is a concern.
-
Temperature Control: Ether cleavage is often accelerated at higher temperatures. Maintaining a lower reaction temperature can help minimize this side reaction.
-
Reaction Time: Prolonged exposure to strong acidic conditions increases the likelihood of ether cleavage. Minimize the reaction time as much as possible.
Experimental Protocol: Analysis of Potential Hydrolysis Products by HPLC-MS
To investigate the presence of the potential hydrolysis product, 2-chloro-4-aminophenol, a stability-indicating HPLC-MS method can be developed.
-
Forced Degradation Study:
-
Prepare a solution of this compound in your acidic medium (e.g., 1 M HCl).
-
Heat the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).
-
Prepare a control sample stored at low temperature in the same medium.
-
-
HPLC-MS Analysis:
-
Analyze both the stressed and control samples by reverse-phase HPLC with mass spectrometric detection.
-
Monitor for the appearance of new peaks in the chromatogram of the stressed sample.
-
Specifically, look for a peak with a mass-to-charge ratio corresponding to the protonated 2-chloro-4-aminophenol.
-
| Compound | Molecular Weight | Expected [M+H]⁺ |
| This compound | 157.60 g/mol | 158.04 |
| 2-Chloro-4-aminophenol | 143.57 g/mol | 144.02 |
| Table 1: Molecular weights and expected protonated molecular ions for monitoring potential hydrolysis. |
FAQ 3: Can the chloro group be displaced in acidic media?
Answer: Nucleophilic aromatic substitution of a chloro group on an aniline ring is generally difficult under typical acidic conditions. The aromatic ring is electron-rich, and the protonated amino group is strongly deactivating, making the ring less susceptible to nucleophilic attack. While not a primary stability concern under most experimental conditions, it is a possibility under very harsh conditions or in the presence of specific catalysts.
Visualizing Degradation Pathways and Troubleshooting
To aid in understanding the potential stability issues and the troubleshooting workflow, the following diagrams are provided.
Caption: Potential degradation pathways of this compound in acidic media.
Caption: A workflow for troubleshooting stability issues with this compound.
Summary of Best Practices for Handling this compound in Acidic Media
| Parameter | Recommendation | Rationale |
| Atmosphere | Conduct experiments under an inert atmosphere (N₂ or Ar). | To prevent oxidative polymerization. |
| Solvents | Use deoxygenated solvents. | To remove dissolved oxygen which can initiate oxidation. |
| Reagent Purity | Use high-purity this compound and acids. | To minimize trace metal catalysts for oxidation. |
| Temperature | Maintain the lowest feasible temperature for the reaction. | To reduce the rate of all potential degradation reactions. |
| Reaction Time | Keep the duration of exposure to acidic conditions as short as possible. | To minimize the extent of time-dependent degradation. |
| Monitoring | Utilize analytical techniques like HPLC-MS to monitor for the appearance of degradation products. | To proactively identify and quantify stability issues. |
| Table 2: Best practices for ensuring the stability of this compound in acidic media. |
By understanding the underlying chemical principles of its instability and implementing these preventative and troubleshooting measures, you can significantly improve the reliability and success of your experiments involving this compound in acidic environments.
References
- Stejskal, J., & Gilbert, R. G. (2002). Polyaniline. Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867.
- Syed, A. A., & Dinesan, M. K. (1991).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- MacDiarmid, A. G., Chiang, J. C., Richter, A. F., & Epstein, A. J. (1987). Polyaniline: a new concept in conducting polymers. Synthetic Metals, 18(1-3), 285-290.
- Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: polyaniline. Progress in Polymer Science, 23(8), 1443-1484.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Klaning, U. K. (1965). The Acid-Catalyzed Hydrolysis of Substituted Anilides. Acta Chemica Scandinavica, 19, 1513-1522.
- Burke, S. D., & Danishefsky, S. J. (1983). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. John Wiley & Sons.
- Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers. Synthesis, 1983(04), 249-282.
- Bak, R. R., & Smallridge, A. J. (2003). The effect of ortho-substituents on the basicity of anilines.
- Loudon, G. M., & Parise, J. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Scifinder. (n.d.). CAS RN 29242-84-0. American Chemical Society. (Requires subscription)
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Larock, R. C. (1999).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Sources
- 1. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
avoiding over-chlorination in the synthesis of 2-Chloro-4-methoxyaniline
A Guide to Achieving High Selectivity and Avoiding Over-Chlorination
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the electrophilic chlorination of 4-methoxyaniline. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthesis, with a primary focus on preventing the formation of dichlorinated and other over-chlorinated byproducts.
The Core Challenge: Taming a Highly Activated Ring
The synthesis of this compound involves a classic electrophilic aromatic substitution. The starting material, 4-methoxyaniline (p-anisidine), presents a significant synthetic challenge. Its aromatic ring is highly activated by two potent electron-donating groups: an amino (-NH₂) and a methoxy (-OCH₃). Both are ortho-, para-directing groups. This high electron density makes the ring extremely susceptible to electrophilic attack, not just once, but multiple times, leading to a common and frustrating problem: over-chlorination.[1]
The primary goal is to selectively introduce a single chlorine atom at the C2 position (ortho to the amino group). However, the desired mono-chlorinated product is itself an activated aromatic system, making it a prime candidate for a second chlorination, typically yielding 2,6-dichloro-4-methoxyaniline. This guide provides strategies to control this reactivity and maximize the yield of your target molecule.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My final product is a mixture containing significant amounts of a dichlorinated impurity. How can I prevent this?
Answer: This is the most common issue and stems directly from the high reactivity of the aniline ring. The formation of 2,6-dichloro-4-methoxyaniline occurs when the initially formed this compound undergoes a second electrophilic substitution.
Probable Causes & Corrective Actions:
| Probable Cause | Scientific Rationale | Corrective Action |
| Excess Chlorinating Agent | A stoichiometric excess of the chlorinating agent (e.g., SO₂Cl₂) ensures that once the desired product forms, there is still an active electrophile present to react with it. | Control Stoichiometry: Use a precise molar equivalent of the chlorinating agent, or only a very slight excess (e.g., 1.0 to 1.1 equivalents). Titrate your chlorinating agent if its purity is uncertain. |
| High Reaction Temperature | Higher temperatures increase the reaction rate non-selectively. The activation energy barrier for the second chlorination is easily overcome, leading to the dichloro-product. | Lower the Temperature: Conduct the reaction at low temperatures (e.g., 0 °C to -15 °C). This moderates the reaction rate and enhances selectivity for mono-substitution.[2] |
| Rapid Reagent Addition | Adding the chlorinating agent too quickly creates localized areas of high concentration, promoting multiple chlorinations on a single molecule before the reagent has dispersed. | Slow, Controlled Addition: Add the chlorinating agent dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This maintains a low, steady concentration of the electrophile. |
Question 2: The reaction is very sluggish or stalls, resulting in a low yield of the desired product.
Answer: While controlling reactivity is key, over-suppressing it can lead to incomplete conversion of the starting material.
Probable Causes & Corrective Actions:
| Probable Cause | Scientific Rationale | Corrective Action |
| Reaction Temperature is Too Low | While low temperatures are good for selectivity, an excessively low temperature may not provide enough thermal energy to overcome the activation energy of the first chlorination. | Optimize Temperature: If the reaction is clean but incomplete, try raising the temperature slightly (e.g., from -15 °C to -5 °C or 0 °C). Monitor closely by TLC or GC-MS to ensure over-chlorination does not begin. |
| Poor Reagent Quality | Chlorinating agents like sulfuryl chloride can decompose upon storage, especially if exposed to moisture.[3] This reduces their effective concentration. | Use High-Purity Reagents: Use a fresh bottle of the chlorinating agent or purify it before use. Ensure all solvents are anhydrous, as water can react with the chlorinating agent and the reaction intermediates. |
| Inadequate Mixing | In a heterogeneous or viscous reaction mixture, poor stirring can prevent the reagents from interacting effectively. | Ensure Efficient Stirring: Use an appropriately sized stir bar and a stir plate with sufficient power to maintain a homogeneous suspension or solution throughout the addition process. |
Question 3: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance instead of a clean product.
Answer: Dark discoloration and polymerization are classic signs of aniline oxidation.[1] The electron-rich nature of anilines makes them susceptible to oxidation, which can be initiated by strong electrophiles or acidic conditions.
Probable Causes & Corrective Actions:
| Probable Cause | Scientific Rationale | Corrective Action |
| Oxidation of the Aniline | The highly activated aniline ring can be oxidized by the chlorinating agent or by air, especially under harsh conditions, leading to complex, colored polymeric byproducts.[4] | Inert Atmosphere & Purified Reagents: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure throughout the experiment. Ensure the starting aniline is pure; distillation may be necessary if it is discolored. |
| Highly Acidic Byproducts | Reagents like sulfuryl chloride produce HCl and SO₂ as byproducts, which can catalyze polymerization.[3] | Consider a Milder Reagent: Switch to N-Chlorosuccinimide (NCS). NCS is a solid, easier to handle, and its byproduct, succinimide, is less aggressive and easily removed with an aqueous wash.[5][6] |
| Post-Workup Oxidation | The product itself can oxidize upon exposure to air, especially if residual acid is present. | Prompt and Thorough Workup: Quench the reaction promptly upon completion. During workup, neutralize acidic byproducts with a base wash (e.g., saturated sodium bicarbonate solution) and minimize the product's exposure to air and light. |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for this synthesis: Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)?
A1: The choice depends on a trade-off between reactivity and handling.
-
Sulfuryl Chloride (SO₂Cl₂): This is a highly reactive and effective liquid chlorinating agent.[7] It often gives good yields but its high reactivity makes over-chlorination a significant risk if conditions are not strictly controlled. It is also corrosive and releases toxic gaseous byproducts (HCl and SO₂), requiring careful handling in a fume hood.[3]
-
N-Chlorosuccinimide (NCS): NCS is a crystalline solid that is much easier and safer to handle.[3] It is a milder chlorinating agent, which inherently provides better selectivity against over-chlorination.[5][6] The reaction may be slower and sometimes requires gentle heating or a catalyst, but the improved selectivity and cleaner reaction profile often make it the superior choice for highly activated substrates like 4-methoxyaniline.[8]
Q2: Why is protecting the amino group as an acetanilide a recommended strategy?
A2: Protecting the amino group is a robust strategy to fundamentally solve the over-chlorination problem. The amino group is a powerful activating group. By converting it to an acetamido group (-NHCOCH₃) via acetylation, you significantly moderate its activating effect.[1] This "tamed" substrate is much less prone to over-chlorination. The chlorination of the resulting acetanilide proceeds with much higher selectivity. The protecting group can then be easily removed by acid or base hydrolysis to yield the desired this compound.[1] While this adds two steps to the synthesis (protection and deprotection), the dramatic increase in selectivity and yield often makes it the most efficient overall route.
Q3: How do I effectively monitor the reaction to know when it's complete?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Setup: Spot the starting material (4-methoxyaniline), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Eluent: A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v).
-
Monitoring: As the reaction proceeds, you will see the spot corresponding to the starting material diminish and a new spot for the product appear. The product, being more non-polar than the starting aniline, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible. This prevents you from running the reaction for too long, which could encourage side reactions.
Experimental Protocols & Workflows
Visualization of Troubleshooting Logic
The following diagram outlines the decision-making process when encountering common issues in the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Protocol 1: Direct Chlorination with N-Chlorosuccinimide (NCS)
This protocol prioritizes selectivity by using a milder chlorinating agent and controlled conditions.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxyaniline (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in the same anhydrous solvent.
-
Addition: Add the NCS solution to the cooled aniline solution dropwise over 30-45 minutes. Use a syringe pump for the most consistent addition rate.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor its progress by TLC every 15-20 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Chlorination via Acetanilide Protection
This protocol is the most robust method for preventing over-chlorination.
Part A: Acetylation (Protection)
-
Dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid in a flask.
-
Slowly add acetic anhydride (1.1 eq) to the solution with stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, gently warm the mixture (e.g., to 50 °C) for 10-15 minutes to ensure complete reaction.[1]
-
Pour the warm mixture into a beaker of cold water with vigorous stirring to precipitate the acetanilide product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product, 4-methoxyacetanilide, is often pure enough for the next step.
Part B: Chlorination
-
Suspend the dry 4-methoxyacetanilide (1.0 eq) in glacial acetic acid.
-
Cool the suspension to 10-15 °C.
-
Prepare a solution of sulfuryl chloride (1.1 eq) in glacial acetic acid.
-
Add the sulfuryl chloride solution dropwise to the acetanilide suspension.
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the chlorinated acetanilide. Collect by filtration, wash with water, and dry.
Part C: Hydrolysis (Deprotection)
-
Reflux the crude chlorinated acetanilide from Part B in an excess of aqueous hydrochloric acid (e.g., 10-15% w/v) for 1-2 hours.[1]
-
Cool the solution to room temperature.
-
Slowly neutralize the solution by adding a concentrated sodium hydroxide or ammonium hydroxide solution until the mixture is basic (pH > 10). This will precipitate the free amine product.
-
Collect the solid this compound by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway versus the undesired side reaction.
Caption: Desired monochlorination vs. undesired dichlorination pathway.
References
- BenchChem. (2025). Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives.
- BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Chia, H. Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry.
- Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition.
- Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
- Benchchem. (2025). A Comparative Guide to N-Chlorosuccinimide and Sulfuryl Chloride for Alkane Chlorination.
- Sciencemadness.org. (2007). Chlorination of Aniline.
- ResearchGate. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
- Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications.
- Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-methoxy-1,3,5-triazine.
- Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
- Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
Technical Support Center: Catalyst Selection for the Reduction of 2-Chloro-4-Nitroanisole
Welcome to the technical support center for the catalytic reduction of 2-chloro-4-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important chemical transformation. The selective reduction of the nitro group in the presence of a chloro substituent is a common challenge, and this resource aims to provide practical, experience-driven solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the catalytic reduction of 2-chloro-4-nitroanisole, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, GC, etc.) shows a significant amount of unreacted 2-chloro-4-nitroanisole.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The active sites on your catalyst may be blocked. Common poisons for noble metal catalysts include sulfur compounds, and even the starting material or intermediates at high concentrations can sometimes inhibit the catalyst.[1][2][3] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents.[1] If poisoning is suspected, the catalyst may need to be replaced.
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. For instance, pyrophoric catalysts like Raney Nickel require handling under an inert atmosphere.[1] It is often best to use a fresh batch of catalyst to rule out deactivation.[1]
-
Insufficient Loading: The amount of catalyst might be too low for your reaction scale. Typical loadings for Pd/C are in the 5-10 mol% range relative to the substrate.[1]
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For catalytic hydrogenations, the hydrogen pressure may be too low. While a hydrogen balloon is often sufficient for simple reductions, some substrates require higher pressures, necessitating the use of an apparatus like a Parr hydrogenator.[1]
-
Incorrect Temperature: Many hydrogenations proceed efficiently at room temperature.[1] However, for some substrates, gentle heating can increase the reaction rate. Conversely, excessive heat can lead to catalyst deactivation or unwanted side reactions.[1]
-
Poor Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which limits the reaction rate.[1] Ensure vigorous stirring to maximize contact between all components.[1]
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the 2-chloro-4-nitroanisole is not fully dissolved in the chosen solvent, the reaction will be slow. Common solvents for this type of reaction include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1]
-
Solvent Purity: The solvent should be pure and dry. The presence of water can sometimes act as a temporary poison to the catalyst.[1]
-
Issue 2: Poor Chemoselectivity - Dehalogenation is Observed
Your reaction is proceeding, but you are forming 4-aminoanisole as a significant byproduct, indicating loss of the chloro substituent.
Potential Causes & Solutions:
-
Catalyst Choice:
-
Overly Active Catalyst: Palladium on carbon (Pd/C) is a common catalyst for nitro group reduction but is also known to promote dehalogenation, especially with aryl chlorides.[4][5]
-
Recommended Alternatives:
-
Raney Nickel: This catalyst is often used when dehalogenation is a concern.[4][6]
-
Sulfided Platinum on Carbon (Pt/C): This modified catalyst can be highly selective for nitro group reduction while preserving halogens.[5]
-
Rhodium Catalysts: Metallic rhodium has been shown to be effective for the reduction of metachloronitrobenzene with minimal dehalogenation.[7]
-
-
-
Reaction Conditions:
-
Harsh Conditions: High hydrogen pressure and elevated temperatures can lead to the reduction of less reactive functional groups, including the carbon-chlorine bond.[1] Attempt the reaction under milder conditions (e.g., lower pressure, room temperature).
-
-
Catalyst Modification:
-
Inhibitors: The introduction of organic ligands, such as triphenylphosphine (PPh3), can modify the catalyst surface and inhibit dehalogenation by preventing the coplanar adsorption of the halogenated nitroaromatic.[8]
-
Additives: The use of additives like sodium metavanadate (NaVO3) can help to selectively activate hydrogen for the nitro group reduction.[8]
-
Issue 3: Formation of Undesired Side Products (e.g., Azo or Azoxy Compounds)
Instead of the desired 2-chloro-4-aminoanisole, you are observing the formation of colored impurities, which may be azo or azoxy compounds.
Potential Causes & Solutions:
-
Incomplete Reduction: Azo and azoxy compounds are intermediates in the reduction of nitroarenes to anilines.[9][10] Their presence suggests the reaction has not gone to completion.
-
Increase Reaction Time: Continue to monitor the reaction until the intermediates are fully converted to the desired amine.
-
Increase Catalyst Loading or Hydrogen Pressure: This can help to drive the reaction to completion.
-
-
Reducing Agent Choice:
-
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) are generally not suitable for the reduction of aromatic nitro compounds to anilines as they tend to produce azo products.[4]
-
-
Reaction Mechanism: The formation of these byproducts can sometimes occur through the condensation of intermediates like nitrosoarenes and hydroxylamines.[10][11] Ensuring efficient reduction of these intermediates is key.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the selective reduction of 2-chloro-4-nitroanisole?
The "best" catalyst depends on the specific requirements of your synthesis (e.g., scale, cost, available equipment). Here is a comparison of common choices:
| Catalyst | Advantages | Disadvantages | Selectivity for C-Cl bond |
| Palladium on Carbon (Pd/C) | Highly active for nitro reduction.[4] | High risk of dehalogenation.[4][5] | Poor to moderate |
| Raney Nickel | Good for preserving chloro substituent.[4][6] | Pyrophoric, requires careful handling.[1] | Good |
| Platinum on Carbon (Pt/C) | Effective for hydrogenation.[12] | Can also cause dehalogenation, may require modification. | Moderate to Good (when modified) |
| Iron (Fe) in Acidic Media | Cost-effective and widely used.[6][9] | Requires stoichiometric amounts, workup can be cumbersome. | Excellent |
| Tin(II) Chloride (SnCl2) | Mild and selective, good for sensitive functional groups.[4][5] | Generates tin waste, which can be difficult to remove.[13] | Excellent |
Q2: Can I use transfer hydrogenation instead of gaseous hydrogen?
Yes, catalytic transfer hydrogenation is a viable and often safer alternative to using high-pressure hydrogen gas. A hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a catalyst like Pd/C.[14] This method can be effective, but dehalogenation can still be a concern and conditions may need to be optimized.[14]
Q3: My reaction is very slow. What can I do to speed it up?
To increase the reaction rate, you can try the following, but be aware that this may also impact selectivity:
-
Increase the hydrogen pressure.[1]
-
Increase the reaction temperature.[1]
-
Increase the catalyst loading.[1]
-
Ensure efficient stirring.[1]
-
Consider a more active catalyst, but be mindful of potential side reactions like dehalogenation.
Q4: How do I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative information about the conversion and the presence of any byproducts.
Q5: What are the key safety considerations for this reaction?
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate equipment for handling hydrogen gas.
-
Pyrophoric Catalysts: Catalysts like Raney Nickel can ignite spontaneously in air. They must be handled under an inert atmosphere or a solvent.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
-
Exothermic Reaction: Catalytic hydrogenations can be exothermic. Monitor the reaction temperature, especially on a larger scale.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Raney Nickel
Materials:
-
2-chloro-4-nitroanisole
-
Raney Nickel (as a slurry in water or ethanol)
-
Anhydrous ethanol
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask or Parr bottle)
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Büchner funnel with Celite®)
Procedure:
-
Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add the 2-chloro-4-nitroanisole.
-
Solvent Addition: Add anhydrous ethanol to dissolve the substrate.
-
Catalyst Addition: Carefully add the Raney Nickel slurry. The amount should be determined based on the desired catalyst loading (typically 5-10% by weight).
-
Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Raney Nickel on the filter paper to dry, as it can ignite. Keep it wet with solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-chloro-4-aminoanisole, which can be further purified if necessary.
Protocol 2: General Procedure for Reduction using Tin(II) Chloride (SnCl2)
Materials:
-
2-chloro-4-nitroanisole
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 2-chloro-4-nitroanisole (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of 5% aqueous sodium bicarbonate or sodium hydroxide to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: Reaction pathway for the reduction of 2-chloro-4-nitroanisole.
Caption: Troubleshooting workflow for dehalogenation.
References
- Smolecule. (n.d.). 2-Chloro-4-nitroanisole.
- BenchChem. (2025).
- MDPI. (2018).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- BenchChem. (2025). 2-Chloro-4-nitroanisole | 4920-79-0.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- SciSpace. (n.d.).
- NIT Rourkela. (2007). Kinetics of Phase Transfer Catalyzed Reduction of 2-Nitroanisole by H2S-Rich DEA.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Nature Portfolio. (2024).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ResearchGate. (2022).
- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.
- RSC Publishing. (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry.
- ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
- Google Patents. (n.d.). CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.
- Hiden Analytical. (2024).
- Wikipedia. (n.d.).
- PMC - NIH. (n.d.).
- Google Patents. (n.d.). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
- PMC - NIH. (n.d.).
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.).
- NIH. (n.d.).
- SciSpace. (2022).
- Chegg.com. (2019).
- ACS Publications. (2021).
- NIH. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12.
- PubChem. (n.d.). 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492.
- MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]
- 8. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in 2-Chloro-4-methoxyaniline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-4-methoxyaniline is a critical process in the development of various pharmaceuticals and other specialty chemicals. However, the chlorination of p-anisidine is a highly exothermic reaction that can pose significant safety risks if not properly managed. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you safely and effectively control this challenging synthesis.
Understanding the Challenge: The Exothermic Nature of Aromatic Chlorination
The primary challenge in synthesizing this compound lies in controlling the heat generated during the electrophilic aromatic substitution reaction. The reaction of p-anisidine with a chlorinating agent, such as chlorine gas or sulfuryl chloride, is highly exothermic. Without proper thermal management, the reaction temperature can escalate rapidly, leading to a dangerous situation known as thermal runaway.
Consequences of Uncontrolled Exotherms:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure that can lead to reactor failure, explosions, and the release of hazardous materials.[1][2][3][4]
-
Side Reactions and Impurity Formation: Elevated temperatures can promote the formation of undesirable byproducts, such as dichlorinated or polychlorinated anilines, which complicates purification and reduces the final product yield.
-
Product Degradation: The desired product, this compound, can decompose at high temperatures, further reducing yield and purity.
-
Safety Hazards: The release of toxic gases, such as hydrogen chloride, and the potential for fire and explosion pose serious risks to personnel and equipment.[5][6][7]
This guide will provide you with the necessary information to mitigate these risks and ensure a safe and successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition
Question: I'm observing a sudden and sharp increase in the reaction temperature as I add the chlorinating agent, even with external cooling. What's causing this, and how can I prevent it?
Answer: This is a classic sign that the rate of heat generation is exceeding the capacity of your cooling system. Several factors can contribute to this issue:
-
Causality: The reaction between the electron-rich aromatic ring of p-anisidine and the electrophilic chlorinating agent is inherently fast and releases a significant amount of energy. If the chlorinating agent is added too quickly, the heat is generated faster than it can be dissipated into the cooling bath.
-
Troubleshooting Steps:
-
Reduce Addition Rate: The most critical parameter to control is the rate of addition of the chlorinating agent. Add the reagent dropwise or via a syringe pump to maintain a slow and steady introduction.
-
Improve Heat Transfer:
-
Ensure vigorous stirring to promote uniform temperature distribution throughout the reaction mixture.
-
Maximize the surface area of the reaction flask in contact with the cooling bath.
-
Use a more efficient cooling bath, such as a dry ice/acetone slush (-78 °C) or an ice/salt mixture, to achieve lower temperatures.[8]
-
-
Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to absorb the heat generated.
-
Issue 2: Formation of a Dark Brown or Black Reaction Mixture
Question: My reaction mixture has turned a dark, tarry color. What does this indicate, and is the synthesis salvageable?
Answer: A dark coloration is often an indication of oxidation or the formation of polymeric side products, which can be caused by excessive heat.[9]
-
Causality: Aniline derivatives are susceptible to oxidation, especially at elevated temperatures.[9] An uncontrolled exotherm can lead to localized "hot spots" within the reactor, even if the bulk temperature appears to be under control. These hot spots can trigger degradation and polymerization pathways.
-
Troubleshooting Steps:
-
Immediate Cooling: If you notice a rapid darkening of the mixture, immediately enhance cooling and stop the addition of the chlorinating agent.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Purification: While a dark color suggests impurities, the desired product may still be present. After the reaction is complete, attempt to isolate the product. Purification via column chromatography or recrystallization may be necessary to remove the colored impurities.[10]
-
Issue 3: Low Yield and Presence of Dichlorinated Byproducts
Question: My final product yield is low, and analytical data (GC-MS, NMR) shows the presence of significant amounts of dichlorinated methoxyaniline. How can I improve the selectivity of the reaction?
Answer: The formation of dichlorinated byproducts is a common issue when the reaction conditions are too harsh.
-
Causality: The initial product, this compound, is still an activated aromatic ring and can undergo a second chlorination if excess chlorinating agent is present or if the reaction temperature is too high.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of p-anisidine or add the chlorinating agent in portions, monitoring the reaction progress by TLC or GC after each addition.
-
Temperature Control: Maintain a consistently low reaction temperature throughout the addition of the chlorinating agent.
-
Choice of Chlorinating Agent: Consider using a milder chlorinating agent. For example, sulfuryl chloride (SO₂Cl₂) can sometimes offer better selectivity than chlorine gas.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the chlorination of p-anisidine?
A1: The optimal temperature range is typically between -10 °C and 10 °C.[11] It is crucial to maintain a low and stable temperature, especially during the addition of the chlorinating agent, to minimize side reactions and prevent thermal runaway.
Q2: What are the best solvents for this reaction?
A2: Chlorinated solvents such as dichloromethane (DCM) and chloroform are commonly used. Acetic acid can also be employed. The choice of solvent can influence the reaction rate and selectivity. It is important to use a solvent that remains liquid at the desired reaction temperature and is inert to the reactants and products.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (p-anisidine) and the formation of the product (this compound).
Q4: What are the key safety precautions I should take?
A4:
-
Always work in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Have an appropriate quenching agent and a fire extinguisher readily available.
-
Be prepared for a potential exotherm by having a robust cooling system in place.
-
Never leave the reaction unattended, especially during the addition of the chlorinating agent.
Experimental Protocols and Data
Protocol 1: Controlled Chlorination of p-Anisidine using Sulfuryl Chloride
This protocol provides a step-by-step method for the synthesis of this compound with an emphasis on temperature control.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Anisidine | 123.15 | 12.3 g | 0.1 |
| Sulfuryl Chloride | 134.97 | 13.5 g (8.1 mL) | 0.1 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-anisidine (12.3 g, 0.1 mol) in dichloromethane (200 mL).
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Reagent Addition: Add sulfuryl chloride (13.5 g, 0.1 mol) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred p-anisidine solution over a period of 1-2 hours. Crucially, monitor the internal temperature and maintain it below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by TLC.
-
Workup: Slowly pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering an exothermic event.
Caption: Troubleshooting workflow for managing an unexpected temperature increase.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
- ResearchGate. (n.d.). Coupling exothermic and endothermic reactions—Application to combined aniline production/methyl‐cyclohexane dehydrogenation.
- National Center for Biotechnology Information. (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.
- Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS.
- Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
- YouTube. (2024, September 18). STOPPING THERMAL RUNAWAY and preventing THERMAL PROPAGATION.
- MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.
- ResearchGate. (n.d.). The Impact of Thermal Runaway on Sprinkler Protection Recommendations for Warehouse Storage of Cartoned Lithium-Ion Batteries.
- YouTube. (2025, March 18). How you can prevent Thermal runaway in Batteries?.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Isolating Pure 2-Chloro-4-methoxyaniline
Introduction: A Guide to Precision Purification
2-Chloro-4-methoxyaniline is a key substituted aniline intermediate in the synthesis of various high-value compounds, including pharmaceuticals and specialized dyes. However, its isolation from a crude reaction mixture is frequently complicated by the presence of isomeric byproducts, unreacted starting materials, and tenacious colored impurities arising from oxidative degradation.
This guide moves beyond a simple procedural list. It is structured as a dynamic troubleshooting resource to empower researchers with the foundational principles and practical solutions needed to navigate the common pitfalls encountered during the work-up of this compound. We will address specific experimental challenges in a question-and-answer format, providing not just the solution, but the underlying chemical logic for each step.
Section 1: Foundational Principles of Purification
The successful isolation of this compound hinges on exploiting its core physicochemical properties, primarily the basicity of the aniline nitrogen and its differential solubility.
-
Basicity: The lone pair of electrons on the amino group makes the molecule basic. It readily reacts with acids to form a water-soluble ammonium salt (2-chloro-4-methoxyanilinium chloride).[1][2] This transformation is the cornerstone of the primary purification strategy, allowing for a clean separation from non-basic impurities.
-
Solubility: The free base is soluble in many common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether, but has limited solubility in water.[3] Conversely, its protonated salt form is highly soluble in aqueous media.
-
Potential Impurities: Common contaminants include unreacted starting materials (e.g., 2-chloro-4-nitroanisole if performing a reduction), regioisomers from the chlorination step, and polymeric oxidation products that impart a characteristic reddish-brown color.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [6][7] |
| Molecular Weight | 157.60 g/mol | [6][7] |
| Appearance | White to reddish crystalline solid; darkens on exposure to air | [3] |
| Melting Point | 52-53 °C (for the related 4-chloro-2-methoxyaniline isomer) | |
| LogP | 1.93 - 2.3 | [6][7] |
| pKa (Predicted) | ~3.5-4.5 (Aniline pKa is 4.6; the chloro group is withdrawing) | [8] |
Section 2: The Standard Work-Up Protocol: An Acid-Base Extraction Workflow
The following protocol represents a robust, first-pass method for isolating this compound from a typical crude reaction mixture. The causality behind each step is detailed to facilitate troubleshooting.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Ensure the volume is sufficient to fully solubilize the material.
-
Acidic Wash (Impurity Removal): Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). This step protonates the target aniline, pulling it into the aqueous layer as its hydrochloride salt.[1] Most non-basic organic impurities will remain in the organic layer.
-
Expert Insight: Repeat this acidic wash 2-3 times to ensure complete extraction of the desired product into the aqueous phase. Combine all aqueous extracts.
-
-
Organic Layer Discard: The remaining organic layer, containing neutral or acidic impurities, can now be discarded.
-
Basification (Product Liberation): Cool the combined acidic aqueous extracts in an ice bath. Slowly add a strong base, such as 3M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 10, check with pH paper). This deprotonates the anilinium salt, liberating the free base of this compound, which will often precipitate or form an oily layer.[2]
-
Back-Extraction: Extract the now-basic aqueous solution with fresh organic solvent (e.g., ethyl acetate) 2-3 times. The neutral aniline free base will now partition back into the organic layer.
-
Drying & Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude, purified product.
Visualization of the Extraction Workflow
Caption: Workflow for acid-base extraction of this compound.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the isolation of substituted anilines.
Q1: My final product is a dark brown or reddish oil/solid. How can I remove the color?
A1: This coloration is almost always due to the formation of highly conjugated, polymeric oxidation products, a common issue with anilines.[4][5] Freshly purified anilines are often colorless or pale yellow but darken upon exposure to air and light.
-
Recommended Actions:
-
Activated Charcoal Treatment: Dissolve the impure product in a minimal amount of a hot solvent (e.g., ethanol or toluene). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture gently for 10-15 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal, which adsorbs the colored impurities. The pure product can then be recovered by crystallization upon cooling or by solvent evaporation.[4]
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is highly effective at separating the non-volatile colored polymers from the desired aniline.[5] This method provides very high purity.
-
Salt Conversion: Convert the aniline back to its hydrochloride salt by dissolving it in ether or EtOAc and adding HCl (either as a gas or an ethereal solution). The salt will precipitate and can be collected and washed. It is often more crystalline and less colored. The pure salt can then be neutralized to regenerate the pure free base as described in the main protocol.
-
Q2: I see two or more spots on my TLC plate after the work-up. How do I separate them?
A2: Multiple spots indicate the presence of impurities, likely unreacted starting material or regioisomers (e.g., 4-chloro-2-methoxyaniline). Their separation requires a more discerning technique than simple extraction.
-
Recommended Actions:
-
Column Chromatography: This is the most reliable method.
-
Stationary Phase: Standard silica gel is typically used.
-
Eluent System: A non-polar/polar mixture like Hexanes/Ethyl Acetate is a good starting point. Develop the ideal solvent ratio using TLC to achieve a target Rf of ~0.2-0.3 for the desired product.
-
Troubleshooting Tailing: Anilines are basic and can interact strongly with the acidic silica gel, causing the spot to "tail" or streak, leading to poor separation.[9] To mitigate this, add 0.5-1% triethylamine (NEt₃) to your eluent system. The triethylamine will neutralize the acidic sites on the silica, resulting in sharper, more symmetrical peaks.[9]
-
-
Recrystallization: If the impurities have significantly different solubilities from your product, recrystallization can be effective. Test small batches in various solvents (e.g., ethanol/water, hexane, toluene) to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
-
Q3: A thick emulsion formed during my liquid-liquid extraction. How can I break it?
A3: Emulsions are common in acid-base extractions, especially with chlorinated solvents. They are stabilized by microscopic particulate matter or compounds that act as surfactants at the aqueous-organic interface.
-
Recommended Actions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and helping to force the separation of the two layers.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for equilibrium to be reached without forming a stable emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
-
Q4: My final yield is unexpectedly low. Where did my product go?
A4: Product loss can occur at several stages of the work-up. A systematic review of the process is necessary.
-
Troubleshooting Checklist:
-
Incomplete Extraction: Did you perform enough extractions at each stage (both acidic and basic)? A single extraction is rarely sufficient. Aim for 3-4 extractions to ensure quantitative transfer.
-
Incorrect pH: During the basification step (Step 4), was the pH high enough? If the solution is not sufficiently basic (pH < 9-10), a significant portion of your product will remain in the aqueous phase as the protonated salt. Always check with pH paper.
-
Premature Precipitation: If the product's hydrochloride salt is not fully soluble in the aqueous layer, it may have been lost when the initial organic layer was discarded. If you suspect this, you can try adding a co-solvent like methanol to the aqueous layer to improve solubility before proceeding.
-
Product Volatility: While substituted anilines are not extremely volatile, some loss can occur during rotary evaporation if the temperature/vacuum is too high.
-
Section 4: Visualizing Troubleshooting Logic
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effect of temperature on the regioselectivity of 2-Chloro-4-methoxyaniline reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for navigating the complexities of reactions with 2-Chloro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in controlling reaction regioselectivity. Our goal is to empower you with the scientific principles and practical steps needed to achieve your desired synthetic outcomes.
The Challenge: Directing Reactions on a Polysubstituted Ring
This compound is a valuable starting material in medicinal chemistry and materials science. However, the substituted benzene ring presents a significant challenge in controlling the position of subsequent chemical modifications. The molecule possesses three substituents with competing electronic and steric effects:
-
Amino (-NH₂): A strongly activating, ortho, para-directing group.
-
Methoxy (-OCH₃): A strongly activating, ortho, para-directing group.
-
Chloro (-Cl): A deactivating, ortho, para-directing group.
This complex interplay of directing effects means that electrophilic aromatic substitution can potentially occur at multiple positions, leading to a mixture of regioisomers. Temperature is one of the most powerful tools at a chemist's disposal to influence this outcome, primarily by shifting the reaction between two distinct regimes: kinetic and thermodynamic control.[1][2]
Understanding Kinetic vs. Thermodynamic Control
The regioselectivity of a reaction is often determined by which product forms faster (the kinetic product) versus which product is more stable (the thermodynamic product).[2][3]
-
Kinetic Control: At low temperatures , reactions are typically under kinetic control. There is only enough energy to overcome the lowest activation energy barrier. The major product will be the one that is formed the fastest, even if it is less stable. These reactions are often irreversible under these conditions.[1][4]
-
Thermodynamic Control: At higher temperatures , the system has sufficient energy to overcome multiple activation barriers. This allows for reversible reactions, and an equilibrium can be established.[3][4] The major product will be the most stable isomer, as it has the lowest overall Gibbs free energy.[1]
dot graph TD { rankdir=TB; node [shape=plaintext, fontsize=12]; subgraph "Reaction Coordinate Diagram" Reactants -- "Energy" --> P1_TS [label="Transition State 1 (Lower Ea)", shape=none, height=0]; Reactants -- "Energy" --> P2_TS [label="Transition State 2 (Higher Ea)", shape=none, height=0]; P1_TS -- " " --> P1 [label="Kinetic Product (Less Stable)", shape=none, height=0]; P2_TS -- " " --> P2 [label="Thermodynamic Product (More Stable)", shape=none, height=0]; end subgraph Legend [label=""] L1 [label="Low Temp Favors -> Kinetic Product", shape=none]; L2 [label="High Temp Favors -> Thermodynamic Product", shape=none]; end
} caption: "Kinetic vs. Thermodynamic Pathways."
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My electrophilic substitution reaction (e.g., nitration, bromination) yields a mixture of isomers at the C5 and C6 positions, with poor selectivity.
Question: I'm performing a nitration on this compound at 0°C, but I'm getting a nearly inseparable mixture of 5-nitro and 6-nitro products. How can I favor one over the other?
Answer: This is a classic case of competing kinetic pathways. The activating -NH₂ and -OCH₃ groups direct incoming electrophiles to the C3, C5, and C6 positions. C3 is highly disfavored due to steric hindrance from both the -NH₂ and -OCH₃ groups. Therefore, the primary competition is between C5 and C6.
The activation energies for substitution at C5 and C6 are likely very similar under your current conditions. To improve selectivity for a single kinetic product, you need to amplify the small differences between the two pathways.
Troubleshooting Steps:
-
Lower the Temperature Further: Decrease the reaction temperature from 0°C to -20°C or even -78°C (dry ice/acetone bath). This reduces the available thermal energy, making it more likely that only the pathway with the absolute lowest activation energy will proceed at a significant rate.[4]
-
Vary the Solvent: The solvent can influence the stability of the transition states. Try switching to a less polar solvent to minimize stabilization of the charged intermediate, potentially exaggerating the intrinsic electronic preferences of the substrate.
-
Employ Sterically Bulky Reagents: To favor substitution at the less hindered C5 position, consider using a bulkier electrophile. For example, instead of using Br₂, consider using N-Bromosuccinimide (NBS) with a catalyst. The larger size of the attacking species will create a greater steric penalty for approaching the C6 position, which is flanked by the chlorine atom.
-
Protect the Amine: The highly activating amino group can be temporarily converted to a less activating and more sterically demanding amide (e.g., by reacting with acetic anhydride). This N-acetyl group will still be ortho, para-directing but its bulk will strongly disfavor substitution at the adjacent C6 position, thus promoting substitution at C5. The protecting group can be removed later via hydrolysis.
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption: "Workflow for Improving Kinetic Selectivity."
Issue 2: The major product of my reaction changes from one isomer to another when I increase the reaction temperature.
Question: When I run my halogenation reaction at 0°C, I predominantly get isomer A. However, when I reflux the reaction overnight, the major product is isomer B. Why is this happening?
Answer: This is a strong indication that your reaction is switching from kinetic to thermodynamic control.[2]
-
Isomer A (formed at 0°C) is the kinetic product . It forms faster because the activation energy for its formation is lower. This is often the sterically less hindered product.
-
Isomer B (formed at reflux) is the thermodynamic product . It is the more stable molecule. The higher temperature provides enough energy for the formation of isomer A to become reversible, allowing the reaction mixture to equilibrate to the lowest energy state, which is isomer B.[3]
Validation Protocol:
To confirm this hypothesis, you can perform an isomerization experiment:
-
Isolate the Kinetic Product: Perform the reaction at 0°C and purify isomer A.
-
Subject to Thermodynamic Conditions: Take the pure isomer A and dissolve it in the reaction solvent. Heat it to the higher (reflux) temperature, including any catalysts used in the original reaction.
-
Analyze the Outcome: Monitor the reaction over time using techniques like TLC, GC-MS, or NMR. If isomer A converts into isomer B, you have definitively proven the kinetic/thermodynamic relationship between them.
| Condition | Favored Control | Expected Major Product | Rationale |
| Low Temperature (e.g., 0°C) | Kinetic | Isomer A (Fastest Formation) | The reaction proceeds via the pathway with the lowest activation energy barrier.[1] |
| High Temperature (e.g., Reflux) | Thermodynamic | Isomer B (Most Stable) | Sufficient energy allows for reversible reactions, leading to an equilibrium that favors the lowest energy product.[2][3] |
Frequently Asked Questions (FAQs)
Q1: For an electrophilic aromatic substitution on this compound, which positions are most likely to be substituted?
A1: The primary sites for electrophilic substitution are C5 and C6. The powerful activating and ortho, para-directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups dominate.
-
Position C6: Ortho to the -NH₂ group and meta to the -OCH₃ group.
-
Position C5: Para to the -NH₂ group and ortho to the -OCH₃ group.
-
Position C3: Ortho to both the -OCH₃ and -Cl groups, and meta to the -NH₂ group. This position is generally disfavored due to significant steric hindrance.
The stability of the intermediate carbocation (Wheland intermediate) is key. Substitution at C5 and C6 allows the positive charge to be delocalized onto the nitrogen and oxygen atoms through resonance, which is a highly stabilizing effect.[5] The thermodynamic product will be the one whose Wheland intermediate is most stabilized and which has the least steric strain in the final product.
Q2: How can computational modeling predict the outcome of these reactions?
A2: Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful predictive tool.[6][7] By modeling the reaction pathways, you can:
-
Calculate Activation Energies (Ea): The pathway with the lowest calculated activation energy corresponds to the kinetic product.
-
Calculate Product Energies (ΔG): The isomer with the lowest calculated Gibbs free energy is predicted to be the thermodynamic product. These computational studies can save significant lab time by guiding experimental design toward the conditions most likely to yield the desired regioisomer.[7]
Q3: Can temperature affect nucleophilic substitution reactions on this compound as well?
A3: Yes, but the principles differ. In nucleophilic aromatic substitution (SNAAr), temperature primarily affects the reaction rate. For regioselectivity, the outcome is usually dictated by the positions activated by electron-withdrawing groups and the stability of the Meisenheimer intermediate. However, if two potential sites for nucleophilic attack have similar activation energies, temperature could influence the product ratio in a manner analogous to kinetic vs. thermodynamic control, especially if one of the initial additions is reversible.[8]
Experimental Protocol: Temperature-Controlled Bromination of this compound
This protocol provides a framework for selectively synthesizing two different regioisomers of bromo-2-chloro-4-methoxyaniline by manipulating the reaction temperature.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic.
Part A: Synthesis of the Kinetic Product (Low Temperature)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in DCM to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature below -70°C.
-
Reaction: Stir the mixture at -78°C for 2 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio using ¹H NMR or GC-MS. Purify via column chromatography.
Part B: Synthesis of the Thermodynamic Product (High Temperature)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in 1,2-dichloroethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80°C and allow it to reflux for 6-12 hours. Monitor the reaction progress by TLC. The reaction should show the initial formation of the kinetic product, which then gradually converts to the more stable thermodynamic product.
-
Cooling & Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Analyze the product ratio and purify as described in Part A.
By following these distinct protocols, the influence of temperature on regioselectivity can be directly observed and controlled.
References
- Vertex AI Search. Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes.
- Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Chemphyschem, 16(11), 2366-74.
- Vertex AI Search. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D - RSC Publishing.
- Vertex AI Search. Demonstrating the synergy of synthetic, mechanistic, and computational studies in a regioselective aniline synthesis - PubMed.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
- Wikipedia. (2023). Thermodynamic versus kinetic reaction control.
- Garg, N. K., & Houk, K. N. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(47), 16834–16842.
- PubChem. This compound.
- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Beilstein Journals. (2024).
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- National Institutes of Health. (2021).
- Chemistry LibreTexts. (2023). 15.
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- 7. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Chlorination of 4-Methoxyaniline
For researchers, scientists, and professionals in drug development, the selective introduction of chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The chlorinated aniline moiety, in particular, is a prevalent feature in a multitude of pharmacologically active compounds. 4-methoxyaniline serves as a key starting material, and its regioselective chlorination is often a critical step in the synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of alternative reagents for the chlorination of 4-methoxyaniline, moving beyond traditional and often hazardous methods. We will delve into the mechanistic underpinnings, practical applications, and experimental nuances of each alternative, supported by experimental data to inform your selection of the most appropriate reagent for your synthetic goals.
The Challenge of Selectivity in Anilines
The powerful electron-donating nature of the amino group in anilines makes the aromatic ring highly activated towards electrophilic substitution. This high reactivity, while seemingly advantageous, often leads to a lack of selectivity, resulting in mixtures of ortho- and para-isomers, as well as poly-chlorinated byproducts. The methoxy group in 4-methoxyaniline further activates the ring, compounding this challenge. Traditional methods employing molecular chlorine (Cl₂) can be difficult to control and pose significant safety hazards. Therefore, the development and selection of milder, more selective, and safer chlorinating agents are of paramount importance.
Comparative Analysis of Chlorinating Agents
This guide will focus on three primary alternatives to molecular chlorine for the chlorination of 4-methoxyaniline: N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and Sulfuryl Chloride (SO₂Cl₂), with a special mention of a copper-catalyzed system for achieving high para-selectivity.
N-Chlorosuccinimide (NCS): The Versatile Workhorse
N-Chlorosuccinimide is a crystalline, stable, and easy-to-handle solid, making it a popular choice in many research laboratories.[1] It acts as an electrophilic chlorinating agent for electron-rich aromatic compounds like anilines.[1]
Mechanism of Action: The chlorination with NCS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-withdrawing succinimide group polarizes the N-Cl bond, rendering the chlorine atom electrophilic. The electron-rich aromatic ring of 4-methoxyaniline attacks this electrophilic chlorine, forming a resonance-stabilized carbocation (sigma complex). Subsequent deprotonation restores aromaticity, yielding the chlorinated product and succinimide as a byproduct.
Caption: Mechanism of NCS Chlorination of 4-Methoxyaniline.
Performance and Selectivity: For activated anilines, NCS typically yields a mixture of ortho and para isomers. The regioselectivity can be influenced by solvent and reaction conditions. In many cases, the para-isomer is the major product due to steric hindrance at the ortho positions.
Experimental Protocol: para-Selective Chlorination with NCS
This protocol is adapted from general procedures for the chlorination of activated anilines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-chlorosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the isomeric products.
Trichloroisocyanuric Acid (TCCA): The Potent and Economical Choice
Trichloroisocyanuric acid is a stable, white crystalline powder with a high available chlorine content, making it a very efficient and cost-effective chlorinating agent.[2] It is often considered a safer and more convenient alternative to gaseous chlorine.
Mechanism of Action: Similar to NCS, TCCA acts as an electrophilic chlorine source. The three N-Cl bonds are polarized, and the chlorine atoms are susceptible to nucleophilic attack by the activated aromatic ring of 4-methoxyaniline. The reaction proceeds through a similar SEAr pathway, generating cyanuric acid as a byproduct.
Performance and Selectivity: TCCA is a more powerful chlorinating agent than NCS and can lead to polychlorination if not carefully controlled. However, under optimized conditions, it can provide good yields of monochlorinated products. The regioselectivity is also solvent and temperature-dependent, often favoring the para-isomer.
Experimental Protocol: Chlorination with TCCA
-
Reaction Setup: Dissolve 4-methoxyaniline (1.0 eq.) in an appropriate solvent (e.g., acetonitrile or a chlorinated solvent) in a round-bottom flask with magnetic stirring.
-
Reagent Addition: Slowly add TCCA (0.35 eq., as it contains three active chlorine atoms) to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the cyanuric acid byproduct. Quench the filtrate with a sodium sulfite solution. Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After solvent evaporation, purify the residue by column chromatography or recrystallization.
Sulfuryl Chloride (SO₂Cl₂): The Reagent for Tunable Selectivity
Sulfuryl chloride is a colorless liquid that serves as a source of chlorine. It is a versatile reagent whose reactivity and selectivity can be tuned by the choice of catalyst.[3]
Mechanism of Action: In the absence of a radical initiator, sulfuryl chloride chlorinates aromatic compounds via an electrophilic pathway. The reaction can be catalyzed by Lewis acids or, more recently, by organocatalysts to achieve specific regioselectivity.[3][4]
Performance and Selectivity: A key advantage of sulfuryl chloride is the ability to direct the chlorination towards the ortho position by using specific organocatalysts. For instance, secondary amines have been shown to catalyze the ortho-chlorination of anilines with high selectivity.[4] This is a significant advantage over NCS and TCCA, which generally favor para-substitution.
Experimental Protocol: ortho-Selective Chlorination with Sulfuryl Chloride and an Organocatalyst
This protocol is based on literature methods for the ortho-selective chlorination of anilines.[4]
-
Reaction Setup: To a solution of 4-methoxyaniline (1.0 eq.) in a suitable solvent (e.g., toluene) at room temperature, add a secondary amine organocatalyst (e.g., diisopropylamine, 10 mol%).
-
Reagent Addition: Cool the mixture to 0 °C and slowly add sulfuryl chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.
Caption: General Experimental Workflow for Chlorination.
Copper(II) Chloride in Ionic Liquids: A Green Approach to para-Selectivity
For applications requiring high para-selectivity, a system employing copper(II) chloride in an ionic liquid offers an excellent, green alternative.[1][5] This method avoids the need for protecting groups and hazardous reagents like gaseous HCl.[1]
Performance and Selectivity: This system has been shown to provide high yields and excellent regioselectivity for the para-chlorination of unprotected anilines, including those with electron-donating substituents.[1][5]
Data Summary and Comparison
| Reagent/System | Typical Regioselectivity | Key Advantages | Key Disadvantages | Safety Considerations |
| N-Chlorosuccinimide (NCS) | para > ortho | Easy to handle solid, mild conditions. | Often gives isomeric mixtures, byproduct removal can be tedious. | Irritant. Handle with gloves and eye protection in a well-ventilated area.[3][6][7][8][9] |
| Trichloroisocyanuric Acid (TCCA) | para > ortho | High chlorine content, economical, stable solid. | Potent, can lead to over-chlorination, byproduct filtration necessary. | Strong oxidizer, reacts violently with water and amines. Corrosive and toxic upon inhalation.[2][10][11][12][13] |
| Sulfuryl Chloride (SO₂Cl₂) | Tunable (ortho or para) | Selectivity can be controlled with catalysts. | Corrosive liquid, reacts with moisture, liberates toxic gases. | Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.[14] |
| CuCl₂ in Ionic Liquid | Highly para-selective | High para-selectivity, green solvent system. | Requires specific ionic liquids, potential for metal contamination. | Copper compounds can be toxic; handle with care. Ionic liquids may have their own specific hazards. |
Conclusion
The choice of a chlorinating agent for 4-methoxyaniline is a critical decision that impacts selectivity, yield, safety, and scalability.
-
For general-purpose chlorination where a mixture of isomers is acceptable or can be easily separated, N-Chlorosuccinimide (NCS) offers a convenient and relatively safe option.
-
When cost and efficiency are primary drivers, and with careful control of stoichiometry, Trichloroisocyanuric Acid (TCCA) is a powerful alternative.
-
For syntheses where ortho-chlorination is specifically desired, Sulfuryl Chloride (SO₂Cl₂) in combination with an appropriate organocatalyst is the superior choice, offering a level of regiocontrol not easily achieved with other reagents.
-
For highly selective para-chlorination with a focus on green chemistry principles, the Copper(II) Chloride/ionic liquid system presents a compelling and modern approach.
Ultimately, the optimal reagent will depend on the specific requirements of your synthetic route. It is imperative to consult the Safety Data Sheet (SDS) for any reagent before use and to perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
References
- BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide (NCS)
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1675 - TRICHLOROISOCYANURIC ACID.
- Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744-748.
- Xiong, X., et al. (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
- Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- Cole-Parmer. (n.d.).
- Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Journal of Organic Chemistry, 87(19), 12558-12573.
- Loba Chemie. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- ChemicalBook. (2025).
- CDH Fine Chemical. (n.d.).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Trichloroisocyanuric Acid.
- Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds Manufacturer & Supplier in China.
- Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
- Redox. (2023).
- Wikipedia. (n.d.). Sulfuryl chloride.
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A Comparative Guide to the Validation of an HPLC Method for 2-Chloro-4-methoxyaniline Analysis
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-4-methoxyaniline, a key chemical intermediate. We will explore the causality behind the experimental choices in method validation and objectively compare its performance against alternative analytical techniques, supported by experimental data.
The Analytical Challenge: Quantifying this compound
This compound is a substituted aniline derivative used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is critical, as process-related impurities or degradation products can impact the safety and stability of the final drug product. A robust analytical method is therefore essential for its accurate quantification and impurity profiling.
While several analytical techniques can be employed, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the method of choice for this class of compounds due to its reliability and widespread availability.[2][3] This guide will focus on the validation of such a method, demonstrating its fitness for purpose.
The Cornerstone of Reliability: HPLC Method Validation Workflow
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended use.[4] The workflow for validating an HPLC method for this compound is a multi-faceted process, ensuring the data generated is accurate, precise, and reproducible.
Caption: Workflow for HPLC Method Validation.
A Validated RP-HPLC Method for this compound
The following hypothetical, yet scientifically sound, RP-HPLC method was developed and validated for the quantitative determination of this compound.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Experimental Protocols for Method Validation
The validation of this HPLC method was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate this, forced degradation studies were conducted to generate potential degradation products and prove that they do not interfere with the quantification of the main analyte.[7][8]
Protocol: Solutions of this compound (1 mg/mL) were subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed by the proposed HPLC method. The results should demonstrate that the peak for this compound is well-resolved from any degradation product peaks.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Protocol: A series of at least five standard solutions of this compound were prepared over the concentration range of 50% to 150% of the target assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy refers to the closeness of the test results obtained by the method to the true value.[2] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol: The accuracy of the method was determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Triplicate samples were prepared at each level and analyzed. The percentage recovery was then calculated.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2]
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument to assess the ruggedness of the method.
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.[12]
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Protocol: The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 5 °C)
-
Detection wavelength (± 2 nm)
The effect of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) was observed.
Summary of Validation Data for the HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Well-resolved peaks for analyte and degradants | Peak purity index > 0.999 for the analyte peak in all stressed samples. |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 50% - 150% of target concentration | 0.05 - 0.15 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
| Robustness | System suitability parameters within acceptable limits | All parameters met acceptance criteria after minor variations. |
Comparative Analysis of Analytical Techniques
While the validated HPLC-UV method is robust and reliable, it is essential to understand its performance in the context of other available analytical technologies.[6]
Caption: Comparison of Analytical Techniques.
Performance Comparison: HPLC vs. UPLC-MS vs. GC-MS
| Feature | HPLC-UV | UPLC-MS | GC-MS |
| Principle | Separation based on polarity, UV detection. | Separation on smaller particles at high pressure, mass detection. | Separation based on volatility and polarity, mass detection. |
| Speed | Moderate | Fast | Fast |
| Sensitivity | Good | Excellent | Excellent |
| Specificity | Good | Excellent (mass-based identification) | Excellent (mass-based identification) |
| Sample Volatility | Not required | Not required | Required |
| Cost | Low to moderate | High | Moderate to high |
| Best Suited For | Routine QC, purity assessment, and quantification of known compounds.[10] | High-throughput screening, trace-level impurity identification, and analysis of complex mixtures.[13] | Analysis of volatile and thermally stable impurities. |
Causality Behind the Choices:
-
HPLC-UV is the workhorse for routine quality control due to its robustness, lower cost, and ease of use. For a known analyte like this compound, where the primary goal is to ensure purity against known impurities, HPLC-UV provides sufficient sensitivity and specificity.[10]
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) offers a significant advantage in terms of speed and sensitivity. The use of smaller column particles allows for faster separations without compromising resolution. Coupling with a mass spectrometer provides definitive identification of unknown impurities, which is invaluable during forced degradation studies and for comprehensive impurity profiling.[13]
-
GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful technique for volatile and semi-volatile compounds. While this compound can be analyzed by GC-MS, it may require derivatization to improve its volatility and thermal stability. This makes it less straightforward for routine analysis compared to HPLC but highly effective for identifying specific volatile impurities that might not be amenable to LC analysis.
Conclusion: Selecting the Right Tool for the Job
The validation of an analytical method is a critical endeavor that underpins the quality and safety of pharmaceutical products. The presented RP-HPLC method for the analysis of this compound, when rigorously validated, provides a reliable and robust tool for routine quality control. It offers a balance of performance, cost-effectiveness, and accessibility.
However, for more demanding applications such as the identification of unknown trace-level impurities or high-throughput screening, more advanced techniques like UPLC-MS offer superior performance in terms of speed, sensitivity, and specificity. GC-MS remains a valuable complementary technique, particularly for the analysis of volatile organic impurities. The ultimate choice of analytical methodology should be guided by the specific requirements of the analysis, the stage of drug development, and the available resources.
References
- UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. (2015). CORESTA.
- A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. (n.d.). BenchChem.
- Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX.
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.).
- The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation.
- Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu.
- HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. (n.d.). Merck Millipore.
- Havlíková, L., Matysová, L., Nováková, L., Hájková, R., & Solich, P. (2007). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1169–1173.
- What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. (n.d.). MtoZ Biolabs. Retrieved from a hypothetical MtoZ Biolabs blog post.
- GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024). AxisPharm.
- LYU Shuang. (2017). Determination of p-Chloroaniline and Its Organic Impurities by HPLC.
- Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2025). ResearchGate.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
- Comparative Purity Analysis of 2-Chloro-4-methoxy-1,3,5-triazine: An HPLC and GC-MS Guide. (n.d.). BenchChem.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Symbiosis Online Publishing.
- ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). (2023). ICH.
- HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2023). International Journal of Innovative Science and Research Technology, 8(10).
- ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. (2012). American Pharmaceutical Review.
- Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.).
- PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- This compound. (n.d.). PubChem.
- Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(14), 2368-2380.
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A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of 2-Chloro-4-methoxyaniline is a critical step in the production of various pharmaceuticals and fine chemicals. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide provides an in-depth comparative analysis of common catalytic systems, including those based on palladium, copper, and nickel, for the synthesis of this key intermediate. We will delve into the mechanistic nuances of each system, present comparative performance data, and provide detailed experimental protocols to aid in your research and development endeavors.
Introduction: The Importance of this compound
This compound serves as a vital building block in organic synthesis. Its structure, featuring a chlorinated and methoxylated aniline ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules with diverse biological activities. The precise and efficient synthesis of this intermediate is therefore of paramount importance in the pharmaceutical and chemical industries.
Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Cross-coupling amination of 2-chloro-4-methoxyanisole: This approach involves the formation of a carbon-nitrogen bond between an aryl halide and an amine source, typically ammonia.
-
Reduction of 2-chloro-4-nitroanisole: This method involves the reduction of a nitro group to an amine.
This guide will focus on a comparative study of catalysts for both of these synthetic strategies.
Catalytic Systems for the Amination of 2-chloro-4-methoxyanisole
The direct amination of aryl chlorides, such as 2-chloro-4-methoxyanisole, is a challenging transformation that typically requires a catalyst to proceed efficiently. The most common and effective catalysts for this reaction are based on transition metals, particularly palladium, copper, and nickel.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Key Features of Palladium-Based Catalysts:
-
High Activity and Generality: Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands, exhibit high catalytic activity and a broad substrate scope.
-
Ligand Influence: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-donating ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Ammonia Surrogates: Due to the challenges of using gaseous ammonia directly, ammonia surrogates or ammonium salts are often employed in these reactions.[3]
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol is a representative example based on established Buchwald-Hartwig amination procedures.
Materials:
-
2-chloro-4-methoxyanisole
-
Ammonium sulfate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos-type ligand (e.g., CyPF-tBu)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and NaOtBu (2.0 equivalents).
-
Add 2-chloro-4-methoxyanisole (1.0 equivalent) and ammonium sulfate (1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4][5] While traditionally requiring harsh reaction conditions, modern advancements have led to the development of more efficient and milder copper-based catalytic systems.
Key Features of Copper-Based Catalysts:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive alternative for industrial applications.
-
Ligand Development: The use of appropriate ligands, such as diamines or amino acids, can significantly improve the efficiency and mildness of the Ullmann condensation.
-
Reaction Conditions: While milder than traditional Ullmann reactions, copper-catalyzed aminations of aryl chlorides often still require higher temperatures compared to palladium-catalyzed systems.
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is a general representation of a modern Ullmann-type amination.
Materials:
-
2-chloro-4-methoxyanisole
-
Aqueous ammonia or an ammonia surrogate
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline or a diamine)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
To a reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add 2-chloro-4-methoxyanisole (1.0 equivalent) and the ammonia source.
-
Add the solvent and heat the mixture at 100-140 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product.
-
Purify the product by column chromatography.
Nickel-Catalyzed Amination
Nickel-based catalysts have emerged as a promising and cost-effective alternative to palladium for cross-coupling reactions.[6][7] Nickel catalysts can be particularly effective for the amination of aryl chlorides.
Key Features of Nickel-Based Catalysts:
-
High Reactivity with Aryl Chlorides: Nickel catalysts often show excellent reactivity towards less reactive aryl chlorides.
-
Air-Stable Precatalysts: The development of air-stable Ni(II) precatalysts has made these systems more user-friendly.[7]
-
Ligand and Reductant Effects: The choice of ligand and, in the case of Ni(II) precatalysts, the reducing agent, are critical for catalytic activity.
Experimental Protocol: Nickel-Catalyzed Synthesis of this compound
This protocol is based on established methods for the nickel-catalyzed amination of aryl chlorides.[1]
Materials:
-
2-chloro-4-methoxyanisole
-
Ammonia source (e.g., ammonium salt)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(DME))
-
A suitable ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand)
-
A base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., 2-methyl-THF)
Procedure:
-
In a glovebox, to a dry reaction vessel, add NiCl₂(DME) (3-5 mol%), the ligand (6-10 mol%), and the base (2.2 equivalents).
-
Add 2-chloro-4-methoxyanisole (1.0 equivalent) and the ammonia source.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction, work up with an aqueous solution, and extract the product.
-
Purify by column chromatography.
Comparative Performance of Catalysts for Amination
| Catalyst System | Typical Catalyst Loading | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Palladium | 0.5 - 5 mol% | 80 - 120 | High activity, broad scope, well-understood | High cost, potential for catalyst poisoning |
| Copper | 5 - 20 mol% | 100 - 150 | Low cost, abundant metal | Often requires higher temperatures and catalyst loadings |
| Nickel | 1 - 10 mol% | 80 - 110 | Low cost, excellent for aryl chlorides | Can be sensitive to air and moisture, less developed |
Catalytic Reduction of 2-chloro-4-nitroanisole
An alternative and widely used route to this compound is the catalytic hydrogenation of 2-chloro-4-nitroanisole. This method avoids the direct formation of a C-N bond and instead focuses on the selective reduction of a nitro group.
Common Catalysts for Nitro Group Reduction
A variety of catalysts can be employed for the reduction of nitroarenes, with the choice often depending on the desired selectivity and the presence of other functional groups.
-
Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for nitro group reduction. It typically provides high yields and clean reactions under hydrogen pressure.
-
Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is also a very active catalyst for this transformation.
-
Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, Raney Nickel is also widely used for the hydrogenation of nitro compounds.[8]
-
Copper-based catalysts: Recent research has shown that copper nanoparticles can be effective for the transfer hydrogenation of nitroarenes, offering a precious-metal-free alternative.[3]
Key Considerations for Catalytic Hydrogenation:
-
Selectivity: A key challenge in the hydrogenation of halogenated nitroaromatics is preventing dehalogenation. The choice of catalyst and reaction conditions can significantly influence the selectivity.
-
Hydrogen Source: While hydrogen gas is commonly used, transfer hydrogenation using a hydrogen donor like ammonium formate can be a safer and more convenient alternative.[2]
Experimental Protocol: Catalytic Transfer Hydrogenation of 2-chloro-4-nitroanisole
This protocol is a representative example of a transfer hydrogenation reaction.[2]
Materials:
-
2-chloro-4-nitroanisole
-
Ammonium formate
-
Palladium on carbon (5-10% Pd/C)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
To a round-bottom flask, add 2-chloro-4-nitroanisole (1.0 equivalent) and the solvent.
-
Add ammonium formate (3-5 equivalents) and Pd/C (5-10 wt%).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and filter off the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer and concentrate to obtain the product.
Visualizing the Catalytic Pathways
To better understand the mechanisms of these catalytic reactions, the following diagrams illustrate the key steps involved.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Stepwise reduction of a nitro group to an amine.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several effective catalytic methods.
-
Palladium-catalyzed Buchwald-Hartwig amination offers high efficiency and broad applicability, but at a higher cost.
-
Copper-catalyzed Ullmann condensation provides a more economical alternative, though often requiring more forcing conditions.
-
Nickel-catalyzed amination is a rapidly developing field that presents a cost-effective and highly reactive option, particularly for aryl chlorides.
-
Catalytic hydrogenation of the corresponding nitro compound is a robust and high-yielding alternative, with a range of catalyst choices available to balance cost and selectivity.
The optimal choice of catalyst will depend on a variety of factors, including cost considerations, desired reaction conditions, and the specific functional group tolerance required for a given application. The ongoing development of new ligands and more active, stable, and cost-effective base-metal catalysts will undoubtedly continue to expand the toolkit available to chemists for the synthesis of this important intermediate.
References
- Organic Syntheses. Nickel-catalyzed Amination of Aryl Chlorides. 2024.
- MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- National Center for Biotechnology Information. Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates Using an Air-Stable Precatalyst.
- National Center for Biotechnology Information. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts.
- National Center for Biotechnology Information. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
- Wikipedia. Buchwald–Hartwig amination.
- National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Organic Chemistry Portal. Ullmann Reaction.
- National Center for Biotechnology Information. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
- ResearchGate. Intrinsic kinetics of catalytic hydrogenation of 2-nitro-4-acetylamino anisole to 2-amino-4-acetylamino anisole over Raney nickel catalyst.
- National Center for Biotechnology Information. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- National Center for Biotechnology Information. Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.
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- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates Using an Air-Stable Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Structure of 2-Chloro-4-methoxyaniline Derivatives by NMR
For researchers and professionals in drug development and materials science, 2-Chloro-4-methoxyaniline and its derivatives are invaluable chemical scaffolds. Their utility, however, is predicated on absolute structural certainty. Unambiguous confirmation of substituent positions and overall molecular architecture is not merely a procedural formality; it is the bedrock upon which reliable structure-activity relationship (SAR) studies and the development of novel materials are built.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the complete structural elucidation of these molecules in solution.[2][3] This guide moves beyond a simple recitation of techniques. It provides a strategic, field-proven workflow that leverages a suite of NMR experiments to create a self-validating system for structural confirmation, ensuring the data you acquire is both accurate and irrefutable.
Pillar 1: Understanding the Electronic Landscape of the Core Scaffold
The chemical shifts observed in an NMR spectrum are direct reporters of a nucleus's local electronic environment. In a substituted benzene ring, the interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) dictates the chemical shifts of the aromatic protons and carbons.[4][5]
For our parent scaffold, this compound, we have three key influencers:
-
Amino Group (-NH₂): A powerful electron-donating group through resonance, it increases electron density (shields) at the ortho and para positions.
-
Methoxy Group (-OCH₃): Also an electron-donating group through resonance, it shields its ortho and para positions.
-
Chlorine Atom (-Cl): An electron-withdrawing group via induction but a weak electron-donator through resonance. Its net effect is deshielding.
This electronic tug-of-war results in a distinct NMR fingerprint. Protons and carbons at positions with increased electron density will resonate at lower chemical shifts (upfield), while those in electron-deficient regions will appear at higher chemical shifts (downfield).[5]
Pillar 2: The Foundational Experiments - 1D NMR (¹H, ¹³C, DEPT)
The first step in any structural analysis is the acquisition of standard one-dimensional spectra. These provide the fundamental pieces of our structural puzzle.
¹H NMR: A Proton Census and Connectivity Preview
A standard ¹H NMR spectrum of this compound will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling patterns, which hint at their spatial relationships.[6] The aromatic region (typically 6.5-8.0 ppm) is of primary importance.[7]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Rationale |
| H-3 | ~6.8 - 7.0 | d | J_meta ≈ 2-3 Hz | Meta to -NH₂ and ortho to -Cl. Deshielded by Chlorine's inductive effect. |
| H-5 | ~6.6 - 6.8 | dd | J_ortho ≈ 7-10 Hz, J_meta ≈ 2-3 Hz | Ortho to -NH₂ and meta to -Cl. Shielded by the strong -NH₂ group. |
| H-6 | ~6.7 - 6.9 | d | J_ortho ≈ 7-10 Hz | Ortho to the -OCH₃ group and meta to the -NH₂ group. Shielded. |
| -NH₂ | ~3.5 - 4.5 | br s | N/A | Broad signal due to quadrupolar relaxation and exchange. Position is solvent-dependent.[8] |
| -OCH₃ | ~3.7 - 3.9 | s | N/A | Characteristic singlet for a methoxy group. |
Note: Predicted shifts are estimates. Actual values can vary based on solvent and concentration.[9]
The coupling constants are particularly diagnostic: protons ortho to each other show large couplings (7-10 Hz), while meta couplings are significantly smaller (2-3 Hz).[10][11] This allows us to start piecing together the substitution pattern directly from the ¹H spectrum.
¹³C NMR and DEPT: The Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework. Aromatic carbons typically resonate between 110-160 ppm.[4] The key here is to distinguish between protonated carbons (CH) and non-protonated, or quaternary, carbons (C). This is where the DEPT (Distortionless Enhancement by Polarization Transfer) experiment is indispensable.
-
Standard ¹³C {¹H}: Shows all carbon signals.
-
DEPT-90: Shows only CH signals.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT spectra.[12][13]
Table 2: Predicted ¹³C NMR & DEPT-135 Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C-1 | ~140 - 142 | Absent | Quaternary carbon attached to the electron-donating -NH₂ group. |
| C-2 | ~115 - 120 | Absent | Quaternary carbon attached to the electron-withdrawing -Cl group. |
| C-3 | ~118 - 122 | Positive | Protonated carbon, deshielded by adjacent -Cl. |
| C-4 | ~150 - 155 | Absent | Quaternary carbon attached to the electron-donating -OCH₃ group. |
| C-5 | ~114 - 118 | Positive | Protonated carbon, shielded by para -NH₂ and ortho -OCH₃. |
| C-6 | ~115 - 119 | Positive | Protonated carbon, shielded by ortho -NH₂. |
| -OCH₃ | ~55 - 56 | Positive | Typical chemical shift for a methoxy carbon. |
By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, we can unequivocally identify the quaternary carbons (C-1, C-2, C-4), a critical step in confirming the 1,2,4-substitution pattern.
Pillar 3: Unambiguous Confirmation with 2D NMR
While 1D spectra provide the parts list, 2D NMR experiments build the final, validated structure. They reveal through-bond correlations, creating a connectivity map of the entire molecule.[14][15]
The Strategic 2D NMR Workflow
Our approach is systematic. Each experiment builds upon the last, providing cross-validation at every step.
Caption: Key HMBC correlations for structural confirmation.
Pillar 4: Experimental Protocol for Self-Validating Data
Trustworthy data begins with meticulous experimental practice.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Solvent: Add ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common first choice. [9] * Expert Insight: If you need to observe the -NH₂ proton clearly, DMSO-d₆ is the superior choice. It forms hydrogen bonds with the amine protons, slowing down the chemical exchange with any trace water and resulting in a sharper, more easily identifiable peak. [16]* Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), or reference to the residual solvent peak. [17]* Mixing: Gently vortex the sample until the solid is completely dissolved.
2. NMR Data Acquisition (Example on a 500 MHz Spectrometer):
-
Tuning and Shimming: Ensure the probe is properly tuned to the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
¹H Spectrum: Acquire a standard proton spectrum with 8-16 scans.
-
¹³C {¹H} Spectrum: Acquire a proton-decoupled carbon spectrum. This may require several hundred to a few thousand scans depending on sample concentration.
-
DEPT-135 Spectrum: Acquire a DEPT-135 spectrum to differentiate carbon types.
-
gCOSY Spectrum: Acquire a gradient-selected COSY spectrum. Typically requires 2-4 scans per increment.
-
gHSQC Spectrum: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz).
-
gHMBC Spectrum: Acquire a gradient-selected HMBC spectrum.
-
Expert Insight: The HMBC experiment must be optimized for the expected long-range coupling constant. A value of 8 Hz is an excellent starting point for aromatic systems as it covers a wide range of typical ²J and ³J couplings. [18] By systematically acquiring and analyzing this complete dataset, the structure of any this compound derivative can be confirmed with an exceptionally high degree of confidence, as the correlations from each experiment must be mutually consistent. This cross-validation is the hallmark of a rigorous and trustworthy structural elucidation.
-
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A Senior Application Scientist's Guide to Azo Dye Synthesis: Evaluating 2-Chloro-4-methoxyaniline in a Comparative Framework
This guide offers an in-depth, objective comparison of 2-Chloro-4-methoxyaniline's performance in azo dye synthesis against other common aniline derivatives. Designed for researchers and chemical development professionals, this document moves beyond simple protocols to explain the underlying chemical principles that govern performance, enabling informed selection of starting materials for novel colorant development.
Introduction: The Azo Coupling Reaction and the Role of the Amine
Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over half of all commercial dyes.[1][2] Their synthesis is elegantly straightforward, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner, such as a phenol or another aniline.[3] The choice of the initial amine, the diazo component, is paramount as its electronic and steric properties fundamentally dictate the reactivity, yield, and the final properties of the dye, including its color, stability, and fastness.[3]
The core of this process is the formation of a diazonium salt, a highly reactive electrophile, from the primary amine. This reaction is conducted at low temperatures (typically 0-5 °C) in the presence of a nitrous acid source (e.g., NaNO₂ and HCl) to ensure the stability of the diazonium intermediate.[4][5] The subsequent coupling reaction is a classic electrophilic aromatic substitution, where the diazonium ion attacks an electron-rich coupling component.[6][7]
This guide focuses on This compound , an interesting starting material due to its unique substitution pattern. It possesses both an electron-withdrawing group (EWG), the chlorine atom, and a strong electron-donating group (EDG), the methoxy group. Understanding how this electronic dichotomy influences its performance relative to simpler anilines is key to leveraging its potential in dye design.
The Diazo Component: A Comparative Analysis
The performance of an aniline in dye synthesis is not an isolated property but is best understood through comparison. We will evaluate this compound against three benchmark anilines: unsubstituted aniline, p-anisidine (4-methoxyaniline), and o-chloroaniline.
Electronic Effects and Reactivity in Diazotization
The rate and efficiency of diazotization are heavily influenced by the nucleophilicity of the amine's nitrogen atom. Electron-donating groups increase electron density on the nitrogen, facilitating the attack on the nitrosonium ion (NO⁺), the active electrophile in diazotization.[4][5] Conversely, electron-withdrawing groups decrease this nucleophilicity, slowing the reaction.
-
p-Anisidine (4-methoxyaniline): The methoxy group at the para position is a powerful EDG via the resonance effect (+R). This significantly increases the electron density on the amino group, making p-anisidine highly reactive and able to undergo diazotization readily.[8]
-
Aniline: This is our baseline. It has no substituents influencing the amino group's basicity beyond the benzene ring itself.
-
o-Chloroaniline: The chlorine atom is an EWG via its inductive effect (-I), which deactivates the ring and reduces the nucleophilicity of the amino nitrogen. This makes o-chloroaniline less reactive than aniline.
-
This compound: This molecule presents a fascinating case of competing effects. The methoxy group at position 4 strongly activates the ring (+R effect), while the chlorine at position 2 deactivates it (-I effect). Because the resonance effect of the methoxy group is generally stronger than the inductive effect of the chlorine, the net effect is activation. Therefore, this compound is expected to be more reactive than o-chloroaniline and aniline, but likely slightly less reactive than p-anisidine due to the chlorine's deactivating influence.
Impact on Dye Properties
The substituents on the aniline ring become an integral part of the final dye's chromophore, the conjugated system responsible for color. They modulate the electronic structure of the azo compound, thereby influencing its absorption maximum (λmax) and other critical performance metrics.
-
Color (λmax): Electron-donating groups like -OCH₃ generally cause a bathochromic shift (a shift to longer wavelengths, i.e., a "deepening" of the color from yellow towards red).[9] Electron-withdrawing groups like -Cl can have a more complex effect but often lead to a hypsochromic shift (a shift to shorter wavelengths) or a less pronounced bathochromic shift compared to strong EDGs. Therefore, dyes derived from this compound are expected to exhibit a λmax intermediate between those derived from p-anisidine and o-chloroaniline when paired with the same coupling agent.
-
Fastness Properties: Light, wash, and rub fastness are measures of a dye's durability.[10][11] The presence of a halogen like chlorine can sometimes improve light fastness by providing a pathway for the dissipation of photo-excitatory energy. The methoxy group can influence the dye's solubility and its affinity for the substrate, which in turn affects wash fastness.
Comparative Performance Summary
The expected performance characteristics are summarized in the table below. These are generalized predictions based on established chemical principles, and actual results will also depend on the chosen coupling component and reaction conditions.
| Aniline Derivative | Key Substituent(s) | Expected Diazotization Reactivity | Expected λmax of Resulting Dye (Relative) | Potential Impact on Fastness |
| p-Anisidine | Strong EDG (-OCH₃) | Very High | Longest Wavelength (Bathochromic Shift) | Good; -OCH₃ can enhance substrate affinity. |
| This compound | Strong EDG (-OCH₃), Weak EWG (-Cl) | High | Intermediate Wavelength | Potentially very good; -Cl may improve light fastness. |
| Aniline | None | Moderate (Baseline) | Baseline Wavelength | Fair to good. |
| o-Chloroaniline | Weak EWG (-Cl) | Low | Shortest Wavelength (Hypsochromic Shift) | May have enhanced light fastness. |
Experimental Validation Protocol
To provide a framework for empirical comparison, the following self-validating protocol describes the synthesis and analysis of azo dyes from the four aforementioned anilines using a common coupling agent, 2-naphthol. This allows for the direct assessment of the aniline's influence on yield, color, and purity.
Materials and Reagents
-
Aniline, p-Anisidine, o-Chloroaniline, this compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Workflow Diagram
A generalized workflow for this comparative synthesis is presented below.
Caption: Experimental workflow for the comparative synthesis of azo dyes.
Step-by-Step Procedure
Part A: Preparation of Diazonium Salt (Perform for each aniline separately)
-
In a 100 mL beaker, dissolve 10 mmol of the selected aniline derivative in 25 mL of 2.5 M hydrochloric acid. Gentle warming may be required for some derivatives to fully dissolve.
-
Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the process to prevent premature decomposition of the diazonium salt.
-
In a separate beaker, dissolve 10 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution over 10 minutes, ensuring the temperature does not rise above 5 °C. Stir continuously.
-
After the addition is complete, continue stirring in the ice bath for an additional 15 minutes. The resulting clear or slightly yellow solution is the diazonium salt, ready for immediate use.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 10 mmol of 2-naphthol in 40 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution.
-
A brightly colored precipitate should form almost immediately. The basic pH of the 2-naphthol solution is crucial as it deprotonates the phenol to the more reactive phenoxide ion, facilitating the electrophilic attack.[7][12]
Part C: Isolation and Purification
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye on the filter paper with several portions of cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to remove impurities.
-
Dry the purified dye in a desiccator or a low-temperature oven. Weigh the final product and calculate the percentage yield.
Characterization and Analysis
-
Yield & Purity: Compare the percentage yields. Assess purity using Thin Layer Chromatography (TLC).
-
Colorimetric Analysis: Dissolve a small, precise amount of each purified dye in a suitable solvent (e.g., ethanol) and record its UV-Visible absorption spectrum. Compare the λmax values to quantify the color differences.
-
Structural Verification: Confirm the structure of the synthesized dyes using FT-IR spectroscopy, noting the characteristic N=N azo stretch.
Reaction Mechanism and Causality
The synthesis proceeds through two distinct mechanistic stages. Understanding these provides insight into the experimental choices.
Diazotization Mechanism
The reaction begins with the in-situ formation of nitrous acid (HNO₂) from NaNO₂ and HCl. Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion, NO⁺. The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the final elimination of a water molecule yield the stable, resonance-stabilized diazonium ion.[4]
Caption: Simplified mechanism of aniline diazotization.
The requirement for a strong acid is to facilitate the formation of the NO⁺ electrophile. The low temperature is essential because the aryl diazonium ion, while more stable than its aliphatic counterpart, is prone to decomposition and reaction with water to form a phenol at higher temperatures, which would reduce the final dye yield.[1]
Azo Coupling Mechanism
This is an electrophilic aromatic substitution. The diazonium ion (Ar-N₂⁺) is the electrophile. The coupling component, in this case, the highly activated phenoxide ion of 2-naphthol, acts as the nucleophile. The attack typically occurs at the position para to the activating group (-O⁻), unless this position is blocked.[6]
Conclusion
This compound serves as a highly effective, yet nuanced, starting material for azo dye synthesis. Its performance is a direct consequence of the interplay between its electron-donating methoxy group and its electron-withdrawing chloro substituent.
-
Reactivity: It offers a favorable balance, being significantly more reactive than halogenated anilines lacking an activating group, thus ensuring efficient diazotization and high potential yields.
-
Color Tuning: It provides a tool for fine-tuning the color of the final dye. The resulting chromophore is electronically distinct from dyes made with either p-anisidine or o-chloroaniline, allowing for the exploration of unique shades.
-
Performance: The presence of the chlorine atom offers the potential for enhanced light fastness, a critical parameter for many industrial applications.[13]
By providing a robust comparative framework and a validated experimental protocol, this guide empowers researchers to rationally incorporate this compound into their dye development programs, moving from theoretical prediction to empirical validation with confidence.
References
- University of Toronto. (n.d.). The Synthesis of Azo Dyes. Department of Chemistry.
- Studylib. (n.d.). Azo Dye Synthesis: Combinatorial Chemistry Lab Manual.
- Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.
- Chemistry LibreTexts. (2023). Reactions of Diazonium Salts.
- ALLEN, C. F. H., & Byers, J. R. (1948). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube.
- Ridd, J. H. (1965). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA, 19(5), 202-207.
- Zhao, R., et al. (2018). One step synthesis of azo compounds from nitroaromatics and anilines. ResearchGate.
- Clark, J. (2023). some reactions of diazonium ions. Chemguide.
- Altaie, S. M., Majid, R., & Al-lami, N. B. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part.
- Al-Adilee, K. J., & Al-Joboury, K. R. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor.
- Obi, C., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery Scientific Society.
- Patel, K., & Patel, K. (2013). Aniline: A Statistical Review. ResearchGate.
- Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment (IRME).
- Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. ResearchGate.
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- Discovery Publication. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives.
- Mohammed, A. A., et al. (2021). Synthesis and Characteristics of Some Organic Dyes. Prime Scholars.
- Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Al-Azzawi, R., & Al-Amiery, A. (2021). 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. ResearchGate.
- Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 19(4), 2565-2573.
- Dominican University. (n.d.). CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye.
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Differentiating 2-Chloro-4-methoxyaniline Isomers: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. Subtle shifts in substituent positions on an aromatic ring can drastically alter a molecule's biological activity, reactivity, and safety profile. This guide provides a comprehensive spectroscopic comparison of 2-Chloro-4-methoxyaniline and its closely related isomers, offering researchers, scientists, and drug development professionals a practical framework for unambiguous identification using routine analytical techniques.
The isomers under consideration—this compound, 3-Chloro-4-methoxyaniline, 4-Chloro-2-methoxyaniline, and 5-Chloro-2-methoxyaniline—present a unique analytical challenge due to their identical molecular weight and elemental composition. However, the distinct electronic environments created by the varied placement of the chloro, methoxy, and amino groups on the aniline ring give rise to unique spectral fingerprints. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate these differences.
The Isomers at a Glance
A clear understanding of the isomeric structures is fundamental to interpreting their spectra. The relative positions of the substituents dictate the electronic distribution and steric interactions within each molecule.
Figure 1: Structures of the this compound isomers.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.
The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups generally shield aromatic protons (shift them upfield to lower ppm values), particularly at the ortho and para positions. Conversely, the electron-withdrawing chloro (-Cl) group deshields protons (shifts them downfield to higher ppm values). The interplay of these effects in each isomer results in a unique set of chemical shifts and coupling patterns for the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Caption: General workflow for NMR sample analysis.
Comparative ¹H NMR Data
| Isomer | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | -OCH₃ (δ, ppm) | -NH₂ (δ, ppm) |
| This compound | H-3: ~6.7 (dd, J ≈ 8.7, 2.7 Hz), H-5: ~6.8 (d, J ≈ 8.7 Hz), H-6: ~6.9 (d, J ≈ 2.7 Hz) | ~3.7 | ~3.8 (br s) |
| 3-Chloro-4-methoxyaniline | H-2: ~6.8 (d, J ≈ 2.5 Hz), H-5: ~6.6 (dd, J ≈ 8.5, 2.5 Hz), H-6: ~6.7 (d, J ≈ 8.5 Hz) | ~3.8 | ~3.6 (br s) |
| 4-Chloro-2-methoxyaniline | H-3: ~6.8 (d, J ≈ 2.3 Hz), H-5: ~6.7 (dd, J ≈ 8.4, 2.3 Hz), H-6: ~6.6 (d, J ≈ 8.4 Hz) | ~3.8 | ~4.1 (br s) |
| 5-Chloro-2-methoxyaniline | H-3: ~6.7 (d, J ≈ 8.5 Hz), H-4: ~6.8 (dd, J ≈ 8.5, 2.5 Hz), H-6: ~6.9 (d, J ≈ 2.5 Hz) | ~3.8 | ~3.7 (br s) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The broadness of the -NH₂ signal is due to quadrupole broadening and/or exchange with trace amounts of water.
Analysis of ¹H NMR Spectra
The distinct splitting patterns are key to differentiation. For instance, in this compound, the three aromatic protons appear as a doublet of doublets, a doublet, and another doublet. In contrast, 3-Chloro-4-methoxyaniline also shows three distinct aromatic signals, but with different coupling constants and chemical shifts due to the altered substituent positions. The relative positions of the signals are also diagnostic. The proton ortho to the amino group is typically the most shielded (lowest ppm value) unless strongly influenced by a deshielding group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.
Comparative ¹³C NMR Data
| Isomer | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | ~152, ~142, ~120, ~118, ~116, ~115 | ~56 |
| 3-Chloro-4-methoxyaniline | ~148, ~141, ~123, ~118, ~116, ~114 | ~56 |
| 4-Chloro-2-methoxyaniline | ~149, ~140, ~122, ~119, ~117, ~113 | ~56 |
| 5-Chloro-2-methoxyaniline | ~147, ~143, ~129, ~117, ~113, ~112 | ~56 |
Note: The exact chemical shifts can vary slightly depending on the solvent.
Analysis of ¹³C NMR Spectra
The carbon directly attached to the electron-withdrawing chlorine atom will be deshielded (higher ppm), while carbons ortho and para to the electron-donating amino and methoxy groups will be shielded (lower ppm). The number of distinct aromatic signals also confirms the substitution pattern. For example, isomers with higher symmetry may show fewer than six aromatic carbon signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is excellent for confirming the presence of functional groups and can also provide clues about the aromatic substitution pattern.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Key IR Absorption Bands
| Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
| N-H stretch (asymmetric & symmetric) | 3500-3300 | Two sharp bands for primary amine |
| C-H stretch (aromatic) | 3100-3000 | |
| C-H stretch (methyl) | 2950-2850 | |
| C=C stretch (aromatic) | 1620-1450 | Multiple bands |
| N-H bend (scissoring) | 1650-1580 | |
| C-N stretch (aromatic) | 1335-1250 | Strong |
| C-O stretch (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Two distinct bands |
| C-Cl stretch | 850-550 | |
| C-H out-of-plane bend | 900-675 | Pattern depends on substitution |
Analysis of IR Spectra
All isomers will show the characteristic two sharp N-H stretching bands of a primary aromatic amine and the strong C-O stretching bands of the aryl ether.[1] The most diagnostic region for differentiating the isomers is the C-H out-of-plane bending region (900-675 cm⁻¹). The pattern of bands in this region is highly dependent on the number and position of adjacent hydrogen atoms on the aromatic ring.[2] For example, an isolated aromatic C-H bond typically gives a weak band around 870-800 cm⁻¹.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. All four isomers will have the same molecular ion peak due to their identical molecular formula (C₇H₈ClNO). The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate fragment ions.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
Expected Fragmentation Patterns
The fragmentation of these isomers is complex, but some general pathways can be predicted. Common fragmentation patterns for aromatic amines include the loss of HCN from the aniline ion.[3] The fragmentation of the methoxy group can involve the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). The position of the chloro and methoxy groups will influence the relative abundance of the fragment ions. For instance, cleavage of the bond beta to the amine group is a common fragmentation pathway.[3] The stability of the resulting carbocations will differ depending on the substituent positions, leading to variations in the mass spectrum.
Caption: Simplified potential fragmentation pathways.
Conclusion: An Integrated Approach for Unambiguous Identification
While each spectroscopic technique provides valuable information, a combined approach is the most robust strategy for the unambiguous identification of this compound isomers. ¹H NMR spectroscopy is often the most definitive single technique due to the unique chemical shifts and coupling patterns of the aromatic protons. However, confirmation with ¹³C NMR, IR, and MS provides a comprehensive and self-validating analytical workflow. By carefully analyzing the spectral data and understanding the influence of the substituent positions, researchers can confidently distinguish between these closely related isomers, ensuring the quality and integrity of their work.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Chloro-4-methoxyaniline. National Center for Biotechnology Information.
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A Guide to Purity Assessment: Comparing Synthesized 2-Chloro-4-methoxyaniline with a Commercial Standard
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is not born in the final step but is cultivated throughout the entire synthetic pathway. Pharmaceutical intermediates, such as 2-Chloro-4-methoxyaniline, are the foundational building blocks of this process. The purity of these intermediates directly influences the critical quality attributes (CQAs) of the final API, affecting everything from process reproducibility and yield to the impurity profile and, ultimately, patient safety.[1]
Regulatory bodies like the FDA and international frameworks such as the International Council for Harmonisation (ICH) place stringent expectations on the control of intermediates.[1][2] This guide, from the perspective of a seasoned application scientist, provides a comprehensive framework for assessing the purity of a newly synthesized batch of this compound. We will achieve this by rigorously comparing it against a well-characterized commercial reference standard, employing a suite of orthogonal analytical techniques to build a robust, data-driven, and trustworthy purity profile. The objective of validating any analytical procedure is to demonstrate its fitness for the intended purpose.[3][4][5]
The Cornerstone of Comparison: The Commercial Reference Standard
Before any analysis begins, the benchmark for quality must be established. A commercial reference standard from a reputable supplier (e.g., Sigma-Aldrich, Alachem) serves this purpose.[6][7][8][9] This standard is not merely a bottle of chemical; it is a substance of high, verified purity accompanied by a Certificate of Analysis (CoA).
Why is the CoA critical? The CoA provides a detailed summary of the standard's properties, determined through extensive analytical testing. It typically includes:
-
Identity Confirmation: Verified by methods like NMR or Mass Spectrometry.
-
Purity/Assay Value: Often determined by a primary quantitative method like HPLC or GC, with typical purities of ≥98%.[6][8]
-
Traceability: The results are traceable to a primary standard, often from an officially recognized source like a pharmacopoeia.[10]
This document is our "ground truth." All data generated for the synthesized batch will be compared against the specifications and data provided in the CoA.
The Orthogonal Approach: A Multi-Faceted View of Purity
Relying on a single analytical technique can lead to a skewed or incomplete understanding of a sample's purity. Impurities with different chemical properties may not be detectable by one method. For instance, a non-volatile impurity will be missed by Gas Chromatography (GC). Therefore, we employ an orthogonal approach , using multiple analytical methods with different separation and detection principles to ensure a comprehensive assessment.
Our chosen suite of techniques for this compound includes:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and profiling of non-volatile, organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile impurities and confirming molecular weight.
-
Nuclear Magnetic Resonance (¹H NMR): For unambiguous structural confirmation and detection of structurally related impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): For confirming the presence of key functional groups and as a rapid identity check.
This multi-pronged strategy forms a self-validating system, where the results from each technique should converge to create a consistent and reliable purity profile.
Caption: Overall workflow for purity assessment.
Analytical Methodologies & Experimental Protocols
Here, we detail the step-by-step protocols for each analytical technique. The causality behind key choices is explained to provide deeper insight into the methodology.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse of pharmaceutical quality control for purity determination.[11] A reversed-phase method (RP-HPLC) is ideal for separating moderately polar aromatic amines like this compound from potential non-polar or more polar impurities.[12][13][14] We use a gradient elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected.
Experimental Protocol: HPLC
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible and helps in achieving sharp peak shapes).[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm (A suitable wavelength for substituted anilines).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile:Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of the commercial standard and dissolve in 100 mL of diluent for a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized batch at the same concentration (0.1 mg/mL) as the standard solution.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. This ensures the system is performing precisely.
-
Analysis & Calculation: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds.[15][16] It is an excellent orthogonal technique to HPLC. It can detect residual solvents from the synthesis or volatile byproducts that HPLC might miss. The mass spectrometer provides definitive identification by comparing the fragmentation pattern to a known library or the commercial standard.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Temperature Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard & Sample Solutions: Prepare dilute solutions (~100 µg/mL) of both the commercial standard and the synthesized sample.
-
-
Analysis: Inject the samples. Identify the main peak by its retention time and mass spectrum (Molecular Ion at m/z 157/159 due to chlorine isotopes).[17] Search for other peaks in the total ion chromatogram (TIC) and identify them using the NIST mass spectral library.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is an unparalleled tool for structural elucidation. It provides definitive proof of the compound's identity by mapping the hydrogen atoms in the molecule. It is also highly sensitive to structurally similar impurities, which may co-elute with the main peak in chromatography.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample (both synthesized and standard) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (δ, ppm) for this compound:
-
-OCH₃ (Methoxy group): A singlet around 3.7-3.8 ppm.
-
-NH₂ (Amine group): A broad singlet (position can vary, ~3.5-4.5 ppm).
-
Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm), showing characteristic splitting patterns based on their positions relative to the substituents.
-
-
Analysis: Overlay the spectrum of the synthesized material with that of the commercial standard. They should be identical. Any additional peaks in the synthesized sample's spectrum indicate impurities. Integration of impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[18] While not quantitative for purity, it serves as an excellent identity check. A mismatch between the FTIR spectra of the synthesized material and the standard would indicate a gross structural difference or the presence of significant impurities with different functional groups.
Experimental Protocol: FTIR
-
Instrumentation: FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands (cm⁻¹):
-
N-H Stretch (Amine): Two bands in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹.
-
Aromatic C=C Bending: ~1500-1600 cm⁻¹.
-
C-O Stretch (Ether): Strong band around 1200-1250 cm⁻¹.
-
C-Cl Stretch: ~700-800 cm⁻¹.
-
-
Analysis: Compare the spectrum of the synthesized sample to the commercial standard. The positions and relative intensities of the absorption bands should match.
Comparative Data Analysis: Synthesized Batch vs. Commercial Standard
All data from the orthogonal analyses should be compiled and compared directly against the commercial standard's CoA and the data generated in-house from the standard.
Table 1: Hypothetical Purity Assessment Data Summary
| Parameter | Commercial Standard (from CoA) | Commercial Standard (In-House) | Synthesized Batch (In-House) | Assessment |
| Appearance | Off-white to beige solid | Off-white solid | Off-white solid | Pass |
| HPLC Purity (Area %) | ≥ 98.0% | 99.2% | 98.8% | Pass. Purity is within specification. |
| Largest Impurity (HPLC) | ≤ 0.5% | 0.3% at RRT 1.2 | 0.6% at RRT 1.2 | Marginal Fail. The known impurity exceeds the typical specification. Requires investigation. |
| New Impurities (HPLC) | Not Reported | None detected >0.05% | 0.2% at RRT 0.8 | Fail. An unknown impurity is present. Requires identification (e.g., by LC-MS). |
| GC-MS Identity | Match to standard | Confirmed, MW 157/159 | Confirmed, MW 157/159 | Pass. Molecular weight and fragmentation match. |
| Residual Solvents (GC) | Not Reported | Toluene < 50 ppm | Toluene 150 ppm | Pass. Toluene is below the typical ICH limit for this class of solvent (890 ppm). |
| ¹H NMR Spectrum | Conforms to structure | Conforms | Conforms | Pass. The primary structure is confirmed. Small impurity peaks may be visible upon spectral expansion. |
| FTIR Spectrum | Conforms to structure | Conforms | Conforms | Pass. All key functional groups are present. |
| Overall Assessment | - | - | Requires Investigation | The presence of an unknown impurity and a higher-than-expected level of a known impurity must be addressed. |
Caption: Logic for the final purity decision.
Conclusion
Assessing the purity of a synthesized pharmaceutical intermediate like this compound is a rigorous, evidence-based process. It is not sufficient to run a single test; a robust, orthogonal analytical approach is essential for building confidence in the material's quality. By using a well-characterized commercial standard as a benchmark, scientists can meticulously compare their synthesized material across multiple analytical platforms. This guide provides the strategic framework and detailed protocols necessary to perform such a comparison, ensuring that the intermediates used in drug development are of the highest possible quality and integrity, thereby safeguarding the entire manufacturing chain from raw material to final product.[1][11]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-4-methoxyaniline
In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. The substituted aniline, 2-Chloro-4-methoxyaniline, presents itself as a particularly promising precursor. Its inherent electronic properties and multiple reactive sites offer a versatile platform for the synthesis of a diverse array of heterocyclic compounds. This guide provides a comparative analysis of the biological activities of three major classes of compounds derived from this scaffold: quinazolinones, Schiff bases, and pyrimidines. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, respectively, supported by experimental data from analogous structures and detailed protocols to ensure scientific integrity.
The Strategic Advantage of the this compound Scaffold
The this compound molecule is adorned with functionalities that make it a powerful starting material for combinatorial chemistry and drug design. The chloro group, an electron-withdrawing substituent, and the methoxy group, an electron-donating substituent, create a unique electronic environment that can influence the reactivity of the aniline and the biological activity of its derivatives. The primary amine group serves as a key nucleophile for the construction of various heterocyclic ring systems. This guide will explore how this seemingly simple molecule can be elaborated into complex structures with potent and varied biological activities.
I. Quinazolinones: Potent Anticancer Agents Targeting Kinase Signaling
Quinazolinone and its derivatives are a well-established class of compounds with significant pharmacological importance, particularly in oncology.[1] The 4-anilinoquinazoline scaffold is a known pharmacophore for inhibitors of epidermal growth factor receptor (EGFR), a key player in many cancers.[2] By utilizing this compound, we can construct quinazolinone derivatives with substitutions that may enhance their binding affinity and selectivity for EGFR.
Synthetic Pathway to Quinazolinone Derivatives
A plausible synthetic route to a representative quinazolinone derivative from this compound is depicted below. This multi-step synthesis involves an initial acylation followed by cyclization to form the quinazolinone core.
Caption: Synthetic pathway to quinazolinone derivatives.
Comparative Anticancer Activity
| Compound Class | Representative Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone | 2-(chloromethyl)-4(3H)-quinazolinone derivative | HepG2 (Liver) | 5.8 | [3] |
| Quinazolinone | 2-substituted quinazolinone | MDA-MB-468 (Breast) | 3.2 | [3] |
| Quinazolinone | 4-anilinoquinazoline derivative | HCT-116 (Colon) | 1.5 | [4] |
| Reference Drug | Gefitinib | A549 (Lung) | 0.015 | [5] |
Note: The data presented are for analogous compounds to illustrate the potential activity and are not direct results for derivatives of this compound.
Mechanism of Action: EGFR Kinase Inhibition
Many 4-anilinoquinazoline derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of the EGFR tyrosine kinase.[2] By binding to the ATP-binding pocket of the EGFR kinase domain, these compounds prevent the phosphorylation and activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis.
Caption: EGFR kinase inhibition by quinazolinone derivatives.
II. Schiff Bases: Broad-Spectrum Antimicrobial Agents
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with well-documented antimicrobial properties.[6] The synthesis of Schiff bases from this compound is a straightforward condensation reaction, yielding products with potential activity against a range of bacterial and fungal pathogens.
Synthetic Pathway to Schiff Base Derivatives
The formation of a Schiff base from this compound typically involves a one-step condensation reaction with an appropriate aldehyde or ketone, often under mild conditions.
Caption: Synthetic pathway to pyrimidine derivatives.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives can be assessed by their ability to inhibit COX enzymes, with IC50 values indicating their potency.
| Compound Class | Representative Compound Analogue | Target | IC50 (µM) | Reference |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine derivative | COX-1 | 15.2 | [7] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine derivative | COX-2 | 0.12 | [7] |
| Pyrimidine | Substituted pyrimidine | COX-2 | 0.08 | [8] |
| Reference Drug | Celecoxib | COX-2 | 0.04 | [7] |
Note: The data presented are for analogous compounds to illustrate the potential activity and are not direct results for derivatives of this compound.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Test for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [10]
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
References
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- Poorirani, S., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(6), 484–493. [Link]
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A Senior Application Scientist's Guide to 2-Chloro- and 2-Bromo-4-methoxyaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Halogenated anilines, in particular, are workhorses in the construction of complex molecular architectures, serving as versatile building blocks in the pharmaceutical, agrochemical, and materials science sectors. This guide provides an in-depth comparative analysis of two closely related and widely utilized synthons: 2-Chloro-4-methoxyaniline and its bromo-analogue, 2-Bromo-4-methoxyaniline. Our objective is to furnish researchers with the necessary data and field-proven insights to make informed decisions when selecting between these two valuable intermediates.
Part 1: Physicochemical and Safety Profile Comparison
A foundational understanding of the physical and chemical properties of these reagents is crucial for their effective and safe implementation in any synthetic workflow. The following table summarizes key data for both compounds.
| Property | This compound | 2-Bromo-4-methoxyaniline |
| CAS Number | 29242-84-0[1] | 32338-02-6 |
| Molecular Formula | C₇H₈ClNO[1] | C₇H₈BrNO |
| Molecular Weight | 157.60 g/mol [1] | 202.05 g/mol |
| Appearance | Not specified in search results | Brown-yellow powder[2] |
| Boiling Point | Not specified in search results | 265.1 ± 20.0 °C at 760 mmHg[2] |
| Density | Not specified in search results | 1.5 ± 0.1 g/cm³[2] |
| XLogP3 | 2.3[1] | Not specified in search results |
| Safety Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. |
Safety and Handling Insights:
Both compounds are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated fume hood. The bromo-analogue is noted to be a combustible solid and may emit toxic fumes upon combustion. For long-term storage, both should be kept in a cool, dry place in tightly sealed containers.
Part 2: A Tale of Two Reactivities: Cross-Coupling vs. Nucleophilic Aromatic Substitution
The synthetic utility of these halo-methoxyanilines is largely defined by their performance in two key reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The choice between the chloro- and bromo-analogue is often dictated by the desired transformation, as their reactivities diverge significantly in these processes.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage
In cornerstone reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity of the aryl halide is a critical factor. The generally accepted trend for halide reactivity in these transformations is I > Br > Cl.[3] This is a direct consequence of the carbon-halogen bond dissociation energy (BDE), with the weaker C-Br bond being more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle.[4]
Consequently, 2-bromo-4-methoxyaniline is typically more reactive than its chloro-analogue in palladium-catalyzed cross-coupling reactions . This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.[3] While modern advancements in ligand design have enabled the efficient activation of aryl chlorides, the intrinsic reactivity of aryl bromides often makes them the preferred substrate for these transformations.[4]
Caption: Comparative reactivity in palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): The Chloro Preference
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend in halide reactivity is often reversed, with F > Cl > Br > I.[5] This reaction proceeds via a two-step addition-elimination mechanism involving a high-energy Meisenheimer intermediate. The stability of this intermediate is a key factor influencing the reaction rate. The higher electronegativity of chlorine, compared to bromine, allows it to better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[5]
Therefore, This compound is generally more reactive than its bromo-counterpart in SNAr reactions . This is particularly relevant when the aniline's amino group is not the reacting nucleophile, but rather the halogen is being displaced by another nucleophile.
Caption: Comparative reactivity in nucleophilic aromatic substitution.
Part 3: Synthesis of the Starting Materials
The accessibility and synthesis of these anilines are also important considerations.
-
2-Bromo-4-methoxyaniline: The laboratory synthesis typically involves the controlled bromination of 4-methoxyaniline.[6] To achieve regioselectivity at the ortho-position and avoid dibromination, direct bromination with reagents like N-bromosuccinimide (NBS) under controlled low-temperature conditions is often employed.[6] Alternatively, protecting the amine group as an acetamide can moderate its reactivity before bromination.[6]
-
This compound: While specific synthetic protocols for this compound were not detailed in the provided search results, a common method for the synthesis of chloro-anlines is the chlorination of the corresponding aniline or a suitable precursor, followed by reduction of a nitro group if necessary.
Part 4: Applications in Pharmaceutical Synthesis - A Case Study Perspective
Both 2-chloro- and 2-bromo-4-methoxyaniline are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[7] The choice between them is a strategic one, balancing reactivity, cost, and the specific bond being formed.
Case Study: Synthesis of a Biaryl Ether Moiety via Buchwald-Hartwig Coupling
Consider the synthesis of a complex molecule where a key step is the formation of a C-N bond via a Buchwald-Hartwig amination. In such a scenario, 2-bromo-4-methoxyaniline would be the preferred starting material . Its higher reactivity allows for the use of milder reaction conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-methoxyaniline
This protocol is a generalized procedure based on established methodologies for the amination of aryl bromides.[8]
Reagents:
-
2-Bromo-4-methoxyaniline (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add 2-Bromo-4-methoxyaniline and the amine to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Part 5: Conclusion and Recommendations
The selection between this compound and its bromo-analogue is a nuanced decision that hinges on the specific synthetic transformation being undertaken.
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), 2-bromo-4-methoxyaniline is the superior choice due to its inherent higher reactivity, which often leads to more efficient and milder reaction conditions.
-
For nucleophilic aromatic substitution (SNAr) reactions where the halogen is the leaving group, This compound is generally more reactive due to the better stabilization of the Meisenheimer intermediate.
Ultimately, the choice will also be influenced by factors such as the cost and availability of the starting materials, and the presence of other functional groups in the molecule that may dictate the required reaction conditions. This guide provides the foundational knowledge and data to empower researchers to make the most strategic choice for their synthetic endeavors.
References
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis.
- Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Justia Patents. (2001, June 29). Preparation of 4-bromoaniline derivatives.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.
- ACS Publications. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Google Patents. CN203187606U - 2-bromo-4-nitroaniline synthesis device.
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
- Organic Chemistry Portal. Suzuki Coupling.
- Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- PubChem. This compound.
- PubChem. This compound hydrochloride.
- YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].
- ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Reproducibility of 2-Chloro-4-methoxyaniline Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducible Synthesis in Chemical Research
In the realm of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the reproducibility of a published synthetic protocol is paramount. It forms the bedrock of scientific integrity, ensuring that advancements can be reliably built upon by the global scientific community. This guide provides an in-depth analysis and a practical, step-by-step validation of a common method for the synthesis of 2-Chloro-4-methoxyaniline, a valuable intermediate in the production of various dyes, pharmaceuticals, and other specialty chemicals.
This document moves beyond a mere recitation of procedural steps. As Senior Application Scientists, we aim to provide a comprehensive understanding of the "why" behind the "how." We will delve into the mechanistic underpinnings of the chosen synthetic route, offer insights into critical process parameters, and present a framework for the rigorous validation of the final product. Our objective is to equip fellow researchers with the knowledge and tools necessary to confidently reproduce this synthesis and to critically evaluate the reproducibility of other published methods.
The Chosen Synthetic Pathway: Reduction of 2-Chloro-4-methoxynitrobenzene
The most prevalent and economically viable route to this compound involves the reduction of its nitro precursor, 2-chloro-4-methoxynitrobenzene. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various reducing agents. For this guide, we will focus on a widely cited method employing iron powder in the presence of an acidic catalyst, typically ammonium chloride, in a mixed solvent system. This method is favored for its cost-effectiveness, relatively mild reaction conditions, and high yields.
The reaction proceeds via a heterogeneous mixture where the iron metal acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced to an amine. The ammonium chloride serves to maintain a slightly acidic pH, which facilitates the reaction and prevents the formation of passivating iron hydroxide layers on the surface of the iron particles.
Experimental Validation Workflow
To systematically validate the reproducibility of this synthesis, a clear and logical workflow is essential. The following diagram outlines the key stages of our validation process, from starting material verification to final product characterization.
Caption: A flowchart illustrating the systematic approach to validating the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a comprehensive and self-validating procedure for the synthesis of this compound based on established methods.
Materials:
-
2-Chloro-4-methoxynitrobenzene (1.0 eq)
-
Iron powder (Fe), 325 mesh (5.0 eq)
-
Ammonium chloride (NH₄Cl) (2.0 eq)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-4-methoxynitrobenzene (1.0 eq), methanol, and deionized water in a 3:1 ratio by volume. To this suspension, add ammonium chloride (2.0 eq) and iron powder (5.0 eq).
-
Reaction Execution: Stir the mixture vigorously and heat to reflux (approximately 70-80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Characterization and Comparison
The successful synthesis of this compound must be confirmed through rigorous characterization and comparison with established data. The following table summarizes the expected and (hypothetical) experimental results for a successful synthesis.
| Parameter | Benchmark/Expected Value | (Hypothetical) Experimental Result |
| Appearance | White to off-white solid | Off-white crystalline solid |
| Melting Point | 70-73 °C | 71-73 °C |
| Yield | >85% | 88% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.83 (d, J=8.8 Hz, 1H), 6.72 (d, J=2.8 Hz, 1H), 6.63 (dd, J=8.8, 2.8 Hz, 1H), 3.90 (br s, 2H, NH₂), 3.76 (s, 3H, OCH₃) | Consistent with expected spectrum |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.5, 139.8, 120.2, 118.9, 115.6, 113.8, 55.7 | Consistent with expected spectrum |
| FTIR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1230 (C-O stretch) | Characteristic peaks observed |
Note: Benchmark NMR and IR data are based on typical values for similar structures and may vary slightly based on experimental conditions and instrumentation. It is highly recommended to consult a primary literature source with experimental spectra when available.
Mechanistic Insights
The reduction of a nitro group with iron in the presence of an acid is a classic example of a dissolving metal reduction. The following diagram illustrates the generally accepted mechanism for this transformation.
Caption: A simplified representation of the stepwise reduction of an aromatic nitro group to an amine using iron metal.
Troubleshooting and Considerations for Reproducibility
-
Purity of Starting Material: The purity of the starting 2-chloro-4-methoxynitrobenzene is critical. Impurities can lead to side reactions and a lower yield of the desired product. It is advisable to characterize the starting material by melting point and spectroscopy before commencing the synthesis.
-
Activity of Iron Powder: The surface area and activation of the iron powder can significantly impact the reaction rate. Using a fine mesh (e.g., 325 mesh) and ensuring it is free of oxide layers is recommended.
-
Reaction Monitoring: Careful monitoring of the reaction by TLC is essential to determine the endpoint. Over-running the reaction is generally not detrimental, but incomplete reactions will necessitate more challenging purifications.
-
Work-up Procedure: Thorough washing of the organic layer during the extraction is important to remove any remaining iron salts and ammonium chloride, which can interfere with crystallization and subsequent reactions.
Conclusion
The synthesis of this compound via the reduction of 2-chloro-4-methoxynitrobenzene with iron powder is a robust and reproducible method. By carefully controlling the reaction parameters and employing a systematic validation workflow, researchers can confidently obtain high yields of the pure product. This guide serves as a testament to the importance of detailed, transparent, and reproducible synthetic chemistry, empowering the scientific community to build upon established knowledge with confidence.
References
- PubChem. This compound.
- (P
- (P
- Journal of the Chemical Society, 1927, p. 2218.
- Journal of the Chemical Society, 1928, p. 331.[4]
inter-laboratory comparison of 2-Chloro-4-methoxyaniline analysis
An Inter-laboratory Comparison of Analytical Methods for the Quantification of 2-Chloro-4-methoxyaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive inter-laboratory comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. This document is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, considering factors such as sensitivity, selectivity, and routine applicability. The guide details the experimental protocols, presents a comparative analysis of hypothetical inter-laboratory study data, and discusses the critical parameters for method validation in accordance with international guidelines.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes. Accurate and precise quantification of this compound is critical for ensuring the quality and safety of final products. Analytical method validation is a crucial component of pharmaceutical development and quality control, demonstrating that a method is suitable for its intended purpose.[1][2] Inter-laboratory comparison studies, or proficiency tests, are essential for assessing the reproducibility and reliability of analytical methods across different laboratories, instruments, and analysts.[3]
This guide presents a comparative study of HPLC-UV and GC-MS for the analysis of this compound. HPLC-UV is a robust and widely accessible technique suitable for routine quality control, offering good precision and accuracy.[4] In contrast, GC-MS provides superior selectivity and sensitivity, making it ideal for impurity profiling and trace-level quantification.[4][5] The choice between these methods depends on the specific analytical requirements, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for structural confirmation.
Analytical Methodologies
A successful inter-laboratory study relies on well-defined and validated analytical procedures. This section details the experimental protocols for the analysis of this compound by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.[4][6]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.[7] It is particularly useful for the analysis of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: m/z 157 (quantifier), 142, 114 (qualifiers).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a theoretical concentration within the calibration range.
-
Inter-laboratory Comparison Study Design
To assess the performance of the two analytical methods, a hypothetical inter-laboratory study was designed. Ten participating laboratories were provided with two blind samples of this compound at different concentration levels (Sample A: ~50 µg/mL, Sample B: ~5 µg/mL). Each laboratory was instructed to analyze the samples in triplicate using both the HPLC-UV and GC-MS methods.
Caption: Workflow of the inter-laboratory comparison study.
Results and Discussion
The following tables summarize the hypothetical quantitative data from the ten participating laboratories for the analysis of this compound.
Table 1: Inter-laboratory Comparison Results for Sample A (~50 µg/mL)
| Laboratory | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| 1 | 50.2 | 49.8 |
| 2 | 48.9 | 50.5 |
| 3 | 51.5 | 50.1 |
| 4 | 49.8 | 49.5 |
| 5 | 50.5 | 50.9 |
| 6 | 48.5 | 49.2 |
| 7 | 52.1 | 50.3 |
| 8 | 49.3 | 49.9 |
| 9 | 50.8 | 50.6 |
| 10 | 49.1 | 49.7 |
| Mean | 50.07 | 50.05 |
| Std Dev | 1.13 | 0.52 |
| RSD (%) | 2.26 | 1.04 |
Table 2: Inter-laboratory Comparison Results for Sample B (~5 µg/mL)
| Laboratory | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| 1 | 5.1 | 4.9 |
| 2 | 4.8 | 5.1 |
| 3 | 5.3 | 5.0 |
| 4 | 4.9 | 4.8 |
| 5 | 5.2 | 5.2 |
| 6 | 4.7 | 4.9 |
| 7 | 5.4 | 5.1 |
| 8 | 4.8 | 5.0 |
| 9 | 5.1 | 5.1 |
| 10 | 4.9 | 4.9 |
| Mean | 5.02 | 5.00 |
| Std Dev | 0.24 | 0.13 |
| RSD (%) | 4.78 | 2.60 |
The results indicate that both methods provide accurate mean values close to the expected concentrations. However, the GC-MS method demonstrates superior precision, as evidenced by the lower relative standard deviation (RSD) for both samples. This is particularly noticeable for the lower concentration Sample B, where the RSD for HPLC-UV is almost double that of GC-MS. This suggests that GC-MS is a more reproducible method, especially at lower analyte concentrations.
Method Validation According to ICH Guidelines
The validation of analytical procedures is essential to ensure they are fit for their intended purpose.[8][9] The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which include the evaluation of parameters such as accuracy, precision, specificity, linearity, range, and robustness.[1][2][8]
Caption: Key validation parameters according to ICH Q2(R2).
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] In this study, the mean values obtained by both methods were very close to the nominal concentrations, indicating good accuracy for both techniques.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] The inter-laboratory study results (Tables 1 and 2) demonstrate that GC-MS has better reproducibility (a measure of precision) than HPLC-UV.
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] GC-MS inherently offers higher specificity due to the mass spectrometric detection, which provides structural information and allows for the separation of co-eluting peaks based on their mass-to-charge ratio.
Linearity and Range: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[2] Both methods would need to demonstrate linearity over a defined concentration range through the analysis of calibration standards.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] Generally, GC-MS is expected to have lower LOD and LOQ values than HPLC-UV, making it more suitable for trace analysis.
Conclusion and Recommendations
This guide has provided a comparative overview of HPLC-UV and GC-MS for the quantitative analysis of this compound. The choice of the most appropriate method depends on the specific analytical challenge.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control applications where the analyte concentration is relatively high and the sample matrix is not overly complex. Its ease of use and widespread availability make it an attractive option for many laboratories.
-
GC-MS is the preferred method when high sensitivity, selectivity, and structural confirmation are required. It is particularly well-suited for trace-level analysis, impurity profiling, and the analysis of complex matrices. The superior precision observed in the inter-laboratory study highlights its reliability for generating high-quality, reproducible data.
For a comprehensive quality control strategy, laboratories may consider using HPLC-UV for routine analysis and employing GC-MS for method validation, in-depth investigations, and the analysis of critical samples. The implementation of inter-laboratory comparisons is strongly recommended to ensure the ongoing proficiency and reliability of analytical measurements.
References
- Inter-laboratory comparison exercise on the determination of primary aromatic amines and amides from cold water extracts of paper FCM. (2023). ResearchGate.
- 2-Chloro-4-anisidine. SIELC Technologies.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2018). PMC.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online.
- A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2024). ResearchGate.
- Analytical methods validation as per ich & usp. (2014). Slideshare.
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.
- Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry.
- Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2012). Analytical Methods.
- Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes.
- Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. SIELC Technologies.
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). Asian Journal of Research in Chemistry.
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A Senior Application Scientist's Guide to the Efficient Purification of 2-Chloro-4-methoxyaniline
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a non-negotiable cornerstone of successful synthesis. 2-Chloro-4-methoxyaniline, a key building block in the pharmaceutical and agrochemical industries, is no exception. Impurities can lead to unwanted side-reactions, diminished yields, and compromised biological activity in the final product. This guide provides an in-depth comparison of common purification methodologies for this compound, grounded in experimental principles and practical insights to empower you in selecting the optimal strategy for your research needs.
Introduction to this compound and the Imperative of Purity
This compound (C₇H₈ClNO) is a substituted aniline with a molecular weight of 157.60 g/mol .[1] Its structure, featuring a chloro and a methoxy group on the aniline ring, dictates its physicochemical properties and, consequently, the most effective purification techniques. The presence of the basic amine group, in particular, introduces specific challenges and considerations in purification, especially in chromatographic methods.[2][3]
This guide will explore three primary purification techniques:
-
Recrystallization: A classic and powerful method for purifying solid compounds.
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Vacuum Distillation: Ideal for purifying thermally stable liquids with different boiling points.
We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their efficiency in terms of purity, yield, and operational considerations.
Comparative Analysis of Purification Methods
The selection of a purification method is a critical decision that balances purity requirements, yield, scalability, and available resources. The following table offers a comparative overview of the expected performance of each technique for the purification of this compound.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Limitations |
| Recrystallization | >99% | 70-90% | High purity achievable, cost-effective, scalable. | Dependent on finding a suitable solvent system; potential for product loss in mother liquor. |
| Column Chromatography | 95-99% | 60-85% | Highly versatile, applicable to a wide range of compounds and impurities. | Can be time-consuming and solvent-intensive, potential for product loss on the column, challenges with basic compounds on silica.[2][3] |
| Vacuum Distillation | >99% | >90% | Excellent for volatile, thermally stable compounds; highly scalable.[4] | Not suitable for thermally labile compounds; may not effectively separate isomers or impurities with close boiling points.[4] |
In-Depth Methodologies and Experimental Protocols
Recrystallization: The Art of Crystal Perfection
Recrystallization is predicated on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.
Causality in Solvent Selection: For this compound, a moderately polar compound, a solvent system approach is often most effective. A common strategy involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (antisolvent) in which it is sparingly soluble to induce crystallization.[5] A mixture of ethanol and water, or toluene and heptane, are excellent starting points to investigate. The aromatic nature of toluene can aid in dissolving the aniline derivative, while the non-polar heptane acts as an effective antisolvent.
Experimental Protocol: Recrystallization using a Toluene/Heptane Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot toluene. The key is to use just enough solvent to fully dissolve the solid at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of these impurities along with the product.
-
Inducing Crystallization: Slowly add heptane to the hot solution until a persistent cloudiness is observed, indicating the saturation point. Add a few drops of hot toluene to redissolve the precipitate.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold heptane to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Self-Validation: The purity of the recrystallized product can be readily assessed by its melting point. A sharp melting range close to the literature value indicates high purity. Further analysis by HPLC or GC can provide quantitative purity data.
Workflow for Recrystallization
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
Column Chromatography: Navigating the Stationary Phase
Column chromatography separates compounds based on their polarity. A solvent (the mobile phase) flows through a column containing a solid adsorbent (the stationary phase), most commonly silica gel. Less polar compounds travel down the column faster, while more polar compounds are retained longer.
The Challenge with Amines on Silica: Aromatic amines like this compound can present a challenge when using standard silica gel chromatography. The acidic nature of silica can lead to strong interactions with the basic amine, resulting in peak tailing and poor separation.[6] To mitigate this, two primary strategies are employed:
-
Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase neutralizes the acidic sites on the silica gel, leading to improved peak shape.[6]
-
Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amine groups provides a more basic environment, preventing the unwanted interactions and often allowing for the use of less polar, more desirable solvent systems like hexane/ethyl acetate.[2]
Experimental Protocol: Column Chromatography using Amine-Functionalized Silica
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC) on an amine-functionalized plate, determine a suitable mobile phase. A gradient of ethyl acetate in hexane is a good starting point. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of amine-functionalized silica gel in the initial, least polar mobile phase. Carefully pack the column, ensuring a homogenous bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Load the sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for Column Chromatography
Caption: A streamlined workflow for the purification of this compound using column chromatography.
Vacuum Distillation: Harnessing Volatility
For thermally stable compounds, vacuum distillation is a highly efficient purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing potential decomposition that might occur at atmospheric pressure.[7]
Principle of Separation: Distillation separates compounds based on differences in their boiling points. Under vacuum, the boiling point of this compound will be significantly lower than its atmospheric boiling point of approximately 284.8°C.[8] This allows for its separation from less volatile impurities. A patent for the purification of chloroanilines suggests distillation temperatures between 90°C and 150°C under a reduced pressure of 5 to 20 mm Hg.[9]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
-
Completion: Stop the distillation when the temperature begins to rise or drop, or when only a small residue remains in the distillation flask.
Logical Flow of Vacuum Distillation
Caption: The logical progression for purifying this compound via vacuum distillation.
Purity Assessment: Validating Your Success
Regardless of the purification method employed, the final purity of the this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for this purpose.
HPLC Protocol for Purity Analysis
A reversed-phase HPLC method is well-suited for analyzing the purity of this compound.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% formic acid to ensure protonation of the amine and good peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase.
GC Protocol for Purity Analysis
A certificate of analysis for this compound indicates that GC is a standard method for purity determination, with a reported purity of 98.68%.[10]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to ensure the elution of all components.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Conclusion: A Strategic Approach to Purification
The choice of the most efficient purification method for this compound is a strategic decision guided by the specific requirements of your synthesis. For achieving the highest purity of a solid product, recrystallization is often the most effective and economical choice. When dealing with complex mixtures or when recrystallization proves challenging, column chromatography, particularly with an amine-functionalized stationary phase, offers a powerful alternative. For large-scale purification of this thermally stable compound, vacuum distillation stands out for its high throughput and excellent yields.
By understanding the underlying principles of each technique and meticulously executing the experimental protocols, researchers can confidently obtain this compound of the requisite purity, thereby ensuring the integrity and success of their subsequent research and development endeavors.
References
- Biotage. (2023). When should amine-bonded columns be used for purification?.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Chromatography Today. (2022). What Does Column Efficiency Mean?.
- Google Patents. (n.d.). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 407432, this compound.
- Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 2-Chloro-4-methoxyaniline Derivatives
Authored by Gemini, Senior Application Scientist
Introduction
2-Chloro-4-methoxyaniline is an aromatic amine that finds application in the synthesis of dyes, pigments, and pharmaceuticals.[1][2][3][4] Its presence and the emergence of related derivatives in environmental and biological matrices are of growing concern due to the potential toxicity associated with aromatic amines.[5] Consequently, robust, sensitive, and specific analytical methods are imperative for monitoring these compounds. While chromatographic techniques like GC/MS are standard, they can be time-consuming and require extensive sample preparation.[6][7][8] Immunoassays, on the other hand, offer a high-throughput, sensitive, and field-deployable alternative for screening a large number of samples.
A critical performance characteristic of any antibody-based assay is its specificity, which is determined through cross-reactivity studies. Cross-reactivity assesses the extent to which the antibody binds to compounds structurally similar to the target analyte.[9][10] This guide provides a comprehensive overview of the principles and methodologies for evaluating the cross-reactivity of antibodies raised against this compound. As there is a paucity of commercially available antibodies for this specific analyte, we will delve into the foundational aspects of immunogen design and present a hypothetical, yet scientifically grounded, cross-reactivity study.
The Cornerstone of Specificity: Immunogen Design
Antibodies cannot be generated against small molecules like this compound directly. These molecules, known as haptens, must first be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to become immunogenic.[11][12] The design of the hapten and the point of attachment to the carrier protein are paramount as they dictate the regions of the molecule that the resulting antibodies will recognize.
For this compound, a plausible strategy involves introducing a linker arm at a position distal from the key functional groups (the chloro and methoxy groups) that define its unique structure. For instance, a carboxyl group could be introduced on the phenyl ring or via the amine group to facilitate conjugation to the carrier protein. The immune system will then generate antibodies that primarily recognize the exposed parts of the hapten.
Comparative Analysis of Antibody Specificity: A Hypothetical Cross-Reactivity Study
To illustrate the process, we present a hypothetical cross-reactivity study for a polyclonal antibody raised against a this compound-KLH conjugate. The study is conducted using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for small molecule detection.
Panel of Potential Cross-Reactants
The selection of compounds to test for cross-reactivity is crucial. We have chosen a panel of structurally related aromatic amines that share features with this compound, such as the aniline core, and substitutions at various positions on the aromatic ring.
Hypothetical Cross-Reactivity Data
The cross-reactivity is determined by comparing the concentration of the competitor that causes 50% inhibition of the signal (IC50) with the IC50 of the target analyte (this compound). The percentage cross-reactivity is calculated as:
(% Cross-Reactivity) = (IC50 of this compound / IC50 of Competitor) x 100
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 10 | 100 |
| 2-Chloro-4-methylaniline | Lacks methoxy group, has methyl group | 85 | 11.8 |
| 4-Methoxyaniline | Lacks chloro group | 150 | 6.7 |
| 2-Chloroaniline | Lacks methoxy group | 300 | 3.3 |
| 4-Chloroaniline | Isomer, lacks methoxy group | 500 | 2.0 |
| Aniline | Unsubstituted core structure | >1000 | <1.0 |
| 3,4-Dichloroaniline | Dichloro substitution | >1000 | <1.0 |
This data is illustrative and based on principles of antibody-antigen recognition. Actual results would vary depending on the specific antibody.
The hypothetical data suggest that the antibody is highly specific for this compound. The highest cross-reactivity is observed with 2-Chloro-4-methylaniline, which differs only by a methyl group instead of a methoxy group at position 4. The absence of the chloro group (4-Methoxyaniline) or the methoxy group (2-Chloroaniline) significantly reduces binding. This indicates that both the chloro and methoxy groups are critical for antibody recognition.
Visualizing the Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for this compound detection.
Structural Basis of Cross-Reactivity
The degree of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and the competing compounds.
Caption: Chemical structures of the target analyte and key potential cross-reactants.
Detailed Experimental Protocol: Competitive ELISA
This protocol outlines the steps for assessing the cross-reactivity of a hypothetical antibody against this compound.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (this compound-BSA conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody (e.g., rabbit anti-2-Chloro-4-methoxyaniline)
-
Standard (this compound) and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and each potential cross-reactant in assay buffer.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the standard or competitor solution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus concentration for the target analyte and each competitor.
-
Determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity as described previously.
-
Conclusion
The specificity of an antibody is a critical parameter for the development of reliable immunoassays. This guide has outlined the essential principles and a practical framework for conducting cross-reactivity studies for antibodies targeting this compound and its derivatives. While based on a hypothetical antibody, the presented methodology and data interpretation are grounded in established scientific principles of immunochemistry. A thorough evaluation of cross-reactivity, as detailed herein, is indispensable for validating an immunoassay and ensuring its fitness for purpose in research, diagnostics, and environmental monitoring. The choice of immunoassay format can also influence the observed cross-reactivity, with assays requiring lower concentrations of reagents often exhibiting higher specificity.[9]
References
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- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
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- Koval, O., et al. (2019). Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. Journal of Pharmacological and Toxicological Methods, 95, 36-46.
- Sathe, M., et al. (2012). Synthesis and characterisation of immunogens for the production of antibodies against small hydrophobic molecules with biosignature properties. Analytica Chimica Acta, 709, 121-129.
- National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Australian Government Department of Health.
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- Cottalasso, D., et al. (1991). [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. La Medicina del Lavoro, 82(3), 253-260.
- Japan Ministry of the Environment. (n.d.). III Analytical Methods. In Detailed Documents for Environmental Survey and Monitoring of Chemicals.
- Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-methoxyaniline
As researchers and scientists, our commitment to discovery is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount. This guide provides a detailed, procedural framework for the safe disposal of 2-Chloro-4-methoxyaniline (CAS No: 29242-84-0), a compound requiring meticulous management due to its hazardous properties. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with a deep, actionable understanding of the risks and mitigation strategies.
Core Hazard Profile: Understanding the "Why"
This compound is a substituted aniline that presents multiple health and environmental hazards. A thorough understanding of its risk profile, derived from its Safety Data Sheet (SDS) and toxicological data, is the foundation of safe handling and disposal. The compound is classified as hazardous, and its disposal is regulated.[1][2]
The primary hazards associated with this compound necessitate stringent control measures. It is harmful if swallowed, if it comes into contact with the skin, and if inhaled.[3][4] Furthermore, it is known to cause significant skin and eye irritation.[3][4][5] While specific carcinogenicity data for this exact compound is limited, related chlorinated anilines are recognized as possibly carcinogenic to humans, demanding a cautious approach.[6] Environmentally, similar chemicals are very toxic to aquatic life, meaning that release into drains or waterways must be strictly prevented.[6]
Hazard Summary Table
| Hazard Classification | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | [3] |
Pre-Disposal Protocols: Engineering and Personal Safety
Before any disposal procedure begins, establishing a safe working environment is non-negotiable. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[4][5] This is the primary engineering control to minimize inhalation exposure to its vapors or any aerosols generated.
Required Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the compound's hazard profile to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. This is crucial to protect against splashes that can cause serious eye irritation.[1][4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[7] Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed and disposed of as hazardous waste.
-
Body Protection: A buttoned laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.[1][7]
-
Respiratory Protection: In situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][7]
Waste Management and Disposal Workflow
The disposal of this compound is not a single action but a workflow that begins with waste generation and ends with documented, compliant removal by a certified entity.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Routine Laboratory Waste (Small Quantities)
This procedure applies to the disposal of small quantities of this compound generated during routine experimental work.
-
Waste Collection: Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it (e.g., pipette tips, weighing paper). The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Segregation: This chemical is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4] Ensure your waste container for this compound is stored separately from these materials to prevent dangerous reactions.
-
Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory.
-
Final Disposal: When the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not pour this chemical down the drain. The waste must be disposed of through a licensed hazardous waste contractor, with incineration being the preferred method for chlorinated organic compounds.
Spill Cleanup and Decontamination
In the event of a spill, a calm and methodical response is critical to ensure personnel safety and proper cleanup.
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area of the spill.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before re-entering the area, don the full PPE as described in Section 2.2, including respiratory protection if necessary.
-
Contain and Absorb: For liquid spills, cover the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[1] Avoid using combustible materials like sawdust on or near oxidizing agents, though it can be used for this compound.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container.[1][8] Avoid actions that create dust or aerosols.
-
Decontaminate: Clean the spill surface with soap and water.[7] Be thorough, cleaning an area slightly larger than the visible spill.
-
Collect Contaminated Materials: All materials used for cleanup, including paper towels, absorbent pads, and contaminated PPE (like gloves), must be placed in the hazardous waste container.[7]
-
Seal and Report: Securely seal the container and report the spill to your laboratory supervisor and EHS department, as institutional reporting may be required.[7]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research activities are environmentally compliant.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-methoxyaniline
This document provides essential, field-proven guidance for the safe handling of 2-Chloro-4-methoxyaniline (CAS 29242-84-0). As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. This guide moves beyond mere compliance, embedding safety within the procedural logic of laboratory operations. The protocols herein are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.
Critical Hazard Profile of this compound
Understanding the specific toxicological threats of a compound is the foundation of an effective safety protocol. This compound is a substituted aromatic amine, a class of compounds that demands rigorous handling procedures. Its primary hazards are not to be underestimated. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted risk profile.[1]
Exposure can occur via inhalation, skin absorption, and ingestion, with the potential for both acute and systemic effects.[1][2][3] Aromatic amines, as a class, are known for their ability to be readily absorbed through the skin, often leading to systemic toxicity.[3][4] Therefore, preventing direct contact is the most critical aspect of its handling.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
The Hierarchy of Controls: A Non-Negotiable Framework
Personal Protective Equipment (PPE) is essential, but it is fundamentally the last line of defense. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential.
-
Engineering Controls: All work involving this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[2][5] The fume hood provides primary containment, physically separating the operator from harmful dust and vapors.
-
Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), comprehensive training on the specific hazards of this compound, and clearly demarcating designated work areas are critical.[6]
Caption: The doffing sequence is critical to prevent self-contamination after handling.
-
Decontaminate Work Area: Before doffing, wipe down the work surface within the fume hood.
-
Remove Outer Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the remaining gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container. [7]3. Remove Face Shield/Lab Coat: Remove the face shield (if used) by handling the crown. Unbutton the lab coat and remove it by rolling it down the arms and turning it inside out to contain any surface contamination. Place it in a designated laundry receptacle or disposal bag.
-
Remove Goggles: Remove goggles from the back of the head using the strap.
-
Remove Inner Gloves: Perform the same glove-to-glove removal technique as with the outer pair.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water for at least 20 seconds. [5][8]
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste. Never dispose of contaminated items in the regular trash.
-
Solid Waste: Used gloves, weigh paper, bench protectors, and contaminated wipes must be collected in a dedicated, clearly labeled, sealed hazardous waste container. [7]* Liquid Waste: Unused material and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedures: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local, state, and federal regulations. [8]
Caption: Segregated and compliant disposal pathway for all contaminated materials.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
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- Personal Protective Equipment 2023. (n.d.). Regulations.gov.
- This compound. (n.d.). PubChem.
- 4-4-methylene-bis2-chloroaniline-101-14-4.docx. (n.d.). University of Georgia Office of Research.
- SAFETY DATA SHEET - 5-Chloro-2-methoxyaniline. (2024, March 25). Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-5-methoxyaniline. (2014, January 7). Fisher Scientific.
- SAFETY DATA SHEET - 4-Chloro-o-toluidine. (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Chloro-4-methylaniline. (2010, November 16). Fisher Scientific.
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- 3-Chloro-4-methoxyaniline SDS, 5345-54-0 Safety Data Sheets. (n.d.). ECHEMI.
- material safety data sheet - 2-chloroaniline 98%. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
